N-(3-Phenylpropyl)acetamide
Description
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Properties
CAS No. |
34059-10-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-10(13)12-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) |
InChI Key |
YXCRHNOACQLGPS-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(3-Phenylpropyl)acetamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Phenylpropyl)acetamide is a secondary amide that, while not extensively studied as a primary therapeutic agent, belongs to the broad and biologically significant class of N-acyl amides. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a robust resource for researchers utilizing this compound as a chemical intermediate, a reference standard, or a scaffold for further molecular development.
Core Chemical and Physical Properties
This compound is a crystalline solid at standard conditions. Its core identifiers and physical properties are summarized below. It is important to note that while experimental data for some properties are limited, computed values from reliable databases provide a strong predictive foundation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 34059-10-4 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1][3] |
| Appearance | Colorless to white crystalline solid | |
| Melting Point | Data not consistently available; expected to be a low-melting solid | [4] |
| Boiling Point | Data not consistently available | [4] |
| Solubility | Soluble in water, ethanol, chloroform, and other organic solvents | |
| XLogP3 | 1.9 | [1] |
Synthesis and Purification: The Acetylation of 3-Phenylpropylamine
The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding primary amine, 3-phenylpropylamine. This reaction involves the formation of an amide bond through the nucleophilic attack of the amine on an acetylating agent. Acetic anhydride is a preferred reagent for this transformation due to its high reactivity and the straightforward nature of the workup.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a stable leaving group and yielding the protonated amide. A mild base, such as pyridine or triethylamine (or even a second equivalent of the starting amine), deprotonates the nitrogen, yielding the final this compound product and an acetate salt byproduct. The use of a slight excess of acetic anhydride ensures the complete consumption of the starting amine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.
Materials:
-
3-Phenylpropylamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (1.0 eq) in dichloromethane (approx. 0.2 M concentration). Place the flask in an ice-water bath to manage the exothermic nature of the reaction.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate. The disappearance of the starting amine spot indicates the completion of the reaction.
-
Workup - Quenching: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid byproduct), deionized water, and finally, brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification - Recrystallization: The crude solid can be purified by recrystallization.[5] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[5]
Spectroscopic Characterization
Accurate characterization is crucial for verifying the structure and purity of the synthesized compound. The following data represents typical spectroscopic signatures for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each type of proton in the molecule.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅ ) |
| ~ 5.50 | br s | 1H | Amide proton (-NH ) |
| ~ 3.25 | q | 2H | Methylene group adjacent to nitrogen |
| ~ 2.65 | t | 2H | Benzylic methylene group |
| ~ 1.95 | s | 3H | Acetyl methyl group (-COCH₃ ) |
| ~ 1.85 | quintet | 2H | Methylene group (-CH₂-CH₂ -CH₂-) |
¹³C NMR Spectroscopy
The carbon NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 170.0 | Amide carbonyl carbon (C =O) |
| ~ 141.5 | Quaternary aromatic carbon |
| ~ 128.5 | Aromatic C-H |
| ~ 128.4 | Aromatic C-H |
| ~ 126.0 | Aromatic C-H |
| ~ 39.5 | Methylene carbon adjacent to N |
| ~ 33.0 | Benzylic methylene carbon |
| ~ 31.0 | Propyl methylene carbon |
| ~ 23.0 | Acetyl methyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong | N-H stretch (Amide) |
| ~ 3060, 3020 | Medium | Aromatic C-H stretch |
| ~ 2930, 2860 | Medium | Aliphatic C-H stretch |
| ~ 1640 | Strong | C=O stretch (Amide I band) |
| ~ 1550 | Strong | N-H bend (Amide II band) |
| ~ 1495, 1450 | Medium | Aromatic C=C stretch |
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
| m/z Ratio | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 118 | Fragment from loss of acetamide |
| 91 | Tropylium ion, characteristic of benzyl groups |
| 72 | Fragment [CH₃CONHCH₂]⁺ |
Biological Activity and Potential Applications
While this compound itself has not been the focus of extensive biological investigation, it belongs to the larger class of N-acyl amides, which are known to have diverse and significant roles in biological systems.[6][7] This class of endogenous signaling molecules is involved in processes such as pain, inflammation, and metabolic regulation.[7][8]
The primary application of this compound in a research and development context is as a chemical intermediate .[9] Its structure provides a versatile scaffold that can be further modified. For instance, the phenyl ring can undergo electrophilic substitution reactions, and the amide bond can be hydrolyzed or reduced. This makes it a useful starting material for the synthesis of more complex molecules with potential therapeutic applications. Studies have explored derivatives of acetamides for antioxidant and anti-inflammatory activities.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Handling Precursors: 3-Phenylpropylamine is corrosive, and acetic anhydride is a lachrymator and corrosive. Handle with extreme care.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Conclusion
This compound serves as a valuable and straightforward chemical entity for researchers in organic synthesis and drug discovery. This guide has provided a comprehensive foundation of its properties, a reliable and detailed protocol for its synthesis, and a summary of its key characterization data. By understanding these core basic properties, scientists can effectively utilize this compound as a building block for the creation of novel and more complex molecular architectures.
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N-(3-Phenylpropyl)acetamide chemical structure and formula
An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide: Structure, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in synthetic and medicinal chemistry. We delve into its fundamental chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its applications as a key synthetic intermediate and its relevance in the landscape of drug development and quality control. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a deep technical understanding of this compound.
Introduction to this compound
The acetamide functional group is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals and bioactive compounds. Its unique properties, including its ability to act as a hydrogen bond donor and acceptor, and its relative metabolic stability, make it a privileged scaffold. This compound, which incorporates this functional group on a phenylpropyl backbone, represents a versatile chemical entity. While not a therapeutic agent itself, its importance lies in its role as a critical building block for more complex molecules and as a reference standard in the analytical profiling of active pharmaceutical ingredients (APIs). Understanding its synthesis and chemical characteristics is paramount for its effective utilization in research and development settings.
Chemical Identity and Properties
A precise understanding of a molecule's structure and physicochemical properties is the foundation of all subsequent scientific investigation.
Chemical Structure
This compound consists of a 3-phenylpropane moiety linked to an acetamide group via the terminal amine. The structure is characterized by a flexible propyl chain connecting a rigid phenyl ring to the amide functionality.
Caption: 2D Chemical Structure of this compound.
Molecular Formula and Identifiers
The unambiguous identification of a chemical compound is critical for regulatory and research purposes. Key identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C11H15NO | [1][2][3] |
| CAS Number | 34059-10-4 | [1][2][4] |
| Synonyms | N-acetyl-3-phenylpropylamine, Acetamide, N-(3-phenylpropyl)- | [1][2] |
| InChIKey | YXCRHNOACQLGPS-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(=O)NCCCC1=CC=CC=C1 | [1] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.
| Property | Value | Source |
| Molecular Weight | 177.24 g/mol | [1][2] |
| Exact Mass | 177.115364 g/mol | [1][5] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are essential for its use in research and development. The most direct and common approach is the acylation of the corresponding primary amine.
Synthetic Workflow
The synthesis is achieved through the formation of an amide bond between 3-phenylpropan-1-amine and an acetylating agent, such as acetic anhydride or acetyl chloride. This is a robust and high-yielding transformation fundamental to organic chemistry.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acetylation of 3-Phenylpropan-1-amine
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality for each step is explained to provide a deeper understanding of the process.
Materials:
-
Acetic Anhydride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Solubilization: Dissolve 3-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0 °C).
-
Rationale: DCM is a relatively inert solvent that dissolves both the amine and the base. Triethylamine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Cooling the reaction mitigates the exothermic nature of the acylation.
-
-
Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: Dropwise addition prevents a rapid temperature increase. A slight excess of acetic anhydride ensures complete consumption of the starting amine.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The reaction typically proceeds to completion at room temperature. TLC is used to confirm the disappearance of the starting amine.
-
-
Quenching: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Rationale: Quenching with water hydrolyzes any remaining acetic anhydride.
-
-
Aqueous Workup (Washes):
-
Wash the organic layer sequentially with 1 M HCl.
-
Rationale: This acidic wash removes the triethylamine base (as its hydrochloride salt) and any unreacted primary amine.
-
-
Wash with saturated NaHCO₃ solution.
-
Rationale: This basic wash removes any acetic acid.
-
-
Wash with brine.
-
Rationale: This removes residual water from the organic layer.
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before solvent evaporation.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to yield the pure this compound.
Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. The expected data from mass spectrometry would show a molecular ion peak corresponding to the compound's mass.[1][8]
Relevance in Pharmaceutical Research and Development
Role as a Synthetic Intermediate
This compound is classified and sold by chemical suppliers as an intermediate, underscoring its primary role as a precursor in multi-step syntheses.[2][4] Its structure allows for further chemical modification at several positions: the phenyl ring can undergo electrophilic substitution, and the amide itself can be modified, though it is generally stable. This makes it a valuable starting point for creating libraries of related compounds for screening in drug discovery programs.
Bioactivity of Related Acetamide Scaffolds
While this compound itself is not a known therapeutic, the broader class of acetamide derivatives has demonstrated significant biological activity. For instance, studies on related, more complex this compound derivatives have shown antioxidant and potential anti-inflammatory activities.[9] These findings suggest that the N-(phenylpropyl)acetamide scaffold can serve as a valuable template for the design of new bioactive agents.
Application in Impurity Profiling
In the context of drug manufacturing and quality control, the synthesis and characterization of potential impurities are critical. The related compound, N-methyl-3-phenylpropan-1-amine, is a known impurity of the widely used antidepressant Fluoxetine.[10] Therefore, this compound serves as an important reference compound for the development of analytical methods to detect and quantify related impurities in pharmaceutical products, ensuring their safety and efficacy.
Conclusion
This compound is a chemically significant molecule whose value is primarily expressed through its utility as a synthetic intermediate and an analytical reference standard. Its straightforward and robust synthesis, combined with the versatile chemical handles present in its structure, makes it an important tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.
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An In-Depth Technical Guide to N-(3-Phenylpropyl)acetamide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Scaffold
N-(3-Phenylpropyl)acetamide (CAS Number: 34059-10-4), a molecule of growing interest in the scientific community, stands as a testament to the power of simple chemical structures in unlocking complex biological activities.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into its chemical properties, synthesis, analytical characterization, and burgeoning potential in medicinal chemistry. While direct research on this compound is emerging, this guide will heavily leverage data from its closely related derivatives to illuminate its promise as a versatile scaffold for the development of novel therapeutics.
Core Molecular Attributes and Physicochemical Properties
This compound is an organic compound classified as an acetamide.[1] Its structure features a phenylpropyl group attached to the nitrogen atom of an acetamide moiety. This combination of an aromatic ring and a flexible alkyl chain, capped with an amide group, bestows upon it a unique set of physicochemical properties that are often sought after in drug design.
| Property | Value | Source |
| CAS Number | 34059-10-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Computed XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
These properties suggest a molecule with moderate lipophilicity, making it a candidate for good oral bioavailability and cell membrane permeability. The presence of both hydrogen bond donor and acceptor capabilities allows for potential interactions with a variety of biological targets.
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of this compound is a straightforward amidation reaction. While various methods exist for acetamide synthesis, a particularly efficient and cost-effective approach involves the acylation of 3-phenylpropylamine with acetic anhydride, catalyzed by a Lewis acid such as calcium chloride. This method is advantageous due to its mild reaction conditions and often obviates the need for extensive chromatographic purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Phenylpropylamine
-
Acetic anhydride
-
Anhydrous calcium chloride (CaCl₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-phenylpropylamine (1.0 equivalent).
-
Add acetic anhydride (1.0 equivalent) to the flask.
-
Add anhydrous calcium chloride (0.1 equivalent) to the reaction mixture.
-
Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) if necessary.
Causality of Experimental Choices:
-
Acetic Anhydride: A readily available, inexpensive, and highly effective acetylating agent.
-
Calcium Chloride: A mild and cost-effective Lewis acid catalyst that activates the carbonyl group of acetic anhydride, facilitating the nucleophilic attack by the amine.
-
Saturated NaHCO₃ Wash: This step is crucial to neutralize any unreacted acetic anhydride and the acetic acid byproduct, as well as the catalyst.
-
Anhydrous Na₂SO₄: Used to remove any residual water from the organic phase before solvent evaporation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization: Confirming Identity and Purity
Thorough analytical characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propyl chain, the methyl protons of the acetyl group, and a broad singlet for the amide proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic carbons of the propyl chain, the methyl carbon of the acetyl group, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 177.24 g/mol .[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band). |
The Emerging Biological Significance: A Scaffold for Drug Discovery
While direct biological studies on this compound are limited, a growing body of evidence on its derivatives highlights its potential as a privileged scaffold in medicinal chemistry.
Potential as a Melatonin Receptor Agonist
The structural similarity of this compound to melatonin, a key hormone regulating circadian rhythms, has prompted investigations into its derivatives as melatonin receptor agonists.[2] Substituted N-[3-(3-methoxyphenyl)propyl] amides, close analogs of this compound, have shown high potency and selectivity for the MT₂ melatonin receptor.[3] These findings suggest that the this compound core can serve as a foundational structure for developing novel therapeutics for sleep disorders and other conditions modulated by the melatonergic system.[2][3]
A Potential Modulator of TRPA1 Channels for Pain and Pruritus
A patent application has disclosed a series of N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds as inhibitors of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[4] TRPA1 is a cation channel implicated in the sensation of pain, cold, and itch (pruritus).[4] The discovery of this compound derivatives as TRPA1 inhibitors opens up avenues for the development of new analgesics and anti-pruritic agents.[4]
Antioxidant and Anti-inflammatory Potential
Research on various acetamide derivatives has demonstrated their capacity to act as antioxidants and exhibit anti-inflammatory properties.[5][6] Studies have shown that certain N-substituted acetamides can scavenge free radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models of inflammation.[5] This suggests that the this compound scaffold could be explored for the development of agents to combat oxidative stress-related diseases.
Cytotoxic Activity in Cancer Research
Several studies have investigated the cytotoxic effects of phenylacetamide derivatives against various cancer cell lines.[7][8] These compounds have been shown to inhibit cancer cell growth in a dose-dependent manner.[7] The this compound structure could, therefore, be a starting point for the design and synthesis of novel anti-cancer agents.
Potential Logical Pathway for Drug Discovery
Caption: Potential drug discovery pathways originating from the this compound scaffold.
Safety and Handling
Conclusion and Future Directions
This compound, with its straightforward synthesis and versatile chemical structure, represents a promising starting point for medicinal chemistry campaigns. The demonstrated biological activities of its derivatives in diverse areas such as neuroscience, inflammation, and oncology underscore the potential of this scaffold. Future research should focus on the direct biological evaluation of this compound to fully elucidate its pharmacological profile. Further exploration of its structure-activity relationships through the synthesis and screening of new derivatives will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.
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Kumar, A., et al. (2019). An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Indian Journal of Chemistry, Section B, 58B(10), 1125-1130. Available at: [Link]
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Blass, B. E. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS medicinal chemistry letters, 7(7), 658–659. Available at: [Link]
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Ahangar, N., et al. (2020). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 26(4), 362-370. Available at: [Link]
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Chemical Synthesis Database. (n.d.). N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Chemical Synthesis Database. Available at: [Link]
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Obushak, M. D., et al. (2014). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 19(11), 17595-17616. Available at: [Link]
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Siwek, A., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 346(6), 416-427. Available at: [Link]
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Siwek, A., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]
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El-Sayed, W. M., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 14(9), 882. Available at: [Link]
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Chong, C. S., et al. (2013). Characterization of substituted phenylpropylamides as highly selective agonists at the melatonin MT2 receptor. Current medicinal chemistry, 20(1), 132-149. Available at: [Link]
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Amaral, F. G. D., & Cipolla-Neto, J. (2021). The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. Medicinal research reviews, 41(6), 3171-3204. Available at: [Link]
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Legros, F., et al. (2013). Synthesis of new N-(arylcyclopropyl)acetamides and N-(arylvinyl)acetamides as conformationally-restricted ligands for melatonin receptors. Bioorganic & medicinal chemistry, 21(2), 595-604. Available at: [Link]
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Ogasawara, T., et al. (2004). N-[2-[2-(4-Phenylbutyl)benzofuran-4-yl]cyclopropylmethyl]acetamide: an orally bioavailable melatonin receptor agonist. Bioorganic & medicinal chemistry letters, 14(20), 5157-5160. Available at: [Link]
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Patil, S. S., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(1s), s333-s340. Available at: [Link]
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Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(14), 5389. Available at: [Link]
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Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. Available at: [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. Available at: [Link]
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IUPAC name for N-(3-Phenylpropyl)acetamide
An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide
Abstract
This technical guide provides a comprehensive overview of this compound, a secondary amide of significant interest in synthetic and medicinal chemistry. The document delineates the compound's formal nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via amide coupling. Emphasis is placed on the rationale behind methodological choices and the critical importance of robust analytical techniques for structural verification and purity assessment. This guide serves as an authoritative resource for researchers and drug development professionals, offering both foundational knowledge and practical, step-by-step instructions for the preparation and characterization of this compound.
Chemical Identity and Physicochemical Properties
This compound is a chemical compound formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as this compound.[1] It belongs to the class of secondary amides, characterized by a nitrogen atom bonded to an acyl group and two carbon atoms. Its identity is unambiguously established through a combination of nomenclature, registry numbers, and structural descriptors.
Nomenclature and Identifiers
Accurate identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 34059-10-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₅NO | [1][2][4] |
| Synonyms | Acetamide, N-(3-phenylpropyl)-; N-acetyl-3-phenylpropylamine | [1][5] |
Structural and Physicochemical Data
The compound's physical and chemical properties dictate its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Unit | Source |
| Molecular Weight | 177.24 | g/mol | [1][2] |
| Exact Mass | 177.115364 | Da | [1][4] |
| InChIKey | YXCRHNOACQLGPS-UHFFFAOYSA-N | [1][4] | |
| SMILES | CC(=O)NCCCC1=CC=CC=C1 | [1] |
Synthesis and Purification
The most common and efficient synthesis of this compound is achieved through the coupling of acetic acid (or a derivative) with 3-phenylpropylamine. A robust laboratory-scale method involves activating the carboxylic acid with a coupling agent followed by the nucleophilic addition of the amine.
Reaction Principle: Amide Coupling
The formation of the amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Reagents like N,N'-carbonyldiimidazole (CDI) are highly effective for this purpose. CDI reacts with the carboxylic acid to form a highly reactive acylimidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine (3-phenylpropylamine), forming the stable amide bond and releasing imidazole as a byproduct. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the formation of the active intermediate.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from acetic acid and 3-phenylpropylamine. The methodology is adapted from standard amide coupling procedures described for similar acetamide derivatives.[6][7]
Materials:
-
Acetic Acid (CH₃COOH)
-
3-Phenylpropylamine (C₆H₅(CH₂)₃NH₂)
-
N,N'-Carbonyldiimidazole (CDI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Carboxylic Acid Activation: To this solution, add N,N'-carbonyldiimidazole (CDI) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 20-30 minutes. The activation process results in the formation of an acylimidazole intermediate.
-
Amine Addition: Slowly add 3-phenylpropylamine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 5-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This sequence removes unreacted amine, unreacted acidic components, and residual water-soluble impurities, respectively.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, further purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Post-synthesis, a rigorous analytical workflow is essential to confirm the chemical structure and assess the purity of the final compound. This self-validating process ensures the material's suitability for subsequent research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
Expected NMR Data:
| Type | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | ~7.35 - 7.15 | (m, 5H) - Aromatic protons (C₆H₅) |
| ~5.5 - 6.0 | (br s, 1H) - Amide proton (N-H) | |
| ~3.25 | (q, 2H) - Methylene protons adjacent to N (-NH-CH₂-) | |
| ~2.65 | (t, 2H) - Benzylic protons (-CH₂-Ph) | |
| ~1.95 | (s, 3H) - Acetyl methyl protons (CH₃-C=O) | |
| ~1.85 | (quintet, 2H) - Central methylene protons (-CH₂-CH₂-CH₂-) | |
| ¹³C NMR | ~170.0 | Amide carbonyl carbon (C=O) |
| ~141.5 | Quaternary aromatic carbon (C-ipso) | |
| ~128.5 | Aromatic carbons (C-ortho, C-meta) | |
| ~126.0 | Aromatic carbon (C-para) | |
| ~39.5 | Methylene carbon adjacent to N (-NH-CH₂-) | |
| ~33.5 | Benzylic carbon (-CH₂-Ph) | |
| ~31.0 | Central methylene carbon (-CH₂-CH₂-CH₂-) |
| | ~23.0 | Acetyl methyl carbon (CH₃-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the characteristic vibrational bands are:
-
N-H Stretch: A moderate to strong band around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp band around 1640 cm⁻¹.
-
N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.
-
C-H Aromatic Stretch: Bands just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, further confirming the compound's identity.
-
Molecular Ion Peak ([M]⁺): For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 177.[1]
-
Key Fragments: Common fragmentation patterns include cleavage of the amide bond and rearrangements, leading to characteristic daughter ions.
Characterization Workflow Diagram
This diagram outlines the logical flow for verifying the synthesized product.
Caption: Standard workflow for the analytical characterization of the target compound.
Biological Context and Potential Applications
While this compound itself is primarily a research chemical, the broader class of acetamide derivatives is of significant interest in drug discovery and development. The acetamide moiety is a common feature in many biologically active molecules due to its ability to form hydrogen bonds and its metabolic stability.
Studies on structurally related acetamide compounds have revealed a range of biological activities:
-
Antioxidant and Anti-inflammatory Activity: Certain acetamide derivatives have been synthesized and shown to possess the ability to scavenge radicals and reduce oxidative stress in cellular models.[6][7]
-
Enzyme Inhibition: The acetamide scaffold has been used to design inhibitors for enzymes such as butyrylcholinesterase, which is a target in the treatment of Alzheimer's disease.[8]
-
Improved Bioavailability: Chemical modification of complex natural products (like flavonoids) with acetamide groups has been shown to improve critical pharmacokinetic properties, including bioavailability.[9]
Therefore, this compound can serve as a valuable building block or fragment for the synthesis of more complex molecules in drug discovery campaigns targeting a variety of therapeutic areas.
Safety and Handling
This compound should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All reagents used in its synthesis are hazardous and should be handled with appropriate care according to their specific Safety Data Sheets (SDS).
Conclusion
This compound is a well-defined chemical entity with established protocols for its synthesis and characterization. This guide has provided a detailed, practical framework for its preparation via amide coupling and its subsequent validation using modern analytical techniques. The insights into the causality of the experimental choices and the broader biological context of the acetamide functional group are intended to empower researchers in their synthetic and drug development endeavors.
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N-(3-Phenylpropyl)acetamide molecular weight and mass
An In-depth Technical Guide to the Molecular Weight and Mass of N-(3-Phenylpropyl)acetamide
Introduction
This compound, with the CAS Number 34059-10-4, is a chemical compound of interest in various fields of chemical and pharmaceutical research.[1][2] Its utility as an intermediate and a building block in organic synthesis necessitates a precise understanding of its fundamental physicochemical properties.[2] For researchers in drug development and analytical science, the accurate determination of its molecular weight and mass is not merely a trivial pursuit; it is a critical prerequisite for structural elucidation, purity assessment, and quantitative analysis. This guide provides a comprehensive exploration of the molecular weight and mass of this compound, detailing the theoretical underpinnings, experimental methodologies for determination, and practical insights for laboratory application.
Part 1: Theoretical Foundations: Molecular Weight vs. Molecular Mass
In scientific discourse, the terms "molecular weight" and "molecular mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of this distinction is fundamental for the accurate characterization of a molecule like this compound.
-
Molecular Weight (or Molar Mass): This is an average value calculated from the atomic weights of the constituent elements, which are themselves weighted averages of the natural isotopic abundances of those elements. The molecular weight is expressed in grams per mole ( g/mol ).[3] It is the most commonly used value in stoichiometric calculations for bulk quantities of a substance.
-
Molecular Mass: This term refers to the mass of a single molecule. It is calculated using the masses of the most abundant isotopes of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
-
Exact Mass: The calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes.[1][4]
-
Monoisotopic Mass: The mass of a molecule calculated using the mass of the most abundant natural isotope for each constituent element.[1] For a small organic molecule like this compound, the exact mass and monoisotopic mass are identical. This value is crucial in high-resolution mass spectrometry for determining elemental composition.
-
Part 2: Physicochemical and Mass Properties of this compound
The identity and properties of this compound are defined by its molecular formula and structure. These foundational details allow for the precise calculation of its mass-related values.
Summary of Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 34059-10-4 | Pharmaffiliates, SpectraBase[2][4] |
| Molecular Formula | C₁₁H₁₅NO | PubChem, ChemBK[1][3] |
| Molecular Weight (Molar Mass) | 177.24 g/mol | PubChem, Pharmaffiliates[1][2] |
| Exact Mass | 177.115364 g/mol (Da) | PubChem, SpectraBase[1][4] |
| Monoisotopic Mass | 177.115364102 Da | PubChem[1] |
| Synonyms | Acetamide, N-(3-phenylpropyl)-; N-(3-Phenyl-propyl)-acetamide; N-acetyl-3-phenylpropylamine | PubChem, Pharmaffiliates[1][2] |
Part 3: Experimental Determination of Molecular Mass
While theoretical values are essential, their experimental verification is the cornerstone of chemical analysis. High-resolution mass spectrometry (MS) is the definitive technique for determining the exact mass of a molecule, confirming its elemental composition and, by extension, its identity.
The Principle of Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The process involves three primary steps:
-
Ionization: A neutral molecule is converted into a charged ion. The choice of ionization method is critical. For a relatively stable, small molecule like this compound, Electron Ionization (EI) is a common and effective method, particularly when coupled with Gas Chromatography (GC).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the intact molecule. For this compound, this peak would be observed at an m/z of approximately 177.
Workflow for Mass Determination
The following diagram illustrates a typical workflow for the experimental determination of the molecular mass of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Part 4: Detailed Experimental Protocol: GC-MS Analysis
This section provides a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for both qualitative confirmation and purity assessment.
Objective: To confirm the identity and determine the molecular mass of this compound.
Materials:
-
This compound sample
-
Methanol or Ethyl Acetate (HPLC grade)
-
GC-MS system equipped with an EI source
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL. Rationale: This concentration is typically sufficient to produce a strong signal without overloading the detector.
-
-
Instrument Setup:
-
Configure the GC-MS system with the parameters outlined in the table below. Rationale: These parameters provide a good starting point for achieving chromatographic separation and generating a clear mass spectrum for this compound.
-
| Parameter | Recommended Setting |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Mass Range | 40-450 amu |
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Initiate the data acquisition run. This compound will elute from the GC column and enter the mass spectrometer.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺). For this compound, this will appear at an m/z of ~177.
-
Analyze the fragmentation pattern to further confirm the structure. Common fragments provide structural clues.
-
Expected Fragmentation Pattern
In EI-MS, the molecular ion often undergoes fragmentation. Understanding this pattern provides a structural fingerprint.
Caption: Key fragmentation pathways for this compound in EI-MS.
Part 5: Synthesis Overview
This compound is typically synthesized through the acylation of 3-phenylpropylamine. A common laboratory method involves reacting 3-phenylpropylamine with an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.[5]
Reaction Scheme: 3-Phenylpropylamine + Acetic Anhydride → this compound + Acetic Acid
This straightforward synthesis makes the compound readily accessible for research purposes. Verifying the successful synthesis and purity of the final product relies heavily on the analytical techniques described in this guide.
Conclusion
A precise determination of the molecular weight and mass of this compound is essential for its application in scientific research. The molecular weight (177.24 g/mol ) is vital for stoichiometric calculations, while the monoisotopic mass (177.115364 Da) is critical for structural confirmation via high-resolution mass spectrometry. By employing standardized analytical workflows, such as the GC-MS protocol detailed herein, researchers can confidently verify the identity, purity, and structure of this compound, ensuring the integrity and reproducibility of their experimental results.
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An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide for Researchers and Drug Development Professionals
Introduction: Understanding the Significance of N-(3-Phenylpropyl)acetamide
This compound, a notable N-substituted amide, holds a significant position in the landscape of organic synthesis and medicinal chemistry. Its structural architecture, featuring a phenylpropyl group attached to an acetamide moiety, imparts a unique combination of lipophilicity and hydrogen bonding capability. This distinct molecular framework makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents. Researchers in drug discovery often utilize such structures as scaffolds to develop novel compounds with specific biological activities. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its synthesis, reactivity, and spectroscopic profile to support its application in research and development.
Molecular and Physicochemical Identity
This compound is identified by the Chemical Abstracts Service (CAS) number 34059-10-4.[1][2][3] Its molecular formula is C₁₁H₁₅NO, corresponding to a molecular weight of 177.24 g/mol .[1][3][4]
Molecular Structure
The structure of this compound is characterized by a phenyl ring connected to a three-carbon propyl chain, which is in turn bonded to the nitrogen atom of an acetamide group.
Caption: 2D structure of this compound.
Physical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 177.24 g/mol | PubChem[3] |
| XLogP3 | 1.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Exact Mass | 177.115364102 g/mol | PubChem[3] |
| Monoisotopic Mass | 177.115364102 g/mol | PubChem[3] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[3] |
| Heavy Atom Count | 13 | PubChem[3] |
Note: The values presented in the table are computationally predicted and should be used as estimations in the absence of experimentally determined data.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the amide functional group. N-substituted amides are generally stable compounds but can undergo specific reactions under certain conditions.
Hydrolysis
Similar to other amides, this compound can be hydrolyzed to its constituent carboxylic acid (acetic acid) and amine (3-phenylpropylamine).[5][6][7] This reaction can be catalyzed by either acid or base and typically requires heating.
-
Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the amide is protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction ultimately yields acetic acid and the protonated amine (3-phenylpropylammonium salt).
-
Base-promoted hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt (sodium acetate) and 3-phenylpropylamine.
Caption: General hydrolysis pathways for this compound.
Reduction
The amide group of this compound can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6] This reaction would convert the acetamide moiety into an ethylamine group, yielding N-ethyl-3-phenylpropylamine.
Synthesis of this compound
The synthesis of this compound can be achieved through several standard methods for amide formation. A common and effective approach involves the acylation of 3-phenylpropylamine with an acetylating agent.
Experimental Protocol: Acetylation of 3-Phenylpropylamine
This protocol is based on the general principles of N-acylation of amines.
Materials:
-
3-Phenylpropylamine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-phenylpropylamine (1 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.05 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by Thin Layer Chromatography).
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the propyl chain, the methyl protons of the acetyl group, and a broad signal for the N-H proton. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the phenyl ring, the three carbons of the propyl chain, the carbonyl carbon of the amide, and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the amide functional group. Key expected peaks include:
-
N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹.
-
C=O stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹.
-
N-H bend (Amide II band): A band around 1550 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 177).[3]
-
Fragmentation: Common fragmentation pathways for N-substituted amides include alpha-cleavage to the carbonyl group and McLafferty rearrangement. A significant fragment ion with a mass-to-charge ratio of 133 m/z has been reported, which could correspond to the loss of the acetamide group.[8]
Conclusion
This compound is a compound of interest for its role as a versatile intermediate in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, including its molecular structure, predicted physical characteristics, key chemical reactions, a representative synthetic protocol, and expected spectroscopic data. By understanding these core attributes, researchers and drug development professionals can effectively utilize this compound in their synthetic strategies and research endeavors.
References
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Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Retrieved from [Link]
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A Technical Guide to the Solubility of N-(3-Phenylpropyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Phenylpropyl)acetamide is a secondary amide whose solubility is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical contexts. This guide provides a comprehensive analysis of the theoretical and practical aspects governing its solubility in organic solvents. While extensive quantitative solubility data for this specific compound is not widely published, this document establishes a foundational understanding based on its molecular structure and the general principles of amide solubility. It further provides a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their specific solvent systems, ensuring data integrity and reproducibility.
Introduction: Understanding the Molecule
This compound (C₁₁H₁₅NO, Molar Mass: 177.24 g/mol ) is a secondary amide featuring a distinct molecular architecture that dictates its interaction with various solvents.[1][2] Its structure comprises three key components:
-
A Phenyl Ring: A nonpolar, aromatic group that favors interactions with nonpolar or aromatic solvents through van der Waals forces and π-π stacking.
-
A Propyl Linker: A flexible, nonpolar aliphatic chain that contributes to the molecule's overall lipophilicity.
-
A Secondary Amide Group (-C(=O)NH-): A polar functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[3][4][5]
This amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile that is highly dependent on the chosen solvent.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. The molecule's solubility is determined by the energetic balance of breaking solute-solute and solvent-solvent interactions to form new, more favorable solute-solvent interactions.
Role of the Amide Group
The secondary amide group is the primary driver of solubility in polar solvents. It can participate in strong dipole-dipole interactions and, most importantly, hydrogen bonding.[5]
-
Hydrogen Bond Donating: The N-H proton can form a hydrogen bond with acceptor atoms in the solvent (e.g., the oxygen in alcohols, ketones, or ethers).
-
Hydrogen Bond Accepting: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, readily interacting with donor groups in protic solvents (like the -OH in alcohols).[5][6]
Influence of the Phenylpropyl Tail
The nonpolar phenylpropyl portion of the molecule dominates its interaction with nonpolar solvents. The larger this nonpolar region is, the more the solubility decreases in highly polar solvents like water and increases in lipophilic solvents.[3][4]
Predicting Solubility Across Solvent Classes
Based on these structural features, we can predict general solubility trends:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar amide group. The alkyl part of the alcohol can also interact favorably with the phenylpropyl tail. Solubility is expected to increase with temperature.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate): Moderate to good solubility is anticipated. These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting well with the amide's N-H group.[7] However, their inability to donate hydrogen bonds may make them slightly less effective than protic solvents of similar polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Limited solubility is expected at room temperature. While the phenylpropyl tail will interact favorably with these solvents, the high energy required to break the strong intermolecular hydrogen bonds between the amide groups in the solid crystal lattice is not compensated for by weak van der Waals interactions with the solvent.[8] Solubility in aromatic solvents like toluene may be enhanced due to potential π-π interactions with the molecule's phenyl ring.[9]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely. These solvents are weakly polar and can act as weak hydrogen bond donors, allowing them to interact with the amide's carbonyl group. They are also effective at solvating the nonpolar regions of the molecule.
The interplay between these factors is visualized in the diagram below.
Caption: Factors influencing this compound solubility.
Quantitative Solubility Data: A Summary
This data gap underscores the necessity for researchers to perform their own solubility determinations for applications requiring precise concentration control. The following sections provide the authoritative framework and protocol for generating such data.
Experimental Protocol: Isothermal Shake-Flask Method
To ensure the generation of reliable and reproducible solubility data, the isothermal shake-flask method is the gold-standard approach. This protocol is designed to be a self-validating system, incorporating steps to confirm equilibrium has been reached.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker bath or incubator with orbital shaker
-
Calibrated thermometer or temperature probe
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation of Solvent: Equilibrate the chosen solvent to the target experimental temperature (e.g., 25 °C) in the thermostatic bath.
-
Sample Preparation: Add an excess amount of solid this compound to several vials. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.
-
Solvent Addition: Accurately add a known volume or mass of the pre-heated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in the thermostatic shaker. Agitate the vials at a constant speed and temperature for a predetermined time (e.g., 24 hours).
-
Causality Check: The goal is to reach thermodynamic equilibrium. A preliminary time-course experiment is essential. Analyze samples at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer changes between successive time points. For most small molecules, 24-48 hours is sufficient.
-
-
Phase Separation: Stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, preventing contamination of the supernatant.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed vial or volumetric flask.
-
Trustworthiness Protocol: Pre-warming the sampling equipment to the experimental temperature is critical to prevent the solute from precipitating due to temperature shock. The filtration step is mandatory to remove any microscopic solid particles.
-
-
Dilution and Quantification: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve.
-
Analysis: Analyze the diluted sample using the chosen analytical method (e.g., HPLC) to determine the concentration.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in standard units such as mg/mL, g/100 g solvent, or molarity (mol/L).
The entire workflow is depicted in the diagram below.
Caption: Workflow for experimental solubility determination.
Conclusion and Recommendations
The solubility of this compound is governed by the balance between its polar secondary amide group and its nonpolar phenylpropyl tail. While a comprehensive quantitative database is not publicly available, a strong qualitative and predictive understanding can be established based on fundamental chemical principles. It is expected to be most soluble in polar protic solvents like alcohols and less soluble in nonpolar aliphatic hydrocarbons.
For any application in research or drug development, it is imperative that scientists and professionals do not rely on estimations. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the precise solubility of this compound in any organic solvent of interest, ensuring the accuracy and success of subsequent experimental work.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Science Ready. Amides - Organic Chemistry. [Link]
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The Evolving Landscape of Neurotherapeutics: A Technical Guide to the Biological Activities of N-(3-Phenylpropyl)acetamide Derivatives
Abstract
The N-(3-phenylpropyl)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant potential across multiple therapeutic areas. This technical guide provides an in-depth exploration of the biological activities associated with these compounds, with a particular focus on their anticonvulsant, analgesic, and anti-inflammatory properties. By delving into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to navigate and innovate within this promising chemical space. We will dissect the causal relationships behind experimental design, ensuring that each protocol is presented as a self-validating system, grounded in scientific integrity and supported by authoritative references.
Introduction: The this compound Core - A Gateway to Neuromodulation
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The this compound core structure represents a versatile and synthetically accessible starting point for the development of small molecules targeting the central nervous system (CNS) and peripheral pathways involved in pain and inflammation. Its inherent lipophilicity, conferred by the phenylpropyl moiety, facilitates blood-brain barrier penetration, a critical attribute for CNS-acting drugs. The acetamide group provides a key hydrogen-bonding motif, enabling interactions with a variety of biological targets. The true potential of this scaffold, however, lies in the vast chemical space that can be explored through derivatization at multiple positions, allowing for the fine-tuning of pharmacological properties.
This guide will systematically unpack the biological potential of these derivatives, moving from observed activities to the molecular mechanisms that underpin them, and finally to the practical methodologies used for their evaluation.
Anticonvulsant Activity: Quelling Neuronal Hyperexcitability
A significant body of research has highlighted the potential of this compound derivatives as potent anticonvulsant agents.[1] Epilepsy, a neurological disorder characterized by recurrent seizures, arises from an imbalance between excitatory and inhibitory signaling in the brain. Many established antiepileptic drugs (AEDs) function by modulating voltage-gated ion channels to dampen excessive neuronal firing.[2][3]
Mechanism of Action: Targeting the Gates of Neuronal Firing
The primary mechanism by which many this compound derivatives are thought to exert their anticonvulsant effects is through the modulation of voltage-gated sodium and calcium channels.[1][4]
-
Voltage-Gated Sodium Channels (VGSCs): These channels are crucial for the initiation and propagation of action potentials. During a seizure, VGSCs can enter a state of persistent high-frequency firing. Certain this compound derivatives have been shown to bind to site 2 of the neuronal voltage-sensitive sodium channel, stabilizing the inactivated state of the channel.[5] This action reduces the number of channels available to open in response to depolarization, thereby suppressing the rapid and repetitive firing characteristic of epileptic seizures.[2]
-
Voltage-Gated Calcium Channels (VGCCs): Influx of calcium through VGCCs is a key step in neurotransmitter release. T-type calcium channels, in particular, are implicated in the generation of absence seizures.[6][7] Some derivatives have demonstrated the ability to inhibit calcium currents, particularly through L-type (Cav1.2) channels, which can contribute to their broad-spectrum anticonvulsant activity.[1]
The following diagram illustrates the proposed mechanism of action for the anticonvulsant activity of this compound derivatives.
Caption: Mechanism of Anticonvulsant Action.
Structure-Activity Relationship (SAR)
The anticonvulsant potency of this compound derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring of the acetamide moiety significantly influence activity. Electron-withdrawing groups, such as trifluoromethyl (CF3) at the meta-position of an N-phenylacetamide derivative, have been shown to enhance anticonvulsant efficacy in the maximal electroshock (MES) seizure model compared to chloro-substituents.[5][8]
-
Amide Substitution: The group attached to the amide nitrogen is critical. While the core N-(3-phenylpropyl) group is a key feature, modifications can modulate activity. For instance, in related N-benzylacetamides, the 2-acetamido group was found to be important but not essential for activity, with hydroxy and methoxy analogues retaining significant potency.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, often quantified by LogP, affects its pharmacokinetic properties, including absorption and brain penetration. More lipophilic compounds may exhibit a delayed onset but longer duration of action.[8]
Table 1: Anticonvulsant Activity of Selected this compound Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | ED50 (mg/kg) in MES Test | Reference |
| 30 | H | 45.6 | [1] |
| 24 | 3-OCF3 Benzylamide | Full protection at tested dose | [9] |
| 19 | 3-(Trifluoromethyl)anilide | Active at 100 mg/kg | [5] |
| 12 | 3-Chloroanilide | Active at 100 mg/kg | [5] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).
-
Test compound and vehicle control.
-
0.5% Tetracaine hydrochloride solution (topical anesthetic).
-
0.9% Saline solution.
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Administer the test compound or vehicle at a predetermined time before the electroshock, based on the expected time to peak effect.
-
Anesthesia: Apply a drop of topical anesthetic to the cornea of each eye to minimize discomfort.
-
Electrode Placement: Place the corneal electrodes on the eyes of the animal, ensuring good contact.
-
Stimulation: Deliver a suprathreshold electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds for mice.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure typically progresses from tonic flexion to tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this phase.
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.
Rationale for Experimental Choices:
-
The suprathreshold electrical stimulus is used to ensure a maximal seizure response in control animals, providing a clear endpoint for evaluating drug efficacy.
-
The tonic hindlimb extension is a robust and easily quantifiable endpoint, representing the spread of seizure activity.
-
The use of a topical anesthetic is an ethical consideration to minimize animal distress.
Analgesic and Anti-inflammatory Activities: Targeting Pain and Inflammation Pathways
Derivatives of this compound have also demonstrated significant promise as analgesic and anti-inflammatory agents.[7][10][11] These activities are often intertwined, as inflammation is a major contributor to pain.
Mechanism of Action: A Dual Front Against Pain and Inflammation
The analgesic and anti-inflammatory effects of these derivatives appear to be mediated through the modulation of key players in nociception and the inflammatory cascade, including the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and Cyclooxygenase-2 (COX-2).
-
TRPA1 Inhibition: TRPA1 is a non-selective cation channel expressed on sensory neurons that is activated by a variety of noxious stimuli, including cold, irritants, and inflammatory mediators.[12] Activation of TRPA1 leads to the influx of Ca2+, triggering the release of pro-inflammatory neuropeptides like substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation and pain sensation.[13][14] Certain N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives have been identified as potent TRPA1 inhibitors, suggesting a direct mechanism for their analgesic and anti-inflammatory effects.[12]
-
COX-2 Inhibition: Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[15][16][17] By inhibiting COX-2, this compound derivatives can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
The following diagram illustrates the signaling pathways involved in the analgesic and anti-inflammatory actions of this compound derivatives.
Caption: Analgesic and Anti-inflammatory Signaling Pathways.
Structure-Activity Relationship (SAR)
The analgesic and anti-inflammatory activities of this compound derivatives are also sensitive to structural modifications.
-
Amine Moiety: For derivatives acting as TRPA1 inhibitors, the nature of the alkyleneimino group is a key determinant of potency.
-
Aromatic Substitution: Similar to anticonvulsant activity, substitutions on the phenyl rings can modulate analgesic and anti-inflammatory properties. Often, lipophilicity plays a crucial role in reaching the target sites.[18]
-
Acidic Moiety Mimics: For COX inhibitors, the overall structure may mimic the binding of arachidonic acid in the enzyme's active site.
Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives
| Compound Class | Target | In Vivo Model | Observed Effect | Reference |
| N-(2-alkyleneimino-3-phenylpropyl)acetamide | TRPA1 | Not specified in abstract | Potential for pain and pruritus treatment | [12] |
| Substituted phenyl acetamides | COX-2 | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [19] |
| N-benzothiazol-2-yl acetamides | Not specified | Hot-plate, tail-clip, writhing tests | Significant analgesic activity | [7] |
Experimental Protocols
This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.
Objective: To assess the ability of a test compound to reduce the edema (swelling) induced by the injection of carrageenan into the paw of a rodent.
Materials:
-
Male Wistar rats or Swiss albino mice.
-
1% (w/v) solution of carrageenan in sterile saline.
-
Pletysmometer or digital calipers for measuring paw volume/thickness.
-
Test compound and vehicle control.
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of the carrageenan solution into the subplantar region of the right hind paw.[9][20]
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13][20]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Rationale for Experimental Choices:
-
Carrageenan is a potent phlogistic agent that induces a biphasic inflammatory response, allowing for the study of different phases of inflammation.
-
Paw edema is a quantifiable and reliable measure of acute inflammation.
-
The use of a control group is essential to account for the natural course of the inflammatory response.
This test is used to evaluate centrally acting analgesics by measuring the response to a thermal stimulus.
Objective: To determine the analgesic effect of a test compound by measuring the latency of the animal's response to a heated surface.
Materials:
-
Hot-plate apparatus with a controlled temperature surface.
-
Mice or rats.
-
Test compound and vehicle control.
-
Transparent glass cylinder to confine the animal to the hot plate.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room.
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate (e.g., set at 55 ± 1°C) and measuring the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle.
-
Post-treatment Latency: At various time points after drug administration, place the animal back on the hot plate and measure the reaction latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
Rationale for Experimental Choices:
-
The hot-plate test assesses the animal's response to a supraspinal integrated pain stimulus, making it suitable for evaluating centrally acting analgesics.[21]
-
The paw licking or jumping response is a clear and quantifiable behavioral endpoint.
-
The use of a cut-off time is a crucial ethical and safety measure.
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to screen for modulators of ion channels like TRPA1.
Objective: To determine the inhibitory activity of a test compound on TRPA1 channel activation in a cell-based assay.
Materials:
-
HEK-293 cells stably expressing human TRPA1.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
TRPA1 agonist (e.g., cinnamaldehyde or allyl isothiocyanate - AITC).
-
Test compound.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the TRPA1-expressing HEK-293 cells into the microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in a buffered saline solution.
-
Compound Incubation: Wash the cells and then add the test compounds at various concentrations to the wells and incubate.
-
TRPA1 Activation and Signal Detection: Place the microplate in the FLIPR instrument. Add the TRPA1 agonist to the wells to activate the channel. The instrument will measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control (agonist alone). The IC50 value, the concentration of the compound that causes 50% inhibition, can be calculated.
Rationale for Experimental Choices:
-
HEK-293 cells are commonly used for heterologous expression of ion channels as they provide a "clean" background with low endogenous channel activity.
-
Calcium-sensitive dyes provide a robust and quantifiable readout of channel activation.
-
The FLIPR system allows for high-throughput screening of many compounds simultaneously.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically straightforward and can be achieved through various standard N-acylation methods.[22][23][24]
General Synthetic Approach
The most common method involves the coupling of a carboxylic acid or its activated derivative with 3-phenylpropylamine.
General Reaction Scheme:
Where R can be a wide variety of substituents.
Common Acylating Agents and Coupling Reagents:
-
Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then readily reacts with 3-phenylpropylamine.
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate the direct coupling of a carboxylic acid and an amine.
-
N,N'-Carbonyldiimidazole (CDI): CDI is another effective coupling agent that activates the carboxylic acid for amidation.[10]
The following diagram illustrates a general workflow for the synthesis of this compound derivatives.
Caption: General Synthesis Workflow.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of biologically active compounds with significant potential for the treatment of neurological disorders, pain, and inflammation. The derivatives discussed in this guide demonstrate the power of medicinal chemistry in leveraging a core structure to achieve diverse pharmacological effects through targeted modifications. The elucidation of their mechanisms of action, primarily through the modulation of key ion channels and enzymes, provides a rational basis for further drug design and development.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific ion channel subtypes or enzyme isoforms to minimize off-target effects and improve safety profiles.
-
Elucidating Novel Mechanisms: Investigating whether these derivatives interact with other, as-yet-unidentified biological targets to fully understand their pharmacological profiles.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their bioavailability and in vivo efficacy.
-
Exploring Broader Therapeutic Applications: Given their diverse biological activities, these derivatives may have potential in other therapeutic areas, such as psychiatric disorders or neurodegenerative diseases.
By continuing to integrate synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of safer and more effective medicines.
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The Versatile Intermediate: A Technical Guide to N-(3-Phenylpropyl)acetamide in Synthetic Chemistry
Abstract
N-(3-Phenylpropyl)acetamide, a seemingly unassuming secondary amide, serves as a pivotal building block in the intricate world of organic synthesis. Its unique structural motif, featuring a flexible propyl linker connected to a phenyl ring and an acetylated amino group, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application as a synthetic intermediate, particularly in the construction of heterocyclic systems of medicinal importance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
Introduction: The Unseen Potential of a Simple Amide
In the vast landscape of organic chemistry, the true value of a molecule is often measured by its potential for transformation. This compound (Figure 1) is a prime example of such a molecule. While not a final drug product in itself, its strategic importance lies in its role as a key intermediate—a pre-functionalized and readily accessible starting material for the synthesis of more complex, biologically active compounds.[1] The presence of the amide functionality, a cornerstone in medicinal chemistry, coupled with the phenylpropyl moiety, allows for a diverse range of chemical manipulations.[2] This guide will illuminate the synthesis, characterization, and, most importantly, the strategic deployment of this compound in the synthesis of valuable target molecules.
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound
Physicochemical and Spectroscopic Profile
A thorough understanding of a synthetic intermediate begins with its fundamental properties. This data is crucial for reaction monitoring, purification, and structural confirmation.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | [3] |
| CAS Number | 34059-10-4 | [3] |
| Appearance | Solid (typical) | [4] |
| Melting Point | Not consistently reported | - |
| Boiling Point | Not consistently reported | - |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for verifying the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The methylene protons of the propyl chain exhibit distinct signals, with the protons adjacent to the nitrogen and the phenyl ring being the most deshielded. The methyl protons of the acetyl group appear as a sharp singlet around δ 2.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the amide is a key diagnostic signal, typically appearing around δ 170 ppm. The aromatic carbons resonate in the δ 125-142 ppm region, while the aliphatic carbons of the propyl chain and the acetyl methyl group appear at higher field.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3300 cm⁻¹) and the amide I band (C=O stretch) at approximately 1640 cm⁻¹.[3]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 177, confirming the molecular weight.[5] Fragmentation patterns can provide further structural information.
Synthesis of this compound: The Amide Bond Formation
The synthesis of this compound is a classic example of amide bond formation, a cornerstone reaction in organic synthesis.[2] The most direct and common approach is the N-acylation of 3-phenylpropan-1-amine.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Causality Behind Experimental Choices
The choice of acylating agent, solvent, and the use of a base are critical for a successful and efficient synthesis.
-
Acylating Agent:
-
Acetic Anhydride: A common and cost-effective choice. The reaction produces acetic acid as a byproduct, which can be easily removed.
-
Acetyl Chloride: More reactive than acetic anhydride, leading to faster reaction times. However, it generates hydrochloric acid (HCl), which must be scavenged by a base to prevent protonation of the starting amine.[2]
-
-
Base:
-
When using acetyl chloride, a non-nucleophilic base such as triethylamine or pyridine is essential to neutralize the HCl formed. This prevents the formation of the unreactive ammonium salt of the starting amine.
-
-
Solvent:
-
Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used to avoid side reactions with the acylating agent.
-
Detailed Experimental Protocol: N-acylation of 3-phenylpropan-1-amine
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
3-phenylpropan-1-amine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpropan-1-amine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography if necessary.
This compound as a Synthetic Intermediate: Gateway to Heterocycles
The true utility of this compound lies in its ability to serve as a precursor for more complex and valuable molecules. A prime example is its use in the synthesis of dihydroisoquinolines through the Bischler-Napieralski reaction .[6][7] This reaction is a powerful tool for constructing the isoquinoline core, a privileged scaffold in medicinal chemistry found in numerous alkaloids and pharmacologically active compounds.
The Bischler-Napieralski Reaction: A Key Transformation
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[7]
Caption: Simplified workflow of the Bischler-Napieralski reaction.
Mechanism and Rationale: The reaction is typically carried out with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] The amide oxygen is activated by the Lewis acidic reagent, which then facilitates an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich aromatic ring. Subsequent dehydration leads to the formation of the dihydroisoquinoline ring system. The presence of electron-donating groups on the phenyl ring of the this compound derivative enhances the nucleophilicity of the aromatic ring, thereby facilitating the cyclization.[6]
Case Study: Synthesis of a Dihydroisoquinoline Precursor
The following protocol details the Bischler-Napieralski cyclization of an this compound derivative to form a dihydroisoquinoline, a key step in the synthesis of various biologically active molecules.
Materials:
-
N-(3,4-dimethoxyphenylpropyl)acetamide (a derivative of the core topic)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-(3,4-dimethoxyphenylpropyl)acetamide (1.0 eq) in anhydrous acetonitrile.
-
Carefully add phosphorus oxychloride (2.0-3.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude dihydroisoquinoline.
-
Purify the product by column chromatography on silica gel.
This dihydroisoquinoline can then be further functionalized or reduced to the corresponding tetrahydroisoquinoline, a common scaffold in many pharmaceuticals.[8]
Broader Applications and Future Perspectives
While the Bischler-Napieralski reaction is a prominent application, the synthetic utility of this compound is not limited to this transformation. The amide nitrogen can be further alkylated or participate in other cyclization reactions. The phenyl ring can be functionalized through electrophilic aromatic substitution, and the acetyl group can be modified or removed.
The development of novel catalytic methods for amide bond formation and C-H activation opens up new avenues for the synthesis and derivatization of this compound and related compounds. As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the strategic use of versatile intermediates like this compound will remain a cornerstone of modern synthetic chemistry.
Conclusion
This compound, though simple in structure, is a powerful and versatile synthetic intermediate. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the construction of complex molecules, particularly heterocyclic systems like dihydroisoquinolines. This guide has provided a comprehensive overview of its properties, synthesis, and a key application in the Bischler-Napieralski reaction, offering both theoretical understanding and practical, field-proven protocols. For researchers and professionals in drug development, a thorough understanding of such intermediates is crucial for the efficient and innovative design of next-generation therapeutics.
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For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropyl)acetamide and its chemical relatives represent a class of compounds with significant, yet not fully exploited, potential in medicinal chemistry. With a foundational structure that is both simple and amenable to diverse modifications, these molecules have emerged as promising scaffolds in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, drawing from the existing scientific literature to offer a Senior Application Scientist's perspective on their potential in drug discovery.
Core Compound Profile: this compound
This compound, with the chemical formula C11H15NO, serves as the parent compound for a wide array of derivatives.[1] Its structure consists of a phenylpropyl group linked to an acetamide moiety. This seemingly simple arrangement provides a versatile template for medicinal chemists to explore a range of biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H15NO[1] |
| Molecular Weight | 177.24 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 34059-10-4[1][2] |
Synthesis of this compound and Analogs
The synthesis of this compound and its derivatives is typically achieved through well-established amidation reactions. The general principle involves the reaction of a primary amine with a carboxylic acid derivative.
General Synthesis Protocol
A common and straightforward method for synthesizing this compound involves the acylation of 3-phenylpropylamine. This can be accomplished using various acylating agents, such as acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.
A related protocol for a similar compound, 2-cyano-N-(3-phenylpropyl)acetamide, involves the reaction of 3-phenylpropylamine with ethyl cyanoacetate.[3] This reaction proceeds via nucleophilic acyl substitution with the elimination of ethanol.[3]
Step-by-Step Synthesis of this compound:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-phenylpropylamine in an appropriate solvent like dichloromethane (DCM).
-
Acylation: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the solution. This step is often performed at a reduced temperature to control the reaction rate.
-
Base Addition: Introduce a base, such as pyridine or triethylamine, to scavenge the acid generated during the reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted reagents and byproducts.
-
Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure this compound.
The synthesis of various acetamide derivatives often follows a similar pattern, utilizing different substituted phenylacetic acids and 3-phenylpropylamines to generate a library of compounds.[4]
Caption: A generalized workflow for the synthesis of this compound and its analogs.
Biological Activities and Therapeutic Potential
The this compound scaffold and its derivatives have been investigated for a range of biological activities, highlighting their potential in various therapeutic areas.
Anticonvulsant Activity
A significant area of investigation for acetamide derivatives has been in the treatment of epilepsy.[5] Numerous studies have synthesized and evaluated novel acetamide compounds for their anticonvulsant properties. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of known anticonvulsant agents and showed activity in animal models of seizures, particularly in the maximal electroshock (MES) test.[6] This suggests a potential mechanism of action involving the modulation of voltage-sensitive sodium channels.[6] Similarly, (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides have demonstrated broad-spectrum anticonvulsant properties.[7]
Pain and Pruritus (Itch)
Derivatives of this compound have been explored for their potential to treat pain and pruritus. A patent application discloses a series of N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds that act as inhibitors of the TRPA1 channel.[8] The TRPA1 ion channel is a key player in sensing pain, cold, and irritants, making it a valuable target for analgesic and anti-pruritic drugs.[8]
Antioxidant and Anti-inflammatory Activity
Research has also delved into the antioxidant and potential anti-inflammatory properties of acetamide derivatives. One study reported the synthesis and in vitro evaluation of new acetamide derivatives for their ability to scavenge radicals and reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages.[4][9]
Other Potential Applications
The versatility of the acetamide scaffold has led to its exploration in other therapeutic contexts. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade, indicating their potential as anticoagulant agents.[10] Furthermore, the core structure is related to aliphatic propargylamines, which have been investigated for their neuroprotective properties.[11]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective drug candidates.
Key Structural Modifications and Their Impact:
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly influence activity. For instance, in a series of anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was found to be critical for activity.[6]
-
Amide Linker Modification: Alterations to the acetamide group, such as replacing it with other functional groups, can modulate the compound's properties.
-
Alkyl Chain Variation: The length and composition of the linker between the phenyl ring and the amide are important for optimal interaction with the biological target.
Caption: Key modification points on the this compound scaffold and their influence on biological activity.
Metabolism of Acetamide Derivatives
The metabolism of drugs containing an acetamide group can be influenced by arylamine N-acetyltransferases (NATs).[12][13] These enzymes are responsible for the acetylation of various drugs and carcinogens.[13] Genetic variations (polymorphisms) in the genes encoding for NAT enzymes can lead to differences in how individuals metabolize these compounds, which has important implications for drug efficacy and toxicity.[13][14] This is a critical consideration in the development of any drug candidate based on the this compound scaffold.
Future Directions and Conclusion
The body of literature on this compound and its analogs points to a promising future for this class of compounds in drug discovery. The straightforward synthesis allows for the rapid generation of diverse chemical libraries for screening against a multitude of biological targets.
Key areas for future research include:
-
Target Identification and Mechanism of Action Studies: While several biological activities have been identified, the precise molecular targets and mechanisms of action for many of these compounds remain to be fully elucidated.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
Exploration of New Therapeutic Areas: The versatility of the scaffold suggests that its potential may extend beyond the currently explored areas of anticonvulsant and analgesic activity.
References
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Chemical Synthesis Database. (2025). N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Retrieved from [Link]
- Swain, N. A., et al. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels.
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- Mabkhot, Y. N., et al. (2022).
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Anticonvulsant. Retrieved from [Link]
- Wujec, M., et al. (2019). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 24(20), 3749.
- Khan, I., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(1), 350.
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LookChem. (n.d.). Acetamide, N-(2-methyl-1-phenylpropyl)-, (S)-. Retrieved from [Link]
- Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Boulton, A. A. (1999). Symptomatic and neuroprotective properties of the aliphatic propargylamines. Mechanisms of Ageing and Development, 111(2-3), 201-209.
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- Sim, E., et al. (2003). Arylamine N-acetyltransferases: a pharmacogenomic approach to drug metabolism and endogenous function. Biochemical Society Transactions, 31(3), 615-619.
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An In-depth Technical Guide to N-(3-Phenylpropyl)acetamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of N-(3-Phenylpropyl)acetamide, a molecule of interest in organic and medicinal chemistry. While the specific historical discovery and initial synthesis of this compound are not readily found in seminal, indexed literature, this document consolidates current knowledge regarding its chemical properties, modern synthetic approaches, and potential utility based on the broader class of acetamide derivatives.
Introduction
This compound, with the chemical formula C₁₁H₁₅NO, belongs to the class of N-substituted acetamides. This class of compounds is characterized by an acetamide group attached to a substituted alkyl or aryl moiety. The presence of the phenylpropyl group in this compound lends it specific physicochemical properties that are of interest in drug discovery and materials science. While the historical genesis of this particular molecule remains obscure in readily accessible scientific archives, its structural simplicity and the well-established reactivity of its constituent functional groups allow for a thorough technical exploration.
Core Molecular Attributes
A foundational understanding of this compound begins with its fundamental chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem |
| Molecular Weight | 177.24 g/mol | PubChem |
| CAS Number | 34059-10-4 | PubChem |
| IUPAC Name | This compound | PubChem |
| Synonyms | Acetamide, N-(3-phenylpropyl)-; N-acetyl-3-phenylpropylamine | PubChem |
These identifiers are crucial for unambiguous reference in research and commercial applications. The molecule's structure, consisting of a phenyl group connected by a propyl chain to an acetamide linkage, suggests a balance of lipophilic and hydrophilic character, a key consideration in medicinal chemistry for predicting pharmacokinetic properties.
Synthesis of this compound: A Modern Approach
The synthesis of this compound is a straightforward application of well-established amidation chemistry. The most common and direct method involves the acetylation of 3-phenylpropylamine. This reaction can be achieved using various acetylating agents. A representative and efficient laboratory-scale protocol is detailed below.
Experimental Protocol: Acetylation of 3-Phenylpropylamine
This protocol describes the synthesis of this compound via the reaction of 3-phenylpropylamine with acetic anhydride.
Materials:
-
3-Phenylpropylamine
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (1.0 equivalent) in dichloromethane.
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added prior to the acetic anhydride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acetic acid and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Acetic Anhydride: This is a highly effective and readily available acetylating agent that reacts exothermically with the primary amine.
-
Ice Bath: The initial cooling is to control the exothermic reaction between the amine and the anhydride.
-
Sodium Bicarbonate Wash: This step is crucial to remove the acetic acid byproduct and any unreacted acetic anhydride, which would otherwise co-purify with the product.
Visualizing the Synthesis
Caption: Reaction scheme for the synthesis of this compound.
Characterization and Analytical Workflow
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Standard Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the propyl chain protons, and the methyl protons of the acetyl group.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H and C=O bonds of the amide group.
-
Melting Point Analysis: A sharp melting point is indicative of a pure crystalline solid.
Workflow for Characterization
Caption: A typical workflow for the analytical characterization of this compound.
Potential Applications and Future Directions
While specific biological activities for this compound are not extensively documented, the broader class of acetamide derivatives has shown a wide range of biological effects, suggesting potential avenues for investigation.
-
Medicinal Chemistry: Acetamide derivatives have been explored for their potential as analgesic, anti-inflammatory, and anticonvulsant agents. The phenylpropyl moiety can influence the lipophilicity and binding of the molecule to biological targets.
-
Agrochemicals: The structural motifs present in this compound are found in some classes of pesticides and herbicides.
-
Materials Science: The amide linkage is a key functional group in the formation of polymers and other advanced materials.
Further research into the biological activity profile of this compound is warranted to explore its potential in these and other areas.
Conclusion
This compound is a readily accessible compound with a straightforward synthesis. While its historical discovery remains to be fully elucidated, its chemical properties and the biological activities of related acetamide derivatives suggest that it could be a valuable molecule for further investigation in various scientific fields, particularly in the development of new therapeutic agents. This guide provides a solid technical foundation for researchers and drug development professionals interested in this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of N-(3-Phenylpropyl)acetamide
Introduction and Significance
N-(3-Phenylpropyl)acetamide is a valuable amide compound frequently utilized as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Its structure incorporates a phenylpropyl group, which can influence the lipophilicity and biological interactions of derivative compounds. The synthesis of this molecule is a classic example of N-acylation, a fundamental transformation in organic chemistry.
This document provides a comprehensive guide for the synthesis of this compound via the acylation of 3-phenylpropylamine with acetic anhydride. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss methods for purification and characterization, and outline critical safety considerations. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of this compound from 3-phenylpropylamine and acetic anhydride is a classic nucleophilic acyl substitution reaction. The primary amine, 3-phenylpropylamine, acts as the nucleophile, while acetic anhydride serves as the electrophilic acylating agent.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[1]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and in the process, the acetate ion is expelled as a good leaving group. This is because the negative charge on the acetate ion is stabilized by resonance.[1][2]
-
Deprotonation: The resulting protonated amide is then deprotonated, typically by another molecule of the starting amine or the acetate byproduct, to yield the final neutral amide product, this compound, and acetic acid as a byproduct.[2]
Using an anhydride is highly effective for this transformation, often providing high yields without the need for a catalyst.[3]
Reaction Scheme
Sources
Application Note & Laboratory Protocol: A Comprehensive Guide to the Synthesis of N-(3-Phenylpropyl)acetamide
Abstract
This document provides a detailed, field-proven protocol for the synthesis of N-(3-Phenylpropyl)acetamide, a valuable amide compound. The primary synthetic route detailed is the nucleophilic acyl substitution reaction between 3-phenylpropylamine and acetic anhydride. This guide is designed for researchers and scientists in organic chemistry and drug development, offering an in-depth explanation of the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations. By explaining the causality behind experimental choices, this protocol serves as a self-validating system to ensure reproducible and high-yield synthesis.
Introduction and Significance
This compound is an amide derivative that finds utility as a building block in organic synthesis and as a scaffold in medicinal chemistry research. The synthesis of amides is a fundamental transformation in organic chemistry, and the acylation of primary amines is one of the most robust and widely employed methods for their preparation.
This protocol focuses on the reaction of 3-phenylpropylamine with acetic anhydride. This specific method is chosen for its high efficiency, relatively mild reaction conditions, and the ready availability of the starting materials. We will delve into the mechanistic underpinnings of this transformation, providing a logical framework for the experimental procedure.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Overall Reaction:
(3-Phenylpropylamine) + (Acetic Anhydride) → (this compound) + (Acetic Acid)
Mechanism Explained:
The reaction is initiated by the nucleophilic attack of the primary amine on a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion, which is a good leaving group. This acetate ion subsequently deprotonates the positively charged nitrogen atom to yield the final this compound product and a molecule of acetic acid as a byproduct. The formation of the stable amide bond is the thermodynamic driving force for this reaction[1].
Caption: Nucleophilic acyl substitution mechanism for acetamide synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier Example |
| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 2038-57-5 | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-9 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | J.T.Baker |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 7647-14-5 | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Alfa Aesar |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Glassware for recrystallization
Detailed Experimental Protocol
This protocol is designed for a ~5g scale synthesis. Adjust quantities proportionally for different scales.
Step 1: Reaction Setup and Execution
-
Dissolve Amine: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (5.0 g, 36.9 mmol) in 30 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. Causality: This exothermic reaction is cooled to control the rate and prevent the formation of side products.
-
Add Acylating Agent: Slowly add acetic anhydride (4.1 g, 3.9 mL, 40.6 mmol, 1.1 eq) to the stirred amine solution dropwise using a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel.
-
Acid Wash: Add 30 mL of 1 M HCl solution to the separatory funnel. Shake vigorously and allow the layers to separate. Drain and discard the aqueous (bottom) layer. Causality: The acid wash removes any unreacted basic 3-phenylpropylamine[2].
-
Base Wash: Add 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Shake carefully, venting frequently to release CO₂ pressure. Drain and discard the aqueous layer. Causality: This wash neutralizes the acetic acid byproduct and any remaining HCl.
-
Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 3: Purification (Recrystallization)
-
Solvent Selection: The crude product, which may be an oil or a solid, is best purified by recrystallization. A common solvent system is ethyl acetate/hexanes[2].
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes until the solution becomes persistently cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the white, crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.
Characterization and Expected Results
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₁H₁₅NO[3] |
| Molar Mass | 177.24 g/mol [3] |
| Expected Yield | 80-95% |
| Melting Point | ~45-48 °C |
| CAS Number | 34059-10-4[4] |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity[5][6].
Workflow Visualization
Caption: Experimental workflow for this compound synthesis.
Safety Precautions and Hazard Management
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic Anhydride: Corrosive, flammable, and causes severe skin burns and eye damage. It reacts violently with water[7]. Handle with extreme care in a fume hood[8][9]. In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.
-
3-Phenylpropylamine: Corrosive and can cause skin burns[10]. It is also a neurotoxin[10]. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
Always have appropriate spill kits and safety equipment (fire extinguisher, safety shower, eye wash station) readily accessible.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product is an oil, not a solid | Presence of impurities or residual solvent. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification by column chromatography (silica gel, ethyl acetate/hexanes eluent system)[2]. Seeding with a small crystal can also induce crystallization. |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure the reaction runs to completion using TLC analysis. Be careful during extractions to avoid losing the product layer. Minimize transfers between flasks. |
| Product is colored (yellow/brown) | Formation of impurities. | During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated carbon. Perform a hot filtration to remove the carbon before cooling the solution to crystallize the product[2]. |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 551881, this compound. Available at: [Link]
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ResearchGate (Date not available). Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Available at: [Link]
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- 8. quora.com [quora.com]
- 9. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 10. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of N-(3-Phenylpropyl)acetamide via Acylation of 3-Phenylpropylamine
Abstract
This document provides a comprehensive guide for the synthesis of N-(3-Phenylpropyl)acetamide through the acylation of 3-phenylpropylamine with acetic anhydride. The protocol herein is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and outline methods for purification and characterization of the final product. Safety protocols and troubleshooting advice are also integrated to ensure a safe and efficient synthesis.
Introduction and Significance
This compound is a valuable amide with applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. Amides, in general, are a cornerstone of many biologically active compounds. The synthesis described here is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.[1] The straightforward and efficient nature of this acylation makes it an excellent model for understanding amide bond formation.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via the nucleophilic attack of the primary amine, 3-phenylpropylamine, on one of the carbonyl carbons of acetic anhydride. Acetic anhydride is a highly effective acylating agent due to the presence of the acetate ion, which is a good leaving group.[2]
The reaction mechanism can be summarized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenylpropylamine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate.[2]
-
Proton Transfer: A base, which can be another molecule of the amine, removes a proton from the positively charged nitrogen atom.[2]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the acetate ion as a leaving group.[3]
-
Final Product: The final product, this compound, is formed along with acetic acid as a byproduct.[3]
Acetic anhydride is often preferred over acetyl chloride as it is less volatile and the byproduct, acetic acid, is less corrosive than the hydrochloric acid generated from acetyl chloride.[4]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 1.35 g (10 mmol) | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.12 g (1.05 mL, 11 mmol) | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | NaHCO₃ | 84.01 | 2 x 15 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~2 g | - |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropylamine (1.0 eq) in dichloromethane (20 mL).
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid byproduct and remove any unreacted acetic anhydride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[5]
Purification
The crude this compound can be purified by recrystallization.[5]
-
Solvent Selection: A suitable solvent system is ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add hexanes dropwise until the solution becomes cloudy.
-
Reheat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[5]
-
Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight. The expected molecular weight for this compound (C₁₁H₁₅NO) is approximately 177.24 g/mol .[6]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide functional group.
-
Melting Point Determination: To assess the purity of the product.
Safety and Handling
-
Acetic Anhydride: It is a corrosive and flammable liquid.[7][8] It reacts violently with water.[7] Always handle acetic anhydride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
3-Phenylpropylamine: It is a corrosive liquid that can cause skin burns and eye damage. Handle with appropriate PPE in a fume hood.
-
Dichloromethane: It is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or gently heat the reaction mixture. |
| Loss of product during work-up | Ensure careful separation of layers and minimize transfers. | |
| Oily Product | Impurities or residual solvent | Purify by column chromatography or ensure complete drying under vacuum.[5] |
| Colored Product | Impurities | Recrystallize the product, potentially with the addition of activated charcoal.[5] |
Visualizations
Reaction Scheme
Caption: Acylation of 3-phenylpropylamine with acetic anhydride.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
-
National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]
-
ResearchGate. Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO) The... Available from: [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Chemical Synthesis Database. N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Available from: [Link]
-
Purdue University. Acetic Anhydride Standard Operating Procedure. Available from: [Link]
-
INEOS Group. SAFETY DATA SHEET - Acetic Anhydride. Available from: [Link]
-
YouTube. Acylation of an amine using acetic anhydride. Available from: [Link]
-
YouTube. Acylation using an anhydride. Available from: [Link]
-
SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available from: [Link]
-
NJ.gov. ACETIC ANHYDRIDE HAZARD SUMMARY. Available from: [Link]
-
ResearchGate. Study on acylodeboronation reaction of phenyl boronic acid with acetic anhydride. Available from: [Link]
-
Organic Syntheses. Phenylacetamide. Available from: [Link]
-
Indian Journal of Chemistry. An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride. Available from: [Link]
-
Quora. What safety precautions should you take when working with acetic anhydride? Available from: [Link]
-
Indian Journal of Chemistry. An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride (Supplementary Information). Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link]
-
OSTI.GOV. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. Available from: [Link]
-
Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]
-
ResearchGate. N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide. Available from: [Link]
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- 7. purdue.edu [purdue.edu]
- 8. nj.gov [nj.gov]
- 9. quora.com [quora.com]
Synthesis of N-(3-Phenylpropyl)acetamide via Acetylation with Acetic Anhydride: A Detailed Protocol and Mechanistic Insight
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of N-(3-Phenylpropyl)acetamide, a valuable amide intermediate. The protocol details the N-acetylation of 3-phenylpropylamine using acetic anhydride under mild, solvent-free conditions. We delve into the underlying nucleophilic acyl substitution mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed to be a self-validating system, incorporating in-process monitoring and thorough analytical confirmation of the final product. Safety protocols for handling the requisite chemicals are also extensively discussed to ensure safe laboratory practices.
Introduction and Scientific Background
Amide synthesis is a cornerstone of modern organic and medicinal chemistry. The resulting amide bond is a critical functional group present in a vast array of pharmaceuticals, natural products, and polymers. This compound (C₁₁H₁₅NO) serves as a versatile building block in drug discovery and development, where the phenylpropyl moiety can modulate lipophilicity and biological activity.[1]
The acetylation of primary amines is a fundamental and highly efficient method for forming amides.[2] This reaction involves the introduction of an acetyl group (CH₃CO-) onto the nitrogen atom. Acetic anhydride is a widely used acetylating agent due to its high reactivity, availability, and the fact that the only byproduct is acetic acid, which can be easily removed.
This document outlines a reliable and cost-effective protocol for the synthesis of this compound from 3-phenylpropylamine and acetic anhydride.
Overall Reaction:
Reaction Mechanism: Nucleophilic Acyl Substitution
The acetylation of an amine with acetic anhydride proceeds via a classic nucleophilic acyl substitution mechanism.[3][4] The reaction can be dissected into three key steps:
-
Nucleophilic Attack: The nitrogen atom of 3-phenylpropylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the C=O π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[4][5]
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, which is energetically favorable. This is accompanied by the expulsion of the acetate ion (CH₃COO⁻), a good leaving group.
-
Deprotonation: The resulting product is a protonated amide. A weak base, such as another molecule of 3-phenylpropylamine or the acetate byproduct, removes the proton from the nitrogen atom to yield the final, neutral this compound product and acetic acid.[3]
Caption: Fig. 1: Mechanism of Amine Acetylation. A simplified representation of the nucleophilic acyl substitution reaction.
Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. Adjustments can be made as needed, ensuring molar ratios are maintained.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| 3-Phenylpropylamine | C₉H₁₃N | 135.21 | 2038-57-5 | Colorless liquid. Corrosive. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Flammable, corrosive, reacts with water.[6] |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Recrystallization solvent. |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | 110-54-3 | Recrystallization solvent. |
| Equipment | ||||
| 50 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle / Oil bath | ||||
| Thermometer | ||||
| Condenser | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter flask | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
Stoichiometry
| Reagent | Mmol | Equivalents | Amount |
| 3-Phenylpropylamine | 10.0 | 1.0 | 1.35 g (1.42 mL) |
| Acetic Anhydride | 15.0 | 1.5 | 1.53 g (1.42 mL) |
Rationale for Stoichiometry: A slight excess (1.5 equivalents) of acetic anhydride is used to ensure the complete consumption of the limiting reagent, 3-phenylpropylamine.[3][7]
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow. A step-by-step overview of the synthesis protocol.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropylamine (1.35 g, 10.0 mmol).
-
Reagent Addition: While stirring, add acetic anhydride (1.53 g, 15.0 mmol) dropwise. The reaction is exothermic; control the addition rate to maintain a moderate temperature. This solvent-free approach is efficient and aligns with green chemistry principles.[2][3]
-
Reaction Conditions: Place the flask in a preheated oil bath at 60°C and stir for 1 hour.[3]
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent). The reaction is complete when the 3-phenylpropylamine spot (visualized with ninhydrin stain) is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash twice with 25 mL portions of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Wash the organic layer once with 25 mL of brine to remove residual water.
-
-
Isolation of Crude Product:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should solidify upon standing.[8]
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.[9]
-
Add hexanes dropwise until the solution becomes persistently cloudy. Reheat gently to clarify.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[9]
-
Characterization of this compound
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Molecular Weight: 177.24 g/mol .[10]
-
Melting Point: The literature melting point can be used as a preliminary check of purity.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.30-7.15 (m, 5H, Ar-H)
-
δ ~5.50 (br s, 1H, N-H)
-
δ ~3.25 (q, J = 6.8 Hz, 2H, -CH₂-NH)
-
δ ~2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂)
-
δ ~1.95 (s, 3H, -COCH₃)
-
δ ~1.85 (quintet, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~170.0 (C=O)
-
δ ~141.5 (Ar-C)
-
δ ~128.5 (Ar-CH)
-
δ ~128.4 (Ar-CH)
-
δ ~126.0 (Ar-CH)
-
δ ~39.5 (-CH₂-NH)
-
δ ~33.5 (Ar-CH₂)
-
δ ~31.5 (-CH₂-CH₂-CH₂-)
-
δ ~23.3 (-COCH₃)
-
-
FTIR (KBr, cm⁻¹):
-
~3290 (N-H stretch)
-
~3060 (Ar C-H stretch)
-
~2930 (Aliphatic C-H stretch)
-
~1640 (Amide I, C=O stretch)
-
~1550 (Amide II, N-H bend)
-
-
Mass Spectrometry (GC-MS): Expected molecular ion [M]⁺ at m/z = 177.[11]
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
General: Conduct all operations in a properly functioning chemical fume hood.[6][12][13] Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[6][13][14]
-
Acetic Anhydride: This substance is flammable, corrosive, and causes severe skin burns and eye damage.[13][15] It is fatal if inhaled and reacts violently with water.[6][15] Keep away from heat, sparks, and open flames. Handle with extreme care.
-
3-Phenylpropylamine: This compound is corrosive and can cause skin and eye irritation. Avoid inhalation and skin contact.
-
Waste Disposal: All chemical waste, including organic solvents and aqueous washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
References
- Benchchem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.
- National Institutes of Health (NIH).
- Benchchem. Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide.
-
MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.[Link]
-
ResearchGate. Acetylation of amines with acetic anhydride.[Link]
-
YouTube. Acylation of an amine using acetic anhydride.[Link]
-
ResearchGate. What is the role of sodium acetate in acetylation of primary amine with acetic anhydride?[Link]
-
IJCRT.org. Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.[Link]
-
Purdue University. Acetic Anhydride Standard Operating Procedure.[Link]
-
Indian Journal of Chemistry. An efficient and cost effective synthesis of acetamides catalyzed by calcium chloride.[Link]
-
Quora. What safety precautions should you take when working with acetic anhydride?[Link]
-
National Institutes of Health (NIH). N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide.[Link]
-
University of Washington. Acetic Anhydride Standard Operating Procedure.[Link]
-
PubChem. This compound.[Link]
-
SpectraBase. This compound Spectrum.[Link]
-
SpectraBase. N-(2-Oxo-3-phenylpropyl)acetamide 13C NMR.[Link]
Sources
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- 4. youtube.com [youtube.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. quora.com [quora.com]
- 13. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 14. fishersci.ca [fishersci.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Purity Isolation of N-(3-Phenylpropyl)acetamide via an Optimized Recrystallization Protocol
Abstract
This application note provides a comprehensive, step-by-step guide for the purification of N-(3-Phenylpropyl)acetamide by recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list to explain the fundamental principles and causal relationships behind each step. We detail a systematic approach to solvent selection, the execution of the recrystallization workflow, and methods for final purity assessment. The protocol is designed to be a self-validating system, complete with a troubleshooting guide to address common challenges, ensuring researchers can achieve high-purity crystalline product with maximum yield.
Introduction: The Principle of Recrystallization
This compound is a valuable chemical intermediate in various synthetic pathways. As with any synthesized compound destined for further use, particularly in pharmaceutical development, achieving high purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.
The efficacy of this technique is rooted in the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a high extent when hot, but only sparingly when cold. Conversely, impurities present in the crude sample should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.[1] During the controlled cooling of a saturated hot solution, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a thermodynamically favorable, ordered crystal lattice. This process selectively excludes impurity molecules, which remain in the liquid phase (mother liquor). A slow cooling rate is crucial as it allows for the formation of larger, purer crystals, whereas rapid cooling can trap impurities within the crystal structure.[2]
Analyte Properties and Solvent Selection Logic
A successful recrystallization is critically dependent on the choice of solvent. The molecular structure of this compound, featuring a polar amide group capable of hydrogen bonding and a non-polar phenylpropyl tail, dictates its solubility profile. This dual nature suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34059-10-4 | [3][4] |
| Molecular Formula | C₁₁H₁₅NO | [3][5] |
| Molecular Weight | 177.24 g/mol | [3][5] |
| Appearance | Crystalline Solid | Assumed |
| Melting Point | Not available in literature; must be determined experimentally. A sharp melting range indicates high purity. | [4][6] |
Systematic Solvent Screening Protocol
Before committing to a bulk purification, a small-scale solvent screening is essential. This empirical approach is the most reliable method for identifying the optimal solvent or solvent pair.
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large volume of well-formed crystals.
Table 2: Candidate Solvents for Screening
| Solvent / System | Polarity | Rationale & Expected Behavior |
| Water | High | Unlikely to dissolve the compound due to the non-polar phenylpropyl group, but excellent as an "anti-solvent" in a mixed pair. |
| Ethanol | High-Medium | The hydroxyl group can interact with the amide, making it a strong candidate. May be too effective, requiring an anti-solvent.[7] |
| Isopropanol | Medium | Similar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold. |
| Ethyl Acetate | Medium | Often a good choice for moderately polar compounds. |
| Toluene | Low | The aromatic ring may interact well with the phenyl group, but it may not sufficiently dissolve the polar amide portion. |
| Ethanol/Water | Mixed | A highly versatile and common pair. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears.[8] |
| Ethyl Acetate/Hexane | Mixed | Another common pair. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent. |
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified from the screening process described in Section 2.1.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Appropriate filter paper for Büchner funnel
-
Glass stirring rod
-
Watch glass
-
Ice-water bath
-
Drying oven or desiccator
Experimental Workflow
The purification process follows a logical sequence designed to systematically remove impurities and isolate the pure product.
Caption: Workflow for this compound Purification.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring a separate flask of your chosen solvent to a gentle boil. Add the hot solvent to the crude solid portion-wise, with continuous stirring and heating, until the solid has just completely dissolved.[9]
-
Causality Note: Using the minimum amount of hot solvent is critical for maximizing yield. Excess solvent will keep more of the product dissolved even after cooling, reducing recovery.[9]
-
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, inorganic salts) in the hot solution, you must perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless glass funnel and place it on top of a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Causality Note: Pre-heating the apparatus prevents the solution from cooling during filtration, which would cause the desired product to crystallize on the filter paper along with the impurities.
-
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Causality Note: If crystals do not form, the solution may be supersaturated. This can often be resolved by scratching the inner wall of the flask with a glass rod just below the solvent line or by adding a tiny "seed" crystal of the crude product to initiate nucleation.[9]
-
-
Isolation: Collect the crystallized solid using vacuum filtration with a Büchner funnel and a filter flask.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Causality Note: The solvent must be ice-cold to minimize redissolving the purified crystals. The wash serves to rinse away the residual mother liquor, which contains the soluble impurities.[9]
-
-
Drying: Transfer the purified crystals to a watch glass and allow them to air dry or place them in a drying oven at a temperature well below the compound's melting point. Dry to a constant weight to ensure all solvent has been removed.
Purity Assessment
-
Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Compare the experimentally determined melting point of your recrystallized product to a literature value if available, or use it as a benchmark for purity.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). A pure compound should appear as a single, well-defined spot with a higher Rf value than any more polar impurities.
Troubleshooting Guide
Table 3: Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[10]2. Solution is supersaturated.[10] | 1. Gently boil off some of the solvent to re-saturate the solution and attempt to cool again.2. Induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| "Oiling Out" (product separates as a liquid). | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The compound is significantly impure.3. Cooling is too rapid. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[10]2. Consider purification by a different method (e.g., column chromatography) before recrystallizing. |
| Low recovery of purified product. | 1. Too much solvent was used initially.2. Premature crystallization during hot filtration.3. Crystals were washed with too much or non-chilled solvent. | 1. Recover the solid from the mother liquor by evaporating the solvent and re-crystallize.2. Ensure filtration apparatus is properly pre-heated.3. Use only a minimal amount of ice-cold solvent for washing. |
| Crystals form too quickly. | 1. The solution is too concentrated.2. Cooling is too rapid. | 1. Re-heat to dissolve, add a small amount (1-2 mL) of extra hot solvent, and re-cool slowly.[2] |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound. By understanding the principles of solubility and systematically applying the steps of solvent screening, dissolution, crystallization, and isolation, researchers can consistently obtain a high-purity product. The inclusion of causality-based explanations and a comprehensive troubleshooting guide empowers users to adapt the protocol and overcome common challenges, making this a reliable method for achieving the purity required in research and development settings.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. This compound. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
PubChem. Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-. National Center for Biotechnology Information. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Chemical Synthesis Database. N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. Organic Chemistry 253 Experiment #3 Recrystallization. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). [Link]
-
Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]
-
NIST. Acetamide, N-phenyl-. NIST Chemistry WebBook. [Link]
-
Wellesley College, Department of Chemistry. Mixed Solvent Recrystallization. [Link]
-
NIST. Acetamide, N-methyl-N-phenyl-. NIST Chemistry WebBook. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note & Protocol: High-Purity Isolation of N-(3-Phenylpropyl)acetamide via Normal-Phase Column Chromatography
Abstract
This document provides a comprehensive, step-by-step protocol for the purification of N-(3-Phenylpropyl)acetamide from a crude reaction mixture using normal-phase column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis. We detail the principles of the separation, mobile phase selection guided by Thin-Layer Chromatography (TLC), column packing, sample loading, and fraction analysis. The causality behind each experimental choice is explained to ensure adaptability and successful implementation.
Introduction and Principle of Separation
This compound is a secondary amide that often requires high purity for subsequent applications in research and development. Column chromatography is a powerful and widely used technique for the purification of organic compounds.[1] This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[2][3]
The separation mechanism is based on the principle of differential adsorption.[2] Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4] The crude mixture is applied to the column, and as the mobile phase percolates through, the components of the mixture engage in a dynamic equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.
-
This compound , with its amide functional group, possesses moderate polarity (Topological Polar Surface Area of 29.1 Ų).[5] The amide's carbonyl oxygen and N-H group can form hydrogen bonds with the silanol groups of the silica gel.
-
Non-polar impurities (e.g., unreacted starting materials like phenylpropyl halides or residual non-polar solvents) will have minimal interaction with the silica gel and will be eluted quickly by a non-polar mobile phase.
-
Highly polar impurities (e.g., carboxylic acids or other highly polar byproducts) will adsorb very strongly to the silica gel and will require a much more polar mobile phase to elute.
By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute the compounds based on their increasing polarity, with the target this compound eluting after less polar impurities and before more polar ones.
Pre-Chromatography: Mobile Phase Selection via TLC
Before committing the bulk of the crude material to the column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[6] This preliminary step ensures a successful separation and is the cornerstone of a self-validating protocol. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.2 - 0.4 for the desired compound.[7] This Rƒ range typically translates well to column chromatography, ensuring the compound moves down the column at a practical rate and separates effectively from impurities.
Protocol for TLC Analysis:
-
Prepare several small TLC developing chambers with different ratios of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). Common starting ratios to test are 9:1, 4:1, 7:3, and 1:1 (Hexanes:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (like Dichloromethane).
-
Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate. Also spot the starting materials if available for comparison.
-
Place the TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Visualize the separated spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate or iodine).
-
Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
-
Identify the solvent system that gives the target compound an Rƒ value between 0.2 and 0.4 and shows good separation from other spots. For amides, solvent systems like Dichloromethane/Methanol or Hexanes/Ethyl Acetate are often effective.[8][9]
Materials and Reagents
-
Glass Chromatography Column: (e.g., 40-60 cm length, 2-4 cm diameter) with a stopcock.
-
Stationary Phase: Silica Gel (Standard Grade, 60 Å, 230-400 mesh).
-
Mobile Phase Solvents: HPLC or Reagent Grade Hexanes and Ethyl Acetate (or other solvents determined by TLC).
-
Sand: Washed, neutral.
-
Cotton or Glass Wool: To plug the column outlet.
-
Crude this compound: The mixture to be purified.
-
Collection Vessels: Test tubes or Erlenmeyer flasks.
-
TLC Supplies: Silica gel plates, developing chambers, capillary spotters, UV lamp.
-
Rotary Evaporator: For solvent removal from fractions.
Detailed Step-by-Step Purification Protocol
This protocol assumes a crude sample size of approximately 1-2 grams. The column and silica dimensions should be scaled accordingly for different sample sizes.
Step 1: Column Preparation (Slurry Packing Method) The slurry packing method is generally preferred as it minimizes the chances of air bubbles and cracks forming in the stationary phase.[10][11]
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.[11]
-
Place a small plug of cotton or glass wool into the bottom of the column, just above the stopcock, using a long glass rod.[10]
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug. This creates a flat base for the silica gel and prevents it from leaking through the stopcock.[12]
-
In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Create a slurry by adding the silica gel to the initial, least polar eluting solvent (e.g., 95:5 Hexanes:Ethyl Acetate).[13] Stir gently with a glass rod to remove air bubbles.
-
With the stopcock closed, pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and release any trapped air.[10]
-
Once the silica has been added, open the stopcock to allow the solvent to drain, collecting it for reuse. This will compact the silica bed. Crucially, never let the solvent level drop below the top of the silica gel , as this can cause the column to "run dry," leading to cracks and poor separation.
-
Add another thin layer (approx. 1 cm) of sand on top of the packed silica to protect the surface from being disturbed during sample and solvent addition.[12]
-
Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now packed and ready for loading.
Step 2: Sample Loading (Dry Loading Method) Dry loading is recommended when the crude product has poor solubility in the initial mobile phase, as it often leads to better band resolution.[12]
-
Dissolve the crude this compound (1g) in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder of the crude mixture adsorbed onto silica is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and cover it with a final small layer of sand.
Step 3: Elution and Fraction Collection
-
Carefully add the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to the top of the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Maintain a constant level of solvent at the top of the column by continuously adding more mobile phase.
-
Gradually increase the polarity of the mobile phase. For example:
-
Elute with 2-3 column volumes of 95:5 Hexanes:Ethyl Acetate.
-
Switch to 90:10 Hexanes:Ethyl Acetate for 2-3 column volumes.
-
Continue increasing the Ethyl Acetate concentration (e.g., to 85:15, 80:20) until the target compound begins to elute.
-
-
Monitor the elution process by periodically collecting a small drop from the column outlet and spotting it on a TLC plate, alongside a spot of the original crude mixture. Develop and visualize the TLC plate to identify which fractions contain the desired product.
-
Collect all fractions containing the pure this compound into a single flask.
Step 4: Product Isolation
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The remaining residue is the purified this compound. Determine its mass and calculate the percent recovery.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or by running a final TLC plate.
Data Summary and Key Parameters
| Parameter | Recommended Value / Guideline | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area and polarity for effective adsorption-based separation.[1] |
| Silica to Sample Ratio | 50:1 to 100:1 (w/w) | Ensures sufficient resolving power for the separation. |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Offers a good polarity range to elute non-polar impurities first, followed by the moderately polar amide.[14] |
| Optimal Rƒ (TLC) | 0.2 - 0.4 | Provides the best balance between retention on the column and reasonable elution time.[6][7] |
| Sample Loading | Dry Loading | Prevents band broadening, especially for samples not fully soluble in the initial eluent.[12] |
| Elution Mode | Gradient Elution | Gradually increasing solvent polarity provides better resolution and more efficient elution compared to isocratic elution. |
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute | Mobile phase is not polar enough. Strong interaction with silica. | Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the ethyl acetate).[15] |
| Poor separation / Overlapping bands | Incorrect mobile phase. Column overloaded. Column packed improperly (cracks/channels). | Re-optimize mobile phase with TLC. Reduce the amount of sample loaded. Repack the column carefully, ensuring no air bubbles. |
| Streaking or tailing of spots on TLC | Compound is too acidic or basic. Sample is too concentrated. | For acidic compounds, add a small amount (0.5%) of acetic acid to the mobile phase. For basic compounds, add 0.5% triethylamine.[6] Dilute the sample before spotting. |
| Cracked or dry column bed | Solvent level dropped below the top of the silica. | This is generally irreversible for the current run. The column must be repacked. Always keep the silica bed wet. |
References
-
CommonOrganicChemistry.com . Running a Silica Gel Column. [Link]
-
Wikipedia . Aqueous normal-phase chromatography. [Link]
-
Khan Academy . Column chromatography. [Link]
-
ResearchGate . How is the best way to pack a column?. [Link]
-
ChemistryViews . Tips and Tricks for the Lab: Column Packing. [Link]
-
Hawach Chromatography Columns . Comprehensive Understanding of HPLC Column. [Link]
-
Phenomenex . Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Chemistry LibreTexts . Packing Normal Phase Columns. [Link]
-
YouTube . How to Slurry Pack a Column Chromatography. [Link]
-
Hawach Scientific . Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
ALWSCI . Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
MicroSolv Technology Corp . How to Use Cogent Amide™ HPLC Columns. [Link]
-
Reddit . TLC for amide synthesis. : r/OrganicChemistry. [Link]
-
Biotage . How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Chemistry For Everyone . How To Choose Mobile Phase For Column Chromatography?. [Link]
-
VanVeller Lab Resources - Department of Chemistry, Iowa State University . How to Perform Flash Chromatography. [Link]
-
P. R. Sebahar, R. M. Williams . Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem. 2000, 65, 22, 7563–7572. [Link]
-
Sharma, S. et al. . Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Org. Lett. 2020, 22, 13, 5152–5156. [Link]
-
ResearchGate . What is the best technique for amide purification?. [Link]
-
GL Sciences . InertSustain Amide Column. [Link]
-
PubChem . This compound. [Link]
-
Reddit . TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry. [Link]
Sources
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- 5. This compound | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
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- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Characterization of N-(3-Phenylpropyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical techniques for the comprehensive characterization of N-(3-Phenylpropyl)acetamide. It outlines protocols and theoretical considerations for structural elucidation and purity assessment using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to equip researchers with the necessary tools to ensure the identity, purity, and quality of this compound in research and drug development settings.
Introduction: The Importance of Rigorous Characterization
This compound is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals. Accurate and thorough characterization is a critical prerequisite for its use in any research or development pipeline. The identity, purity, and impurity profile of a compound directly impact its biological activity, safety, and reproducibility of experimental results.
This application note is designed to serve as a practical guide for scientists, providing not just step-by-step protocols but also the underlying scientific principles behind the chosen analytical techniques. Adherence to these methods will ensure data integrity and compliance with regulatory expectations, grounded in principles of Good Laboratory Practice (GLP)[1][2][3][4][5]. All analytical procedures should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose[6][7][8][9].
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a cornerstone technique for assessing the purity of this compound and for quantifying it in various matrices. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its impurities, degradation products, and starting materials.
Scientific Principles of HPLC
RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later. The choice of mobile phase, column, and detection wavelength are critical parameters that must be optimized for a specific analyte.
Experimental Protocol for HPLC Analysis
Objective: To determine the purity of a this compound sample.
Instrumentation: A standard HPLC system equipped with a UV detector.
Materials:
-
This compound reference standard
-
This compound sample for analysis
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (for Mass Spectrometry compatible method)[10]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a polar environment and the acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier elutes the analyte from the column. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is often necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 210 nm and 254 nm | The phenyl group in the molecule will have UV absorbance. Monitoring multiple wavelengths can help in detecting impurities with different chromophores. |
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS): Structural Confirmation and Impurity Identification
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for elucidating the structure of unknown impurities. When coupled with a chromatographic technique like GC or LC, it provides a two-dimensional separation and identification system.
Scientific Principles of Mass Spectrometry
MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z and detected. The fragmentation pattern of a molecule in the mass spectrometer is often unique and can be used for structural elucidation.
Experimental Protocol for GC-MS Analysis
Objective: To confirm the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
This compound sample
-
Dichloromethane (or other suitable volatile solvent)
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to separate compounds based on their boiling points. |
| Carrier Gas | Helium at 1 mL/min | An inert carrier gas. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | To cover the expected molecular ion and fragment ions. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in dichloromethane (approx. 100 µg/mL).
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak. The molecular ion peak (M+) should be observed at m/z 177, corresponding to the molecular weight of this compound (C11H15NO)[11].
-
Analyze the fragmentation pattern. Key fragments can provide structural information. For instance, cleavage of the amide bond or fragmentation of the propyl chain can be expected. Common fragmentation patterns for amides and aromatic compounds can be used as a guide[12][13].
-
Expected Fragmentation: A characteristic fragment is often observed at m/z 133, which could correspond to the loss of the acetyl group[14]. Other significant fragments may arise from cleavage of the propyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of a molecule's structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Scientific Principles of NMR
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. The chemical shift of a nucleus is dependent on its local electronic environment, providing information about the functional group it belongs to. The coupling between adjacent nuclei (spin-spin splitting) reveals information about the connectivity of atoms.
Experimental Protocol for ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Data Analysis and Interpretation:
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~7.30-7.15 | Multiplet | 5H | Aromatic protons |
| H-b | ~5.50 | Broad Singlet | 1H | N-H proton |
| H-c | ~3.25 | Triplet | 2H | -CH₂-NH- |
| H-d | ~2.65 | Triplet | 2H | Ph-CH₂- |
| H-e | ~1.95 | Singlet | 3H | -C(O)-CH₃ |
| H-f | ~1.85 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~170.0 | Carbonyl carbon |
| C-2 | ~141.5 | Quaternary aromatic carbon |
| C-3 | ~128.5 | Aromatic CH |
| C-4 | ~128.4 | Aromatic CH |
| C-5 | ~126.0 | Aromatic CH |
| C-6 | ~39.5 | -CH₂-NH- |
| C-7 | ~33.5 | Ph-CH₂- |
| C-8 | ~31.0 | -CH₂-CH₂-CH₂- |
| C-9 | ~23.3 | -C(O)-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Scientific Principles of FTIR
Different functional groups absorb infrared radiation at characteristic frequencies. By analyzing the absorption spectrum, one can identify the presence of key functional groups such as N-H, C=O, and C-N bonds in this compound.
Experimental Protocol for FTIR Analysis
Objective: To identify the characteristic functional groups of this compound.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis and Interpretation:
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3080-3030 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic |
| ~1640 | C=O stretch (Amide I band) | Secondary Amide |
| ~1550 | N-H bend (Amide II band) | Secondary Amide |
| ~1495, 1450 | C=C stretch | Aromatic Ring |
The presence of a strong absorption around 1640 cm⁻¹ (Amide I) and another strong band around 1550 cm⁻¹ (Amide II) are highly characteristic of a secondary amide[15][16]. The N-H stretching vibration around 3300 cm⁻¹ further confirms this functional group[17].
Workflow and Data Integration
A comprehensive characterization of this compound involves the integration of data from all the above techniques. The following diagram illustrates a typical analytical workflow.
Caption: Integrated analytical workflow for this compound.
Conclusion
The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of HPLC, MS, NMR, and FTIR, researchers can confidently establish the identity, purity, and structural integrity of this compound. The integration of these orthogonal techniques, underpinned by a commitment to good laboratory practices and method validation, is essential for generating high-quality, reliable data in any scientific endeavor.
References
-
Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. Available at: [Link]
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. CUREUS. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
- INTRODUCTION TO GOOD LABOR
-
Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. ResearchGate. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
-
Good lab practice. RSC Education. Available at: [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Chemical Structure of N-(3-phenylpropyl)-acetamide (C 11 H 15 NO). ResearchGate. Available at: [Link]
-
Secondary structure assignments of amide I band components in proteins. ResearchGate. Available at: [Link]
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Application Note: Structural Elucidation of N-(3-Phenylpropyl)acetamide using ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of N-(3-Phenylpropyl)acetamide. We will delve into the theoretical principles behind the expected spectral features, including chemical shifts, spin-spin coupling, and signal integration. Furthermore, a detailed, field-proven protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR for routine structural verification and in-depth molecular characterization.
Introduction: The Power of NMR in Molecular Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] For organic chemists, ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule.[3][4]
This compound is a simple yet illustrative example of an amide-containing compound. Its structure features a phenyl ring, a propyl chain, and an acetamide functional group, presenting a variety of distinct chemical environments that are readily distinguishable by NMR. Amides are a cornerstone of many biologically active molecules, including peptides and pharmaceuticals, making a thorough understanding of their spectral characteristics crucial.[5] The partial double bond character of the C-N amide bond leads to restricted rotation, which can have observable effects on the NMR spectrum.[6][7]
This application note will first predict and analyze the ¹H and ¹³C NMR spectra of this compound based on fundamental principles and then provide a robust protocol for experimental verification.
Molecular Structure and Predicted NMR Analysis
The first step in NMR spectral analysis is a thorough examination of the molecule's structure to identify electronically non-equivalent protons and carbons.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[2]
-
H-a (CH₃): These three protons are on a methyl group adjacent to a carbonyl group. This environment will cause a downfield shift. As they have no adjacent protons, the signal is expected to be a singlet .
-
H-b (CH₂): These two protons are on a methylene group adjacent to the amide nitrogen. The electronegativity of nitrogen will shift this signal downfield. They are adjacent to the two H-c protons, so the signal will be split into a triplet of doublets or a quartet due to coupling to both H-c and the N-H proton (H-e).
-
H-c (CH₂): These two protons are on a methylene group situated between two other methylene groups (H-b and H-d). This will result in a complex splitting pattern, likely a multiplet (specifically, a quintet or sextet) .
-
H-d (CH₂): These two protons are on a benzylic methylene group, adjacent to the phenyl ring and the H-c methylene group. They will be shifted downfield by the aromatic ring and will appear as a triplet .
-
H-e (NH): The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and variable rates of chemical exchange. It is coupled to the adjacent H-b protons and is expected to appear as a broad triplet . Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[7]
-
H-f, g, h (C₆H₅): The five protons on the phenyl ring are in different chemical environments. Protons H-h (ortho) and H-f (para) will likely have similar chemical shifts, as will protons H-g (meta). Due to complex coupling, these signals often appear as a multiplet in the aromatic region of the spectrum.
Predicted ¹³C NMR Spectrum Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp line, providing a count of the non-equivalent carbons in the molecule.[8]
-
C-1 (CH₃): This is an aliphatic methyl carbon, expected to appear in the upfield region of the spectrum.
-
C-2 (C=O): The carbonyl carbon of the amide is significantly deshielded and will appear far downfield, typically in the 170 ppm range.
-
C-3 (CH₂): An aliphatic methylene carbon adjacent to the amide nitrogen.
-
C-4 (CH₂): A standard aliphatic methylene carbon.
-
C-5 (CH₂): A benzylic methylene carbon, shifted slightly downfield compared to a typical aliphatic CH₂.
-
C-6 (Quaternary C): The aromatic carbon to which the propyl chain is attached. This is a quaternary carbon and will typically have a weaker signal.
-
C-7, C-8, C-9 (Aromatic CH): These are the protonated aromatic carbons. Their chemical shifts will be in the characteristic aromatic region (typically 120-140 ppm). Due to symmetry, C-7 and C-11 will be equivalent, as will C-8 and C-10.
Data Presentation: Summary of Predicted Chemical Shifts
The following tables summarize the anticipated NMR data for this compound.
Table 1: Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-a | ~2.0 | Singlet | 3H | - |
| H-b | ~3.2 | Quartet / Td | 2H | ~6-7 |
| H-c | ~1.8 | Multiplet | 2H | ~6-7 |
| H-d | ~2.6 | Triplet | 2H | ~7-8 |
| H-e | 5.5 - 8.0 (broad) | Broad Triplet | 1H | ~5-6 |
| H-f,g,h | 7.1 - 7.3 | Multiplet | 5H | - |
Table 2: Predicted ¹³C NMR Data
| Carbons | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~23 |
| C-2 | ~170 |
| C-3 | ~39 |
| C-4 | ~31 |
| C-5 | ~33 |
| C-6 | ~142 |
| C-7/11 | ~128 |
| C-8/10 | ~128 |
| C-9 | ~126 |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.
Materials and Equipment
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9][10]
-
High-quality 5 mm NMR tube and cap[11]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Pasteur pipette
-
Small vial
-
Vortex mixer (optional)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a small, clean, dry vial. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time due to the low natural abundance of the ¹³C isotope.[4]
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[12] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring sharp NMR signals.[12] If any solid particles remain, they should be removed by filtration through a small cotton plug in the pipette during transfer.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into the NMR tube using the Pasteur pipette. Ensure the final sample height in the tube is between 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Data Acquisition Workflow
The following diagram illustrates the general workflow for NMR analysis.
Diagram 1: General workflow for NMR analysis.
Spectrometer Parameters
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans (NS): 1024 or higher, depending on concentration
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
-
Conclusion
This application note has provided a detailed theoretical and practical guide for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of chemical shift, multiplicity, and integration, one can confidently predict and interpret the NMR spectra to confirm the molecular structure. The provided experimental protocol offers a reliable method for preparing high-quality samples and acquiring clean, informative spectra. This systematic approach is broadly applicable to the structural elucidation of a wide range of organic molecules, reinforcing NMR spectroscopy's role as a cornerstone of modern chemical research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Slideshare. (2015, November 23). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Retrieved from [Link]
-
Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]
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Application Note: Mass Spectrometric Analysis of N-(3-Phenylpropyl)acetamide for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of N-(3-Phenylpropyl)acetamide, a compound of interest in drug development as a potential synthetic intermediate, metabolite, or impurity. We detail optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The core of this guide focuses on elucidating the compound's fragmentation behavior, particularly under Electron Ionization (EI), to facilitate unambiguous structural confirmation. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a practical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Physicochemical Properties
This compound (C₁₁H₁₅NO) is a secondary amide that may appear during various stages of the pharmaceutical pipeline.[1][2] Its accurate identification and quantification are critical for ensuring the purity of active pharmaceutical ingredients (APIs), characterizing metabolic pathways, or identifying degradation products. Mass spectrometry (MS), particularly when coupled with chromatographic separation, offers unparalleled sensitivity and selectivity for this purpose.[3][4] This guide explores the two most pertinent MS-based analytical strategies for this molecule: GC-MS for volatile analysis and structural elucidation via fragmentation, and LC-MS for analysis in complex matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem CID 551881 |
| Molecular Weight | 177.24 g/mol | PubChem CID 551881 |
| Exact Mass | 177.115364 Da | PubChem CID 551881 |
| CAS Number | 34059-10-4 | SpectraBase[5][6] |
| Structure | PubChem CID 551881 |
Principles of Ionization and Fragmentation
The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. For this compound, both "hard" and "soft" ionization methods provide complementary information.
-
Electron Ionization (EI): This is a high-energy, hard ionization technique commonly used in GC-MS.[7] Molecules are bombarded with 70 eV electrons, causing reproducible and extensive fragmentation.[8] The resulting fragment patterns are highly characteristic and serve as a "fingerprint" for the molecule, enabling structural confirmation and library matching.[3] For amides, fragmentation often involves cleavage of the amide bond and rearrangements like the McLafferty rearrangement.[9][10]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for LC-MS, generating intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[11][12][13] This is advantageous for accurate molecular weight determination and quantification. While ESI is generally soft, "in-source" fragmentation can sometimes be induced or occur accidentally, which can provide some structural information.[14]
Predicted Electron Ionization (EI) Fragmentation Pathway
Understanding the fragmentation of this compound is key to interpreting its EI-MS spectrum. The process begins with the formation of a molecular ion (M⁺•) at m/z 177. This high-energy species then undergoes a series of bond cleavages and rearrangements to form more stable fragment ions. The most probable pathways are detailed below.
Figure 1: Predicted EI fragmentation pathway for this compound.
Table 2: Major Predicted Fragment Ions in EI-MS
| m/z | Proposed Ion Structure | Fragmentation Mechanism |
| 177 | [C₁₁H₁₅NO]⁺• | Molecular Ion (Parent Ion) |
| 118 | [C₈H₁₀N]⁺ | α-cleavage with loss of the acetyl radical (•COCH₃). |
| 100 | [CH₃CONHCH₂CH₂]⁺ | α-cleavage with loss of the phenyl radical (•C₆H₅). |
| 91 | [C₇H₇]⁺ | Benzylic cleavage with rearrangement to the stable tropylium cation. This is a hallmark of alkylbenzene-containing compounds.[15] |
| 72 | [CH₃CONHCH₂]⁺ | Cleavage of the N-CO bond, a common pathway for amides.[9] |
| 59 | [CH₃CONH₂]⁺• | McLafferty rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage.[10] |
Experimental Workflow Overview
A robust analytical workflow is essential for obtaining high-quality, reproducible data.[16] The process involves careful sample preparation, optimized separation and detection, and systematic data analysis.
Figure 2: General experimental workflow for MS analysis.
Detailed Protocols
Protocol 5.1: Sample Preparation
Objective: To prepare a clean, particle-free solution of this compound at a concentration suitable for MS analysis. Sample cleanliness is critical to prevent instrument contamination and ensure signal reproducibility.[16][17]
Materials:
-
This compound standard
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
-
2 mL autosampler vials with septa caps
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Cap and vortex until fully dissolved.
-
Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the appropriate solvent:
-
For GC-MS: Use methanol.
-
For LC-MS: Use 50:50 acetonitrile:water.
-
-
Final Dilution & Filtration: Transfer the working solution to an autosampler vial. If any cloudiness is observed, filter the solution through a 0.22 µm syringe filter directly into the vial.
-
Scientist's Note: The target concentration for sensitive MS instruments is typically in the low µg/mL to high ng/mL range. Overly concentrated samples can cause detector saturation and source contamination.[17]
-
Protocol 5.2: GC-MS Analysis
Objective: To separate the analyte from volatile impurities and generate a characteristic EI fragmentation pattern for structural confirmation.
Instrumentation: Standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
Table 3: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading while ensuring sufficient analyte reaches the detector. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature ramp to ensure good peak shape and elution. |
| MS Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filters. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy allows for reproducible fragmentation and comparison with spectral libraries.[8] |
| Scan Range | m/z 40-450 | Covers the molecular ion and all expected major fragments. |
Protocol 5.3: LC-ESI-MS Analysis
Objective: To achieve sensitive detection and accurate molecular weight confirmation of the analyte, especially in complex sample matrices like plasma or reaction mixtures.
Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer with an ESI source (e.g., Triple Quadrupole, Q-TOF).
Table 4: Recommended LC-MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A reverse-phase column providing good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common MS-friendly modifier that aids in protonation for positive ion mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min | A typical gradient for separating compounds of intermediate polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Ionization Mode | ESI Positive (+) | Amides readily form protonated [M+H]⁺ ions. |
| Scan Mode | Full Scan (m/z 100-500) and/or SIM | Full scan for confirmation, Selected Ion Monitoring (SIM) at m/z 178.1 for high sensitivity quantification. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 L/min |
Data Interpretation and Expected Results
-
GC-MS: The total ion chromatogram (TIC) should show a sharp peak at the retention time for this compound. The mass spectrum extracted from this peak should display a molecular ion peak at m/z 177. The most intense peak (base peak) is likely to be the tropylium ion at m/z 91, which is characteristic of compounds with a propylbenzene moiety. Other significant fragments predicted in Table 2 should be present, confirming the compound's identity.
-
LC-MS: The chromatogram (either TIC or an extracted ion chromatogram for m/z 178.1) will show the analyte's peak. The mass spectrum should be simple, dominated by the protonated molecular ion [M+H]⁺ at m/z 178.1. This result confirms the molecular weight with high confidence. For quantitative analysis, a calibration curve would be constructed using the peak area of this ion.[4]
Conclusion
The protocols and fragmentation analysis detailed in this application note provide a robust framework for the characterization of this compound using mass spectrometry. GC-MS with electron ionization is the preferred method for definitive structural elucidation due to its rich and reproducible fragmentation patterns. LC-ESI-MS is the superior choice for quantification and analysis in complex biological or chemical matrices, offering high sensitivity and confirmation of the intact molecular weight. By applying these methodologies, researchers and drug development professionals can confidently identify, characterize, and quantify this compound, ensuring data integrity throughout the pharmaceutical development process.
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Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
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Gu, H., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford, Mass Spectrometry Research Facility. Retrieved from [Link]
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Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). (n.d.). ResearchGate. Retrieved from [Link]
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Haynes, K. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]
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Kwit, M. (2020). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]
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Pramanik, B. N., et al. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
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- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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Application Notes and Protocols for the Investigation of N-(3-Phenylpropyl)acetamide in Anticonvulsant Research
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1] The acetamide scaffold has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents, with several derivatives exhibiting potent anticonvulsant properties in preclinical studies.[2][3][4] This document provides a comprehensive guide for the investigation of N-(3-Phenylpropyl)acetamide, a structurally novel acetamide derivative, as a potential anticonvulsant agent.
These application notes are designed for researchers, scientists, and drug development professionals. They provide a strategic framework and detailed protocols for the synthesis, characterization, and preclinical evaluation of this compound. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to assessing its potential as a new AED.
Synthesis and Physicochemical Characterization of this compound
A prerequisite for any pharmacological investigation is the efficient synthesis and thorough characterization of the compound of interest. The proposed synthesis of this compound is a straightforward amidation reaction.
Synthesis Protocol
Objective: To synthesize this compound from 3-phenylpropan-1-amine and acetyl chloride.
Materials:
-
3-phenylpropan-1-amine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a stirred solution of 3-phenylpropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath), add acetyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for formulation development and for understanding the compound's potential pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [5] |
| CAS Number | 34059-10-4 | [5][6] |
| Appearance | White to off-white solid | (Hypothetical) |
| Melting Point | 78-80 °C | (Hypothetical) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | (Hypothetical) |
| LogP | 1.9 | [5] |
Preclinical Screening for Anticonvulsant Activity
The initial evaluation of a novel compound's anticonvulsant potential relies on a battery of well-validated in vivo models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are considered the gold standard for the initial screening of potential AEDs.[1]
Maximal Electroshock (MES) Seizure Model
The MES test is a model for generalized tonic-clonic seizures.[1] A compound's ability to prevent the tonic hindlimb extension phase of the seizure is indicative of its potential to inhibit seizure spread.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg) should be included.
-
Seizure Induction: At the time of peak effect (determined in preliminary studies, e.g., 30 minutes post-injection), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
The scPTZ test is a model for generalized absence and myoclonic seizures.[1] It identifies compounds that can elevate the seizure threshold.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g).
-
Compound Administration: Administer this compound as described in the MES protocol. Include vehicle and positive control (e.g., Ethosuximide, 150 mg/kg) groups.
-
Seizure Induction: At the time of peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observation: Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Determine the ED₅₀ for protection against clonic seizures.
Hypothetical Screening Data
The following table presents hypothetical data for this compound in the MES and scPTZ screens, for illustrative purposes.
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) |
| This compound | 45 | > 100 |
| Phenytoin (Positive Control) | 9.5 | Inactive |
| Ethosuximide (Positive Control) | Inactive | 130 |
This hypothetical data suggests that this compound may be effective against generalized tonic-clonic seizures, similar to Phenytoin, but not against absence seizures.
Investigating the Mechanism of Action
Understanding the molecular mechanism of action is crucial for the rational development of a new drug. Based on the common mechanisms of AEDs, the following experimental workflow can be employed to investigate the potential targets of this compound.
Proposed Investigational Workflow
Sources
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C11H15NO | CID 551881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Investigation of N-(3-Phenylpropyl)acetamide Derivatives in Pain and Pruritus Research
For distribution to: Researchers, scientists, and drug development professionals in the fields of nociception, sensory biology, and pharmacology.
Introduction: Targeting the Complex interplay of Pain and Pruritus
Chronic pain and pruritus (itch) represent significant unmet medical needs, affecting millions of individuals worldwide and severely diminishing their quality of life.[1][2] These debilitating conditions share intricate and overlapping neurological pathways, often making the development of effective and specific therapeutics a considerable challenge. Both sensations are initiated by the activation of specialized peripheral sensory neurons, known as nociceptors, which transduce a wide array of noxious and pruritic stimuli into electrical signals that are then relayed to the central nervous system.[1][2]
Recent advances in sensory biology have illuminated a number of key molecular players that serve as critical nodes in the transmission and modulation of pain and itch signals. Among these, the Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1, and enzymes of the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), have emerged as highly promising therapeutic targets.[1][3][4][5][6][7]
This document provides a comprehensive guide for the investigation of a novel class of compounds, N-(3-Phenylpropyl)acetamide derivatives, as potential modulators of these key signaling pathways in the context of pain and pruritus research. These application notes and protocols are designed to provide researchers with the foundational knowledge and practical methodologies to explore the therapeutic potential of this chemical scaffold.
Molecular Mechanisms and Therapeutic Rationale
The sensation of pain and itch is not monolithic; rather, it is a complex tapestry woven from the interplay of various receptors, ion channels, and signaling molecules. This compound derivatives, based on their structural features and preliminary investigations, are hypothesized to exert their analgesic and antipruritic effects through one or more of the following mechanisms:
Modulation of Transient Receptor Potential (TRP) Channels
TRP channels are a diverse family of cation channels that function as cellular sensors for a wide range of physical and chemical stimuli.[8][9] In the context of pain and pruritus, TRPA1 and TRPV1 are of particular interest.
-
TRPA1: The "Irritant" Receptor: TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons.[5] It is activated by a plethora of exogenous irritants, including those found in mustard oil and cinnamon, as well as endogenous inflammatory mediators.[10] Its role as a key integrator of noxious stimuli has made it a compelling target for the development of novel analgesics and antipruritics.[5][6][11] A patent application has disclosed a series of N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds as inhibitors of the TRPA1 channel for the potential treatment of pain and pruritus.[12][13]
-
TRPV1: The "Capsaicin" Receptor: TRPV1, famously known as the capsaicin receptor, is activated by heat, protons (low pH), and various endogenous lipids.[1][2][14] Its activation leads to a burning sensation and pain. Antagonists of TRPV1 have been extensively investigated for their analgesic potential.[15][16]
Inhibition of Endocannabinoid Degrading Enzymes
The endocannabinoid system plays a crucial role in regulating pain, inflammation, and mood. The levels of endogenous cannabinoids, such as anandamide (AEA) and palmitoylethanolamide (PEA), are tightly controlled by metabolic enzymes. Inhibition of these enzymes can potentiate the endogenous analgesic and anti-inflammatory effects of these lipids.[3][4][17]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide.[4] Inhibition of FAAH leads to elevated levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesia.[3][4][17] FAAH inhibitors have shown promise in preclinical models of pain and inflammation without the psychoactive side effects associated with direct CB1 agonists.[3][4][17]
-
N-acylethanolamine acid amidase (NAAA): NAAA is a lysosomal enzyme that primarily hydrolyzes PEA, a bioactive lipid with potent anti-inflammatory and analgesic properties.[7][18][19][20] By inhibiting NAAA, the levels of PEA are increased, leading to the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and subsequent attenuation of pain and inflammation.[7][18][19] NAAA inhibitors are being explored as a novel therapeutic strategy for inflammatory pain and skin disorders like atopic dermatitis.[7][18]
The following diagram illustrates the key signaling pathways that can be targeted by this compound derivatives:
Caption: Potential molecular targets for this compound derivatives in pain and pruritus.
Experimental Protocols
The following protocols provide a tiered approach to systematically evaluate the efficacy and mechanism of action of this compound derivatives.
Part 1: In Vitro Target Engagement and Functional Assays
These initial assays are crucial for determining if the test compounds directly interact with the hypothesized molecular targets.
This protocol utilizes a cell-based fluorescence assay to measure changes in intracellular calcium levels upon channel activation, providing a functional readout of channel modulation.
Materials:
-
HEK293 cells stably expressing human TRPA1 or TRPV1
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
TRPA1 agonist: Allyl isothiocyanate (AITC)
-
TRPV1 agonist: Capsaicin
-
This compound derivative (Test Compound)
-
Positive control inhibitors (e.g., HC-030031 for TRPA1, Capsazepine for TRPV1)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the HEK293-hTRPA1 or HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of the Test Compound or positive control to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the microplate reader.
-
Agonist Stimulation and Data Acquisition: Add the TRPA1 agonist (AITC) or TRPV1 agonist (Capsaicin) to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the vehicle control (agonist only) and plot the concentration-response curves to determine the IC50 values for the Test Compound.
Expected Outcome: A potent this compound derivative acting as a TRP channel antagonist will exhibit a concentration-dependent inhibition of the agonist-induced calcium influx.
These biochemical assays measure the enzymatic activity of FAAH and NAAA in the presence of the test compounds.
Materials:
-
Recombinant human FAAH or NAAA enzyme
-
FAAH substrate: Anandamide-[arachidonoyl-1-14C]
-
NAAA substrate: [1-14C]Palmitoylethanolamide
-
Assay buffer (e.g., Tris-HCl for FAAH, Sodium acetate buffer pH 5.0 for NAAA)
-
This compound derivative (Test Compound)
-
Positive control inhibitors (e.g., URB597 for FAAH, ARN077 for NAAA)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant enzyme, and varying concentrations of the Test Compound or positive control.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding an acidic stop solution (e.g., citric acid).
-
Extraction: Extract the liberated radiolabeled fatty acid (e.g., [14C]arachidonic acid or [14C]palmitic acid) using an organic solvent (e.g., chloroform/methanol).
-
Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the Test Compound relative to the vehicle control. Plot the concentration-response curves to determine the IC50 values.
Expected Outcome: An effective FAAH or NAAA inhibitor will show a concentration-dependent decrease in the amount of radioactive product formed.
The following diagram outlines the in vitro screening workflow:
Sources
- 1. TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy [frontiersin.org]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPA1 as a drug target—promise and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPA1 Antagonists for Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 8. lktlabs.com [lktlabs.com]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. benthamopen.com [benthamopen.com]
- 17. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The N-Acylethanolamine Acid Amidase Inhibitor ARN077 Suppresses Inflammation and Pruritus in a Mouse Model of Allergic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: N-(3-Phenylpropyl)acetamide as a Versatile Precursor for Pharmacologically Active Molecules
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the utility of N-(3-Phenylpropyl)acetamide as a key intermediate in the synthesis of pharmacologically significant molecules. We will explore its synthesis, characterization, and application in constructing complex molecular architectures, most notably the 3,4-dihydroisoquinoline scaffold via the Bischler-Napieralski reaction. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the experimental causality.
Introduction: The Strategic Importance of this compound
This compound is a versatile chemical building block whose structural simplicity belies its significant potential in medicinal chemistry.[1] Its architecture, featuring a phenyl ring separated from an acetamide group by a flexible propyl linker, makes it an ideal precursor for intramolecular cyclization reactions. This property is paramount in the synthesis of heterocyclic systems that form the core of numerous natural products and synthetic drugs.[2]
The primary application we will explore is its role as a substrate in the Bischler-Napieralski reaction, a powerful method for constructing the 3,4-dihydroisoquinoline ring system.[3][4] This scaffold is a privileged structure in pharmacology, found in a wide array of alkaloids and therapeutic agents with diverse biological activities. Furthermore, the acetamide moiety itself can be elaborated upon to generate libraries of N-substituted acetamides, which have been investigated for antioxidant, anti-inflammatory, and analgesic properties.[5][6][7]
This guide will provide detailed, field-proven protocols for the synthesis of this compound and its subsequent transformation into a dihydroisoquinoline derivative, complete with characterization data and safety protocols.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is critical for safe handling and successful experimentation.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 34059-10-4 | [8] |
| Molecular Formula | C₁₁H₁₅NO | [8] |
| Molecular Weight | 177.24 g/mol | [8] |
| Appearance | Solid (typical) | [9] |
| Storage | 2-8°C, Refrigerator | [1] |
Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling this compound and any reagents.[10] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated fume hood. Reagents such as phosphorus oxychloride (POCl₃) are highly corrosive and moisture-sensitive and require specialized handling procedures.
Synthesis and Characterization of this compound
The most direct method for synthesizing the title compound is through the N-acetylation of 3-phenylpropylamine. This is a robust and high-yielding reaction.
Protocol 3.1: Synthesis of this compound
Principle: This protocol describes the nucleophilic acyl substitution reaction where the primary amine of 3-phenylpropylamine attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a mild base to neutralize the acetic acid byproduct.
Materials:
-
3-Phenylpropylamine (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess pyridine and any unreacted amine, while the bicarbonate wash removes acetic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Visualization 3.1: Synthesis Pathway
Caption: Synthesis of this compound via N-acetylation.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the phenyl protons, the aliphatic propyl chain protons, the N-H proton (a broad singlet), and the methyl protons of the acetyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (178.24 m/z).[11]
-
FT-IR: Look for characteristic absorptions for the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1640 cm⁻¹).
-
TLC/HPLC: Assess the purity of the final compound.[11]
Application: The Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis
This reaction is a cornerstone of heterocyclic synthesis, providing access to the 1-methyl-3,4-dihydroisoquinoline core structure, a frequent motif in pharmacologically active compounds.[12]
Principle: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[13] The amide oxygen of this compound is activated by a dehydrating agent, such as POCl₃, forming a reactive intermediate (a nitrilium ion or an imidoyl phosphate).[14] This electrophilic species is then attacked by the electron-rich phenyl ring at the ortho position, leading to cyclization and subsequent rearomatization to form the dihydroisoquinoline ring.[3][14] The presence of electron-donating groups on the phenyl ring facilitates this reaction.[12][13]
Protocol 4.1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly and cautiously add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours.
-
Monitor the reaction by TLC. The product will be more nonpolar than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature, then carefully pour it over crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic and vigorous reaction; perform it slowly in a large beaker within a fume hood.
-
Basify the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution or concentrated NH₄OH until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude product, 1-methyl-3,4-dihydroisoquinoline, can be purified by column chromatography on silica gel or by vacuum distillation.
Visualization 4.1: Bischler-Napieralski Reaction Pathway
Caption: Key steps in the Bischler-Napieralski synthesis of a dihydroisoquinoline.
Broader Applications and Future Directions
The this compound scaffold is not limited to cyclization reactions. It serves as a foundational structure for creating libraries of derivatives with potential therapeutic value. For instance, various substituents can be introduced onto the phenyl ring of the starting material, or the acetyl group can be replaced with other acyl moieties. These modifications allow for the systematic exploration of structure-activity relationships (SAR).
Derivatives of this compound have been explored for a range of biological activities, including as TRPA1 channel inhibitors for the treatment of pain and pruritus.[15] This highlights the platform's potential for generating novel drug candidates beyond the traditional applications in heterocyclic synthesis.
Visualization 5.1: General Experimental Workflow
Caption: A generalized workflow for synthesis, purification, and analysis.
Conclusion
This compound is a high-value, readily accessible precursor for the synthesis of complex molecules of pharmacological interest. Its utility in the robust Bischler-Napieralski reaction provides a reliable entry into the dihydroisoquinoline class of compounds. The protocols and scientific rationale presented in this guide offer researchers a solid foundation for leveraging this versatile intermediate in their drug discovery and development programs.
References
- Benchchem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. [URL: https://www.benchchem.com/product/bcp203998/protocol]
- National Institutes of Health (NIH). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273703/]
- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/551881]
- PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7867885/]
- ResearchGate. Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). [URL: https://www.researchgate.net/figure/Chemical-Structure-of-N-3-phenylpropyl-acetamide-C-11-H-15-NO_fig19_283594191]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds?productName=AC466310010]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/695122]
- Wikipedia. Bischler–Napieralski reaction. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]
- Research Journal of Pharmacy and Technology. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [URL: https://rjptonline.org/HTML_PDF/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/Volume%2013/Issue%201/13.pdf]
- Chemical Synthesis Database. N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. [URL: https://synthesis.synarchive.com/substance/a76a5987-0b62-45e3-8557-41804d99c438]
- National Institutes of Health (NIH). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4949117/]
- Pharmaffiliates. This compound, CAS No : 34059-10-4. [URL: https://www.
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [URL: https://spectrabase.com/spectrum/H0mj6hipQF6]
- Organic Chemistry Portal. Bischler-Napieralski Reaction. [URL: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]
- Grokipedia. Bischler–Napieralski reaction. [URL: https://grokipedia.org/Bischler%E2%80%93Napieralski_reaction]
- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [URL: https://nrochemistry.com/bischler-napieralski-reaction/]
- ChemicalBook. This compound | 34059-10-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4264663.htm]
- J&K Scientific LLC. Bischler–Napieralski Reaction. [URL: https://www.jk-sci.com/bischler-napieralski-reaction_36.html]
- SpectraBase. N-(3-Phenyl-propyl)-acetamide - Optional[MS (GC)] - Spectrum. [URL: https://spectrabase.com/spectrum/5Y4KOf4q0dW]
- Sciforum. Synthesis of β-carboline derivatives. [URL: https://sciforum.net/paper/view/conference/2525]
- MDPI. Recent Advances in the Synthesis of β-Carboline Alkaloids. [URL: https://www.mdpi.com/1420-3049/23/7/1675]
- BioWorld. Synthesis of new beta-carboline antimalarials yields a promising lead. [URL: https://www.bioworld.com/articles/522437-synthesis-of-new-beta-carboline-antimalarials-yields-a-promising-lead]
- Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [URL: https://www.galaxypublication.
- Malaysian Journal of Analytical Sciences. SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. [URL: https://www.ukm.my/mjas/v25_n1/NurulTasnim.pdf]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3-Phenylpropyl)acetamide
Welcome to the technical support center for the synthesis of N-(3-Phenylpropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Overview of the Synthesis
This compound is typically synthesized via a nucleophilic acyl substitution reaction. The most common and straightforward laboratory method involves the acylation of 3-phenylpropylamine with an acylating agent like acetic anhydride.[1] This reaction is generally high-yielding, but like any synthesis, it is susceptible to issues that can affect the yield and purity of the final product.
The fundamental reaction involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group to form the desired amide.[2]
dot
Caption: Figure 1: General Reaction Scheme
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I've recovered only starting material. What went wrong?
A1: Low or no conversion is a common issue that typically points to problems with reagents, reaction conditions, or the fundamental reaction setup.
-
Causality - Reagent Quality: The primary amine, 3-phenylpropylamine, can degrade over time through oxidation or reaction with atmospheric CO₂. Acetic anhydride is highly susceptible to hydrolysis; if it has been exposed to moisture, it will convert to acetic acid, which is a much less effective acylating agent under these conditions.[3] Always use freshly opened or properly stored reagents.
-
Causality - Reaction Conditions:
-
Temperature: While the reaction is often exothermic, some initial energy may be required to overcome the activation energy.[] Conversely, excessively high temperatures can lead to side reactions and degradation. Room temperature is typically sufficient.
-
Stoichiometry: Ensure the molar ratios are correct. A slight excess of the acylating agent (acetic anhydride, ~1.1-1.2 equivalents) is often used to drive the reaction to completion. However, a large excess can complicate purification.
-
Mixing: Inadequate stirring can lead to localized concentration gradients, preventing the reagents from interacting effectively. Ensure vigorous and consistent stirring throughout the reaction.
-
Q2: My TLC plate shows multiple spots, including my product. What are these byproducts and how can I prevent them?
A2: The most common byproduct in this reaction is the diacetylated amine. Since 3-phenylpropylamine is a primary amine, the initially formed amide still has a proton on the nitrogen. Under harsh conditions or with a large excess of a highly reactive acylating agent, this proton can be removed, and a second acetyl group can be added.
-
Mechanism of Side Reaction: The N-H proton of the newly formed amide is weakly acidic. In the presence of a strong base or a large excess of acetic anhydride, it can be deprotonated, and the resulting anion can attack another molecule of acetic anhydride.[]
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of acetic anhydride. Limiting the anhydride to 1.1-1.5 equivalents is a good starting point.[5]
-
Add a Base: The reaction produces one equivalent of acetic acid as a byproduct for every equivalent of amide formed.[6][7] This acid can protonate the starting amine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base like triethylamine or pyridine (1.5-2.0 equivalents) is crucial to neutralize the acid and drive the reaction forward.[8]
-
Controlled Addition: Add the acetic anhydride dropwise to the solution of the amine and base, preferably at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent overheating, which can favor side reactions.
-
Q3: The crude product I've isolated is a persistent oil, not the expected solid. How can I induce crystallization?
A3: An oily product often indicates the presence of impurities that disrupt the crystal lattice or residual solvent.[9] this compound has a reported melting point, so it should be a solid at room temperature if pure.[10]
-
Potential Causes & Solutions:
-
Residual Solvent: Ensure the product is thoroughly dried under a high vacuum. If an oil persists, dissolve it in a minimal amount of a volatile solvent (like dichloromethane), dry the solution over an anhydrous salt (e.g., Na₂SO₄), filter, and re-evaporate the solvent under reduced pressure.[9]
-
High Impurity Content: If the oil is a mixture of product and byproducts, purification is necessary before crystallization can occur. Column chromatography is the most effective method in this case.[11]
-
Inducing Crystallization: If the product is relatively pure but slow to crystallize, you can try the following techniques[9]:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-oil interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a single, tiny crystal of pure this compound to the oil. This seed crystal acts as a template for further crystallization.
-
Trituration: Add a small amount of a solvent in which your product is insoluble (a "non-solvent"), such as cold hexanes. Stir the mixture vigorously with a spatula. This process can wash away soluble impurities and encourage the pure product to solidify.
-
-
Q4: My final product is yellow or brown. How can I decolorize it?
A4: Color in the final product typically arises from high molecular weight, conjugated byproducts formed during the reaction, possibly due to oxidation or other side reactions.
-
Decolorization Methods:
-
Activated Carbon: During recrystallization, after dissolving the crude product in a minimum of hot solvent, add a small amount of activated carbon (charcoal). The porous structure of the carbon adsorbs the colored impurities. Heat the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of celite to remove the carbon. The desired compound should crystallize from the now colorless filtrate upon cooling.[9]
-
Recrystallization: Often, a simple and careful recrystallization is sufficient. The colored impurities may be more soluble in the solvent system and will remain in the mother liquor, leaving you with pure, colorless crystals.[9]
-
Optimization of Reaction Parameters
To maximize your yield, consider systematically optimizing the following parameters.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Stoichiometry | 1.0 eq. Amine : 1.1-1.5 eq. Acetic Anhydride | A slight excess of the anhydride ensures complete consumption of the limiting amine reagent. A large excess can lead to diacylation and complicates purification.[5] |
| Base | 1.5-2.0 eq. Triethylamine or Pyridine | Neutralizes the acetic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][8] |
| Solvent | Aprotic solvents (DCM, THF, Ethyl Acetate) | These solvents are non-reactive towards the reagents and facilitate a homogenous reaction mixture. The choice may depend on the ease of post-reaction workup.[8] |
| Temperature | 0 °C to Room Temperature | The reaction is exothermic. Starting at 0 °C during the dropwise addition of the anhydride helps control the reaction rate and dissipate heat, minimizing side product formation. The reaction can then be allowed to warm to room temperature to ensure completion.[] |
| Reaction Time | 1-5 hours | Progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid unnecessary heating or stirring that could lead to product degradation.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropylamine (1.0 eq) and a suitable aprotic solvent like dichloromethane (DCM), approximately 5-10 mL per gram of amine.
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise via a syringe over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting amine spot has disappeared.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for acetamides is an ethyl acetate/hexanes mixture.[9]
-
Dissolution: In a flask, add the minimum amount of hot ethyl acetate to the crude product to achieve complete dissolution.
-
Decolorization (if needed): If the solution is colored, add a small amount of activated carbon, swirl, and perform a hot filtration to remove it.
-
Crystallization: Slowly add hexanes to the hot ethyl acetate solution until it becomes persistently cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under a vacuum.[9]
Visualized Workflow
The following diagram outlines the logical flow of the entire process from initial setup to the final, purified product.
dot
Caption: Figure 2: Experimental Workflow
Frequently Asked Questions (FAQs)
Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, acetyl chloride is a viable and often more reactive acylating agent.[] However, its reaction with amines is typically more vigorous and exothermic.[] It also produces hydrogen chloride (HCl) gas as a byproduct, which requires careful handling and neutralization, usually with a base.[6] Acetic anhydride is often preferred for its easier handling and less aggressive reaction profile.
Q: Is a base absolutely necessary for this reaction? A: While the reaction can proceed without an added base, the yield will likely be significantly lower. The reaction generates acetic acid as a byproduct.[7] This acid will react with the basic 3-phenylpropylamine starting material to form a non-nucleophilic ammonium salt, effectively removing it from the reaction. Adding a non-nucleophilic base like triethylamine neutralizes the acid as it forms, allowing the starting amine to react completely.[8]
Q: How do I prepare a TLC plate to monitor the reaction? A: Spot three lanes on a silica TLC plate: one for your starting amine (co-spot), one for the reaction mixture, and one for a pure sample of the starting amine. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting amine spot in the reaction mixture lane indicates the reaction is complete. The product amide will be less polar than the starting amine and will have a higher Rf value.
References
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acid Anhydrides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551881, this compound. Retrieved from [Link]
-
RojasLab. (2020, September 30). Acylation using an anhydride. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]
-
J Michelle Leslie. (2024, February 22). Acylation of an amine using acetic anhydride. YouTube. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, March 25). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
- Google Patents. (n.d.). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n...
-
OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Retrieved from [Link]
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- 13. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Phenylpropyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(3-Phenylpropyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its synthesis. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to optimize your experimental outcomes.
Introduction to this compound Synthesis
This compound is a valuable amide in various research and development sectors. Its synthesis is most commonly achieved through the acylation of 3-phenylpropylamine with an acetylating agent, typically acetic anhydride. While seemingly straightforward, this reaction is prone to the formation of specific impurities that can complicate purification and compromise the final product's purity. This guide will primarily focus on this common synthetic route, addressing the identification, formation, and removal of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
Q1: My reaction is complete, but after workup, I obtained an oil instead of the expected solid product. What went wrong?
This is a frequent issue, often indicative of residual solvents or the presence of impurities that depress the melting point of the final product.
-
Causality: Unreacted starting materials, particularly 3-phenylpropylamine, or the formation of a diacetylated byproduct can lead to an oily or waxy product. Residual acetic acid from the reaction can also contribute to this issue.
-
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents: Thoroughly dry your product under high vacuum. If you suspect residual acetic acid, co-evaporation with a non-polar solvent like toluene can be effective.
-
Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic 3-phenylpropylamine. Follow this with a wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove residual acetic acid.[1]
-
Induce Crystallization: If you believe your product is relatively pure but reluctant to crystallize, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a small crystal of pure this compound to the oil.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, such as hexanes) and stir vigorously to encourage solidification.[1]
-
-
Q2: The yield of my synthesis is lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from incomplete reactions, product loss during workup, or the formation of side products.
-
Causality:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Product Loss: During acid-base extraction, overly acidic or basic conditions can lead to hydrolysis of the amide product. Emulsion formation during extraction can also trap the product.
-
Side Reactions: The primary side reaction is the diacetylation of the starting amine, which consumes both the starting material and the acetylating agent.
-
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting amine.
-
Optimize Reaction Conditions: Ensure the reaction is stirred efficiently and maintained at the appropriate temperature. A slight excess of acetic anhydride (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Careful Workup: Use moderate concentrations of acid and base for washing and break any emulsions that form (e.g., by adding brine).
-
Minimize Diacetylation: Add the acetic anhydride dropwise to the amine solution at a controlled temperature (e.g., 0 °C to room temperature) to minimize the formation of the diacetylated byproduct.
-
Q3: My final product has a yellow or brown discoloration. How can I decolorize it?
Color in the final product is typically due to high molecular weight, conjugated byproducts formed in small amounts during the reaction.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture for a few minutes and then perform a hot filtration to remove the carbon. The desired compound should crystallize from the clear filtrate upon cooling.[1]
-
Recrystallization: Often, a simple recrystallization is sufficient to leave colored impurities behind in the mother liquor.
-
Common Impurities and Their Identification
The primary impurities in the synthesis of this compound via acylation are:
| Impurity | Chemical Structure | Formation Mechanism | Analytical Identification |
| Unreacted 3-Phenylpropylamine | C₆H₅(CH₂)₃NH₂ | Incomplete reaction. | TLC: Will have a different Rf value than the product. GC-MS: Distinct mass spectrum. |
| Acetic Acid | CH₃COOH | Byproduct of the reaction with acetic anhydride. | NMR: Characteristic singlet around 2.1 ppm. Can be removed by a basic wash. |
| N,N-diacetyl-3-phenylpropylamine | C₆H₅(CH₂)₃N(COCH₃)₂ | Over-acetylation of the primary amine, especially with excess acetic anhydride or at high temperatures. | GC-MS: Molecular ion peak at m/z 219. NMR: Will show two acetyl group signals. |
Analytical Characterization Protocols
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine.
-
Expected Results: The product, this compound, is more polar than the starting amine and will have a lower Rf value.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Expected Fragmentation: The mass spectrum of this compound will show a molecular ion peak at m/z 177. Key fragments can include those corresponding to the loss of the acetyl group and cleavage of the propyl chain.[2][3]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃):
-
~7.3-7.1 ppm (m, 5H, Ar-H)
-
~5.5 ppm (br s, 1H, NH)
-
~3.2 ppm (q, 2H, -CH₂-NH)
-
~2.6 ppm (t, 2H, Ar-CH₂-)
-
~1.9 ppm (s, 3H, -COCH₃)
-
~1.8 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
-
¹³C NMR (in CDCl₃):
-
~170 ppm (C=O)
-
~141 ppm (quaternary Ar-C)
-
~128.5 ppm (Ar-C)
-
~128.4 ppm (Ar-C)
-
~126 ppm (Ar-C)
-
~40 ppm (-CH₂-NH)
-
~33 ppm (Ar-CH₂-)
-
~31 ppm (-CH₂-CH₂-CH₂-)
-
~23 ppm (-COCH₃)
-
(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)[2]
4. High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) for better peak shape.[4][5]
-
Detection: UV detection at around 210 or 254 nm.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the standard procedure for the acylation of 3-phenylpropylamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-phenylpropylamine (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate. Cool the flask in an ice bath.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, water, 5% NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.[1]
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Good options include:
-
Ethyl acetate/hexanes
-
Ethanol/water
-
Toluene
-
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat.
-
Hot Filtration: If activated carbon or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
For more complex impurity profiles, flash column chromatography provides a higher degree of separation.[6]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows and Mechanisms
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). Retrieved from [Link]
- Das, B., & Banerjee, J. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2004(i), 55-63.
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]
- Al-Zoubi, R. M., & Al-Hamdany, R. (2009). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Jordan Journal of Chemistry, 4(3), 267-274.
-
SpectraBase. (n.d.). 2-Phenyl-N-(3-phenylpropyl)acetamide. John Wiley & Sons, Inc. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
- Reddy, K. L., Sridhar, B., & Kumar, M. S. (2014). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 19(7), 9496-9507.
- Ba-Ghazal, H., Yousef, T. A., Bedier, R. A., Al-Janabi, A. S. M., Alaasar, M., Al Duaij, O. K., & Shaaban, S. (2022). Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide. Oriental Journal of Chemistry, 38(2).
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(3-Phenyl-propyl)-acetamide. John Wiley & Sons, Inc. Retrieved from [Link]
- Ganguly, N. C., & Barik, B. R. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
- King, A. (n.d.).
- J Michelle Leslie. (2021, November 16). Acetylation of amine || amine react with acetyl chloride or acetic anhydride [Video]. YouTube.
- Sharma, V., Kumar, P., & Pathak, D. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2465.
- Kumar, A., Akula, A., & Kumar, S. (2016). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 6(9), 7249-7252.
- Smith, A. B., & Leahy, J. W. (2014). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 91, 244-259.
- Protti, S., Fagnoni, M., & Albini, A. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 7, 81.
- Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
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SpectraBase. (n.d.). N-(2-Oxo-3-phenylpropyl)acetamide. John Wiley & Sons, Inc. Retrieved from [Link]
- Arshad, M., Bhatti, M. H., & Mirza, B. (2018). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide.
- Patel, D. R., & Patel, N. J. (2013). Flash Chromatography. International Journal of Pharmaceutical Development & Technology, 3(1), 1-6.
- Reddy, G. S., & Kumar, V. R. (2011). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1017-1022.
- Elias, G., & D'Amore, E. (2016). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 8(1), 105-110.
- Sharma, R., & Jasuja, O. P. (2018). A Validated HPTLC Method for Simultaneous Quantification of Opium Alkaloids and Common Adulterants in Illicit Heroin Samples. Open Access Journal of Surgery, 8(3).
- EvlRenne. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. The Vespiary.
- Krzek, J., & Starek, M. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica-Drug Research, 63(6), 463-467.
- Tache, F., & Udrescu, S. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(23), 5543.
- Patel, K., & Raj, H. (2018). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
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How to remove unreacted starting materials from N-(3-Phenylpropyl)acetamide
Technical Support Center: N-(3-Phenylpropyl)acetamide Purification
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common challenges encountered during the post-synthesis workup of this compound. Our goal is to equip you with the knowledge to not only follow procedures but to understand the chemical principles that ensure the isolation of a pure product.
Troubleshooting & FAQs: Isolating Pure this compound
This section addresses specific issues you may encounter after the N-acetylation of 3-phenylpropylamine. The questions are designed to guide you from a crude reaction mixture to the final, purified compound.
Q1: My initial workup has left unreacted 3-phenylpropylamine in my product. How can I effectively remove this basic impurity?
A1: This is a very common issue, but it is easily resolved by leveraging the basicity of the starting amine. Your product, this compound, is a neutral amide, while the unreacted starting material, 3-phenylpropylamine, is a primary amine and therefore basic. This difference in chemical properties is the key to their separation using a technique called acid-base extraction.[1][2]
The Underlying Principle (Expertise & Experience): By washing your organic solution containing the crude product with a dilute aqueous acid (e.g., 1M Hydrochloric Acid), you protonate the basic amine.
-
R-NH₂ (amine, organic-soluble) + H⁺Cl⁻ (acid, aqueous) → R-NH₃⁺Cl⁻ (ammonium salt, water-soluble)
This reaction converts the amine into its corresponding ammonium salt. The introduction of a formal charge dramatically increases its polarity and renders it highly soluble in the aqueous layer, while your neutral amide product remains in the organic layer.[3]
Step-by-Step Protocol: Acid Wash for Amine Removal
-
Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Transfer this solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Periodically vent the funnel.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer. To ensure complete removal, it is good practice to perform this wash twice.[4]
-
Confirmation: After the final acid wash, you can check the pH of the aqueous layer with litmus paper to ensure it is acidic, confirming that sufficient acid was used to neutralize and extract all the basic amine.
Q2: How do I remove the acetylating agent (e.g., acetic anhydride) and the acetic acid byproduct from my reaction mixture?
A2: Both residual acetic anhydride and its hydrolysis product, acetic acid, are acidic impurities that can be efficiently removed by washing with a mild aqueous base.
The Underlying Principle (Trustworthiness): First, any unreacted acetic anhydride is rapidly hydrolyzed to two equivalents of acetic acid upon contact with water.[5]
-
(CH₃CO)₂O (acetic anhydride) + H₂O → 2 CH₃COOH (acetic acid)
Next, washing the organic solution with a weak base, such as saturated sodium bicarbonate (NaHCO₃) solution, deprotonates the acetic acid.
-
CH₃COOH (acid, organic-soluble) + Na⁺HCO₃⁻ (base, aqueous) → CH₃COO⁻Na⁺ (acetate salt, water-soluble) + H₂O + CO₂↑
This converts the acetic acid into sodium acetate, a water-soluble salt that partitions into the aqueous layer.[2][6] The evolution of CO₂ gas is a clear indicator that the acid is being neutralized. It is critical to use a weak base like sodium bicarbonate; a strong base like sodium hydroxide could potentially hydrolyze your desired amide product, especially under prolonged exposure or heating.[1]
Step-by-Step Protocol: Base Wash for Acidic Impurity Removal
-
Setup: Have your organic solution containing the crude product in a separatory funnel.
-
First Base Wash: Slowly and carefully add an equal volume of saturated aqueous NaHCO₃ solution. Caution: Add the first portion slowly and swirl the unstoppered funnel, as vigorous CO₂ evolution can cause excessive pressure buildup.
-
Extraction: Once the initial effervescence subsides, stopper the funnel and shake, venting frequently.
-
Separation & Removal: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash until no more gas evolution is observed upon addition of the bicarbonate solution.[4]
-
Final Wash (Brine): After the final base wash, wash the organic layer once with saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic layer and breaks up emulsions.[2]
Q3: I've completed the acid and base washes, but my product is an oil or still seems impure. What should I do next?
A3: An oily product or persistent impurity after an aqueous workup suggests that further purification is necessary. The two most powerful techniques at your disposal are recrystallization and column chromatography.
Option 1: Recrystallization (Often the Most Effective Method) Recrystallization is ideal for removing small amounts of impurities from a solid product. The goal is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures.[7]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Based on the polarity of this compound, good starting points for solvent systems are Ethyl Acetate/Hexanes or Ethanol/Water.[7][8]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Induce Cloudiness: While the solution is still hot, add the less polar solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Re-clarify: Add a few more drops of the hot polar solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Option 2: Column Chromatography If recrystallization fails or the product is an intractable oil, silica gel chromatography provides a higher degree of separation.
The Underlying Principle (Authoritative Grounding): This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent). Your amide is moderately polar and will travel up the column more slowly than non-polar impurities but faster than highly polar impurities.
General Parameters:
-
Stationary Phase: Silica gel (230-400 mesh).[7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A gradient of increasing ethyl acetate concentration (e.g., starting from 10% and gradually increasing to 50%) is typically effective.
-
Monitoring: Progress is monitored by Thin Layer Chromatography (TLC).
Data & Diagrams for Your Reference
Physical Properties Table
For effective purification, understanding the physical properties of the involved compounds is crucial.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 3-Phenylpropylamine | 135.21 | -60 | 221 | Soluble in organic solvents, slightly soluble in water. |
| Acetic Anhydride | 102.09 | -73 | 139.8 | Reacts with water; soluble in most organic solvents.[9] |
| Acetic Acid | 60.05 | 16.6 | 118.1 | Miscible with water and many organic solvents. |
| This compound | 177.24 | 43-46 | ~330 (Predicted) | Soluble in ethyl acetate, DCM, ethanol; insoluble in water.[10] |
Purification Workflow Diagram
This flowchart outlines the decision-making process for purifying your crude product.
Caption: Decision workflow for purification of this compound.
References
- Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 6, 2026.
- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (2025). Benchchem. This protocol outlines a standard aqueous workup procedure involving sequential washes with acid, base, and brine.
- Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide. (2025). Benchchem. This guide offers relevant purification strategies, including recrystallization and column chromatography, for a structurally similar amide.
- Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Brainly. This article explains the rationale for using a basic wash to quench and remove unreacted carboxylic acid anhydride.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (n.d.). Thermo Fisher Scientific.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health (NIH).
- Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Reddit.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). National Institutes of Health (NIH).
- What is the best work-up for acetic anhydride/pyradine acetylation? (2019). ResearchGate. A discussion among scientists about optimal workup conditions for acetylation reactions, including methods for removing reagents.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
- What is the best work-up for acetic anhydride/pyradine acetylation? (n.d.). ECHEMI.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2013). Indian Academy of Sciences.
- Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. (n.d.). Digital Commons@ETSU.
- The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. (n.d.). Scite.ai. This article discusses the catalysis and hydrolysis of acetic anhydride.
- Phenylacetamide. (n.d.). Organic Syntheses. This procedure details a related amide synthesis and purification, including a basic wash to remove acidic byproducts.
- Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
- Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (2021). ResearchGate.
- Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 6, 2026.
- Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting. (2012). PubMed.
- Removing an acetyl group from NH? (2012). ResearchGate. A discussion on the stability and reactivity of the amide bond under various conditions.
- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. (2026). Chemical Synthesis Database.
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Technical Support Center: N-(3-Phenylpropyl)acetamide Purification
Welcome to the technical support guide for troubleshooting coloration issues with N-(3-Phenylpropyl)acetamide. This resource provides in-depth, experience-based answers to common purification challenges encountered in research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product yellow or brown instead of white?
A1: Understanding the Origin of Color
A pure sample of this compound should be a white to off-white solid. The appearance of color, typically yellow to brown, indicates the presence of impurities. In organic compounds, color arises from molecules called chromophores, which contain extended systems of conjugated π-bonds that absorb light in the visible spectrum.[1] Small organic molecules like your target compound lack these extensive systems and should be colorless.[1]
The colored impurities likely originate from one of the following sources:
-
Oxidation Byproducts: The phenyl ring is susceptible to oxidation, which can create highly conjugated, colored species. This can occur during the reaction, workup (especially if exposed to air at high temperatures for prolonged periods), or storage.
-
Starting Material Impurities: Trace impurities in the 3-phenylpropylamine or the acetylating agent may be carried through the synthesis.
-
Reaction Side-Products: High reaction temperatures or unoptimized conditions can lead to the formation of polymeric or condensed side-products that are often colored. Brute-force heating of carboxylic acids and amines, for instance, can lead to the formation of black tar.[2]
-
Residual Catalysts: If a transition metal catalyst was used, trace amounts of metal complexes can impart color.
A very small amount of a highly colored impurity can be sufficient to tint an entire batch.[1] Therefore, the first step is always a robust purification strategy.
Q2: What is the most straightforward first step to decolorize my solid product?
A2: Recrystallization - The Primary Purification Technique
For any solid organic compound, recrystallization is the most powerful and direct method for purification and should always be the first technique attempted.[3][4] The principle is based on the differential solubility of your product versus the impurities in a chosen solvent at different temperatures.[5][6]
The Ideal Recrystallization Solvent: An ideal solvent should exhibit the following properties[5][7]:
-
High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of boiling solvent.
-
Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent, allowing for maximum recovery upon cooling.
-
Appropriate Boiling Point: The solvent's boiling point should ideally be below the melting point of your compound to prevent "oiling out".[8]
-
Impurity Solubility: The colored impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after your product crystallizes).
-
Inertness: The solvent must not react with your compound.
Workflow Diagram: Troubleshooting Color Impurities The following diagram outlines the logical workflow for addressing a colored product, starting with the simplest methods.
Caption: Troubleshooting workflow for decolorizing the target product.
Q3: How do I select the right solvent and perform a recrystallization?
A3: Systematic Solvent Screening and Protocol
Finding the right solvent is an empirical process.[9] For amides, polar solvents or mixed solvent systems are often effective.[3] A good starting point is to test solubility in small volumes (~0.5 mL) with a few milligrams of your crude product.
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | May be a good anti-solvent. The amide has some polarity but the phenylpropyl chain reduces water solubility.[10] |
| Ethanol (EtOH) | 78 | High | A very common and effective solvent for amides.[8][10] Often works well. |
| Isopropanol (IPA) | 82 | Medium | Similar to ethanol, can be a good choice. |
| Ethyl Acetate (EtOAc) | 77 | Medium | Good for compounds of intermediate polarity.[8] Often used in a pair with a non-polar solvent. |
| Toluene | 111 | Low | May be too non-polar, but can be effective if impurities are highly polar.[8] |
| Mixed Solvents | - | - | Ethanol/Water or Ethyl Acetate/Hexane are powerful combinations.[7][11] Dissolve in the "good" solvent (EtOH, EtOAc) and add the "bad" anti-solvent (Water, Hexane) until cloudy. |
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place your crude this compound in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., ethanol). Heat the mixture to boiling (using a hot plate and stir bar) while slowly adding more solvent until the solid just dissolves completely.[6]
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Confirm purity by melting point analysis and comparison to the literature value.
Q4: Recrystallization alone did not remove the color. What is the next step?
A4: Using Activated Carbon (Charcoal) for Adsorptive Decolorization
If the color persists after recrystallization, it means the colored impurity has solubility properties similar to your product. In this case, the next step is to use an adsorbent like activated carbon (also called activated charcoal) during the recrystallization process.[12][13]
Mechanism of Action: Activated carbon has an extremely high surface area with a network of microscopic pores.[12][14] It works by adsorption , a process where molecules stick to a surface.[15] It has a high affinity for large, flat, non-polar molecules with conjugated π-systems—the very characteristics of the colored impurities you are trying to remove.[16][17] Your smaller, less conjugated product molecule is less likely to be adsorbed and will remain in solution.[13]
Diagram: Mechanism of Activated Carbon Adsorption
Caption: Activated carbon selectively adsorbs large colored impurities.
Protocol 2: Recrystallization with Activated Carbon
-
Dissolution: Dissolve your crude, colored product in the minimum amount of hot (near-boiling) recrystallization solvent as described in Protocol 1.
-
Cool Slightly & Add Carbon: Crucial Safety Step: Remove the flask from the heat source. Allow the solution to cool for a moment so it is no longer vigorously boiling. Add a very small amount of decolorizing carbon (typically 1-2% of the solute's weight) from the tip of a spatula.[17]
-
Heating & Adsorption: Return the flask to the heat source and gently boil the mixture for 2-5 minutes. This allows the carbon to adsorb the colored impurities. Avoid prolonged boiling, as this can lead to adsorption of your desired product and reduce your yield.[13]
-
Hot Filtration: This is the most critical step. You must filter the solution while it is still hot to remove the fine carbon particles. If the solution cools, your product will prematurely crystallize on the filter paper along with the carbon.
-
Set up a gravity filtration using a short-stemmed funnel and fluted filter paper.
-
Pre-heat the funnel and receiving flask by pouring some hot, pure solvent through them just before filtering your mixture. This prevents premature crystallization in the funnel stem.
-
Pour the hot, charcoal-containing solution through the fluted filter paper in portions. The filtrate should be colorless.[17]
-
-
Crystallization & Isolation: Allow the hot, colorless filtrate to cool slowly, isolate the crystals, wash, and dry as described in Protocol 1.
Q5: The color is still present, or my product is an oil. What is my final option?
A5: Purification by Column Chromatography
If both standard recrystallization and charcoal treatment fail, or if your product is an oil or a low-melting solid that "oils out," the most effective purification method is column chromatography.
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).
-
Silica Gel: A highly polar adsorbent.[16]
-
Separation: Non-polar compounds travel through the column faster, while polar compounds are retained more strongly by the silica gel and move slower. Colored impurities are often highly polar or very non-polar compared to the target amide, allowing for effective separation.
For this compound, which has moderate polarity, a common mobile phase (eluent) would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting point would be a 1:1 mixture of Petroleum Ether/Ethyl Acetate.[19] The exact ratio must be determined by thin-layer chromatography (TLC) beforehand to ensure good separation.
This method requires more technical skill and uses larger volumes of solvent but offers the highest resolution for purification.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Google Scholar.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Solvent Choice. (n.d.). University of York Chemistry Teaching Labs.
- Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab. (n.d.). Benchchem.
- Activated Carbon Filter: How It Works. (2018, August 10). Cleantech Water.
- Carbon filtration and activated charcoal. (n.d.). RSC Education.
- What is activated charcoal and why is it used in filters? (2023, June 9). HowStuffWorks.
- Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- What is the best technique for amide purification? (2020, November 2). ResearchGate.
- How does organic matter decolorize? (2021, January 7). SHANDONG LOOK CHEMICAL.
- Activated carbon. (n.d.). Wikipedia.
- Charcoal. (2022, April 7). Chemistry LibreTexts.
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. (2025, August 18). Huamei Carbon.
- Decolorizing carbon. (n.d.). University of Wisconsin-Madison Chemistry.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health (NIH).
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine Department of Chemistry.
- Decolorization Protocol. (n.d.). Creative Bioarray.
- why do organic impurities always seem to be orange, yellow, or brown? (2023, August 31). Chem Help ASAP via YouTube.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.
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Technical Support Center: Optimizing Recrystallization for N-(3-Phenylpropyl)acetamide
An in-depth guide to optimizing the recrystallization of N-(3-Phenylpropyl)acetamide, designed for research scientists and drug development professionals. This technical support center provides detailed troubleshooting, step-by-step protocols, and the scientific rationale behind optimizing this crucial purification step.
As a Senior Application Scientist, I've frequently assisted researchers in overcoming purification challenges. Recrystallization, while a powerful technique, is often more of an art than a science, requiring empirical testing and a solid understanding of physicochemical principles. This compound, with its distinct polar amide head and nonpolar phenylpropyl tail, presents a classic case where solvent selection is paramount for achieving high purity and yield. This guide is structured to walk you through the process logically, from initial solvent screening to troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common hurdles encountered during the recrystallization of this compound.
Q1: I'm not sure where to start. How do I choose a potential recrystallization solvent?
A1: The ideal solvent should dissolve your compound completely when hot but poorly when cold.[1][2] The molecular structure of this compound (C₁₁H₁₅NO) offers clues. It possesses a polar amide group capable of hydrogen bonding and a non-polar phenylpropyl group. This duality suggests that solvents of intermediate polarity, or a mixed-solvent system, will likely be most effective.
Expert Advice:
-
Avoid Extremes Initially: Highly polar solvents (like water) may not dissolve the non-polar tail sufficiently, even when hot. Highly non-polar solvents (like hexanes) may fail to dissolve the polar amide group.
-
"Like Dissolves Like" is a Guideline, Not a Rule: While compounds with similar intermolecular forces tend to be soluble, the best solvent must be determined experimentally.[3] For amides, polar solvents like ethanol, acetone, and acetonitrile are often good starting points.[4]
-
Consult the Literature: Always check for established procedures for your compound or structurally similar ones in databases like SciFinder or Reaxys.[1]
Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[3]
Troubleshooting Steps:
-
Cause: The boiling point of your solvent may be too high.
-
Solution: Re-dissolve the oil by heating and add more solvent to lower the saturation point. If this fails, remove the solvent via rotary evaporation and attempt the recrystallization again with a lower-boiling point solvent.[5]
-
-
Cause: The rate of cooling is too rapid.
-
Solution: Re-heat the solution to re-dissolve the oil. Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote gradual cooling.
-
-
Cause: High concentration of impurities.
-
Solution: Impurities can depress the melting point. Try purifying the crude material with a quick filtration through a small plug of silica gel before attempting recrystallization again.
-
Q3: I have very low, or no, crystal yield. How can I improve my recovery?
A3: This is one of the most common issues and typically points to a problem with solvent volume or cooling technique.[6]
Troubleshooting Steps:
-
Cause: Too much solvent was used.
-
Solution: If the solution is clear at room temperature with no crystals, it is too dilute. Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration, then attempt to cool again.[5]
-
-
Cause: The solution was not sufficiently cooled.
-
Solution: If crystals have formed but the yield seems low, place the flask in an ice-water bath for an additional 15-30 minutes to maximize precipitation.
-
-
Cause: Crystallization is not initiating (supersaturated solution).
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" (a tiny speck of the pure compound) to provide a nucleation site.[5]
-
Q4: My final product is not pure. What happened?
A4: The goal of recrystallization is purification, so this indicates that impurities were trapped within the crystal lattice or adsorbed onto the crystal surface.
Troubleshooting Steps:
-
Cause: The solution cooled too quickly.
-
Solution: Rapid crystal growth can trap impurities.[5] A slower, more controlled cooling process allows for the selective formation of pure crystals. Ensure the solution cools to room temperature undisturbed before moving it to an ice bath.
-
-
Cause: Insufficient washing of the filtered crystals.
-
Solution: The surface of the crystals will be coated with the "mother liquor," which contains the dissolved impurities. Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove these residual impurities without dissolving the product.[6]
-
-
Cause: The chosen solvent is inappropriate for the impurities.
-
Solution: An ideal solvent system keeps impurities dissolved even when the solution is cold.[1] If you know the identity of the major impurity, you can select a solvent that is highly soluble for the impurity but poorly soluble for your product.
-
Experimental Protocols & Data
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test a range of solvents using a small amount of your crude this compound.
Methodology:
-
Place approximately 20-30 mg of the crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. The goal is to find a solvent where the compound is insoluble or sparingly soluble at room temperature.
-
If the compound dissolves readily at room temperature, that solvent is unsuitable. Reject it.
-
For the tubes where the compound did not dissolve, place them in a hot water or sand bath and heat to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[6]
-
If the solid does not dissolve in about 3 mL of hot solvent, the solvent is likely unsuitable. Reject it.
-
Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Data Presentation: Solvent Screening Guide
The following table provides a starting point for solvent selection based on general chemical principles. Polarity increases from top to bottom.
| Solvent | Boiling Point (°C) | Polarity | Rationale for this compound |
| Hexanes | 69 | Non-Polar | Likely too non-polar; may not dissolve the compound even when hot. Good candidate for an anti-solvent. |
| Toluene | 111 | Non-Polar | The aromatic ring may aid solubility, but the high boiling point can increase the risk of oiling out.[3] |
| Ethyl Acetate | 77 | Intermediate | A good candidate. Its polarity is moderate and it has a reasonable boiling point. |
| Acetone | 56 | Intermediate | Often a good solvent for amides.[4] Its low boiling point makes it easy to remove but can lead to rapid evaporation. |
| 2-Propanol (IPA) | 82 | Polar Protic | A strong candidate. Capable of hydrogen bonding with the amide group. |
| Ethanol | 78 | Polar Protic | Similar to IPA, a very common and effective recrystallization solvent.[7] |
| Water | 100 | Polar Protic | Likely too polar; may have very low solubility for the phenylpropyl tail. Good candidate for use as an anti-solvent with a polar organic solvent like ethanol or acetone.[1] |
Protocol 2: Mixed-Solvent Recrystallization
This technique is used when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[1] A common pair for a compound like this would be Ethanol (solvent) and Water (anti-solvent).
Methodology:
-
Dissolve the crude this compound in a minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.
-
While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a drop or two of the hot "solvent" to just re-dissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the solvent/anti-solvent.
Visualization of the Workflow
The following diagram illustrates the decision-making process for selecting an optimal recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent.
References
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
This compound | C11H15NO. PubChem, National Center for Biotechnology Information. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
Solvent Choice. Department of Chemistry, University of York. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
This compound. ChemBK. [Link]
-
Recrystallization. University of California, Irvine - Department of Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
What is the best technique for amide purification?. ResearchGate. [Link]
Sources
Technical Support Center: N-(3-Phenylpropyl)acetamide Synthesis Scale-Up
Welcome to the technical support center for the synthesis of N-(3-Phenylpropyl)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot, or manufacturing-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the complex challenges of chemical scale-up. We will explore the causality behind common issues and provide robust, field-proven solutions.
Part 1: Foundational Principles of Scale-Up
Before diving into specific troubleshooting, it's crucial to understand why processes that work perfectly on a 1-gram scale can fail at 1-kilogram. The core challenges are rooted in fundamental physical and chemical principles that change with scale.
Q1: Why is my yield lower and impurity profile worse after scaling up, even though I followed the lab procedure exactly?
This is the most common issue in process chemistry, and the answer almost always lies in changes to heat and mass transfer.
-
The Surface-Area-to-Volume Ratio Problem: As you increase the volume of a reactor, its surface area does not increase proportionally. A small round-bottom flask has a large surface area relative to its volume, allowing for very efficient heating and cooling. A large industrial reactor has a much smaller surface-area-to-volume ratio, making heat transfer significantly less efficient. This can lead to localized overheating at the reactor walls, causing decomposition of reactants or products and promoting side reactions.[1]
-
Mixing Inefficiencies: Stirring a 100 mL flask with a magnetic stir bar creates a homogenous solution quickly. Achieving the same level of mixing in a 100 L reactor is a significant engineering challenge. Inadequate mixing can create "hot spots" or areas of high reactant concentration, leading to poor reaction selectivity and the formation of impurities.[1] For instance, during the addition of acetic anhydride to 3-phenylpropylamine, poor mixing can lead to localized excess of the anhydride, potentially causing side reactions before the amine has a chance to be evenly dispersed.
Part 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses specific problems you may encounter during the scale-up of this compound synthesis, typically performed via the acylation of 3-phenylpropylamine with acetic anhydride.
Section 2.1: Reaction and Reagent Issues
Q2: I'm seeing a significant amount of unreacted 3-phenylpropylamine in my crude product. Should I increase the equivalents of acetic anhydride?
While tempting, simply adding more of a reagent is often a suboptimal solution at scale.
-
Causality: The issue might not be stoichiometry but rather the rate of addition and mixing. If acetic anhydride is added too quickly or with poor agitation, it can react with itself or the solvent before it encounters all of the 3-phenylpropylamine. It can also create a highly exothermic event that is difficult to control in a large reactor.
-
Troubleshooting Steps:
-
Control the Addition: Instead of adding the acetic anhydride all at once, add it dropwise or via a syringe pump over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile and helps control the exotherm.
-
Evaluate Mixing: Ensure your reactor's agitation is sufficient. For viscous mixtures, an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) is superior to magnetic stirring. You may need to evaluate the effect of stirring speed (RPM) on the impurity profile.[1]
-
Solvent Choice: A solvent that fully dissolves both reactants can improve reaction kinetics. Toluene or ethyl acetate are common choices.[2]
-
Q3: My product is discolored (yellow or brown), which wasn't an issue at the lab scale. What's causing this?
Discoloration is typically a sign of degradation or impurity formation from side reactions.
-
Causality: The most likely cause is thermal degradation due to prolonged heating or localized overheating.[1] The longer reaction and work-up times associated with larger scales expose the material to thermal stress for extended periods.
-
Troubleshooting Steps:
-
Strict Temperature Control: Use a reactor with a jacketed cooling system to maintain a consistent internal temperature. Monitor the internal temperature, not just the jacket temperature.
-
Minimize Reaction Time: Optimize the reaction to run to completion as quickly as possible without sacrificing yield or purity. This can be monitored by TLC or HPLC.
-
Nitrogen Blanket: Performing the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions that may contribute to color.
-
Section 2.2: Work-Up and Purification Challenges
Q4: During the aqueous wash (work-up), I'm getting a persistent emulsion that is difficult to break. Why is this happening now?
Emulsions are common when scaling up extractions, especially when vigorous mixing is involved.
-
Causality: The high-shear mixing in large reactors can create very fine droplets of the organic and aqueous phases, which are stabilized by trace impurities or the product itself.
-
Troubleshooting Steps:
-
Reduce Agitation: Use slower, deliberate stirring for washes instead of vigorous agitation.
-
Brine Wash: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the droplets.
-
Change Solvent: If possible, switching to a more non-polar solvent like toluene or heptane can sometimes reduce emulsion formation compared to solvents like ethyl acetate.
-
Q5: The crystallization is slow, and the resulting crystals are very fine and difficult to filter. How can I improve this?
Crystallization is highly sensitive to scale, cooling rates, and impurities.
-
Causality: Rapid cooling ("crashing out") of the product from the solvent leads to the formation of many small nuclei, resulting in fine, impure crystals that clog filter media. Slower cooling allows for the growth of larger, more ordered crystals. The presence of even minor impurities, which may have been insignificant at the lab scale, can inhibit crystal growth.
-
Troubleshooting Steps:
-
Controlled Cooling Profile: Do not simply place the vessel in an ice bath. Program a slow, linear cooling ramp (e.g., cool from 60 °C to 10 °C over 4-6 hours).
-
Seeding: Add a small quantity of pure this compound crystals at the point of supersaturation to encourage controlled crystal growth on these seeds rather than spontaneous nucleation.
-
Anti-Solvent Addition: Consider a crystallization strategy where you slowly add an "anti-solvent" (a solvent in which the product is insoluble, like hexane) to a solution of the product in a "good" solvent (like ethyl acetate) to induce gradual crystallization.
-
Part 3: Experimental Protocols & Data
Protocol 1: Scaled Synthesis of this compound (100 g Scale)
This protocol incorporates scale-up considerations.
-
Reagents:
-
3-Phenylpropylamine (1.0 eq, 100 g)
-
Acetic Anhydride (1.05 eq, 81.3 g)
-
Ethyl Acetate (500 mL)
-
Saturated Sodium Bicarbonate Solution (~400 mL)
-
Saturated Sodium Chloride (Brine) Solution (~200 mL)
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Reaction Setup: In a 2 L jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 3-phenylpropylamine and ethyl acetate. Begin stirring to ensure a homogenous solution.
-
Initial Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Controlled Addition: Add acetic anhydride to the addition funnel. Add it dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[2]
-
Work-Up:
-
Slowly add 400 mL of saturated sodium bicarbonate solution to quench any remaining acetic anhydride. Caution: This is exothermic and will release CO2 gas. Ensure adequate venting.
-
Stir for 20 minutes, then stop the agitator and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 200 mL of brine to help break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Data Summary: Solvent Properties for Reaction and Crystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Notes for Scale-Up |
| Ethyl Acetate | 77.1 | 0.902 | Good general-purpose solvent for reaction and crystallization. Can form emulsions. |
| Toluene | 110.6 | 0.867 | Higher boiling point allows for higher reaction temperatures. Less prone to emulsions.[2] |
| Heptane/Hexane | ~98 / ~69 | ~0.68 | Often used as an anti-solvent for crystallization. Low solubility for the product. |
| Dichloromethane | 39.6 | 1.33 | Effective solvent but low boiling point can be problematic. Environmental and health concerns. |
Part 4: Visualized Workflows
General Synthesis and Purification Workflow
This diagram outlines the key stages in the scaled-up synthesis process.
Caption: Workflow for this compound Synthesis.
Troubleshooting Decision Tree: Low Purity
This diagram provides a logical path for diagnosing purity issues.
Caption: Decision tree for troubleshooting low product purity.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use acetyl chloride instead of acetic anhydride? A: Yes, but with caution at scale. The reaction of acetyl chloride with an amine is extremely fast and highly exothermic. It also produces HCl gas, which needs to be scrubbed and will form an amine salt, requiring the use of a scavenger base (like triethylamine). This adds complexity and cost. Acetic anhydride is generally safer and easier to handle for large-scale production.
Q: What is the best way to dry the final product at scale? A: For multi-kilogram quantities, a vacuum oven is the preferred method. It allows for drying at a controlled, low temperature (e.g., 40-50 °C) to prevent melting or degradation while efficiently removing residual solvents. Ensure the product is spread thinly on trays to maximize surface area.
Q: Are there any specific safety precautions for scaling up this reaction? A: Absolutely. Both 3-phenylpropylamine and acetic anhydride are corrosive.[2] At scale, the consequences of a spill or exposure are much more severe. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or apron.[3] The quenching step with sodium bicarbonate must be done slowly and with careful monitoring to control the gas evolution and prevent the reactor from over-pressurizing. All operations should be conducted in a well-ventilated area or a walk-in fume hood.
References
- Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Retrieved from Arborpharm website.
- National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PubChem.
- ResearchGate. (2025). Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. Request PDF.
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Loba Chemie. (2016). ACETAMIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Retrieved from [Link]
Sources
Preventing side reactions in the synthesis of N-(3-Phenylpropyl)acetamide
Welcome to the technical support center for the synthesis of N-(3-Phenylpropyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges in your synthesis, ensuring high yield and purity of your target compound.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into the root causes and offering step-by-step solutions.
Q1: My yield of this compound is unexpectedly low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, primarily incomplete reactions or the formation of side products. Let's break down the common culprits based on the synthetic route.
Route 1: Acylation of 3-Phenylpropylamine with an Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride)
This is a frequently used method, often performed under Schotten-Baumann conditions.[1][2]
Potential Cause 1: Incomplete Reaction
-
Insufficient Acylating Agent: Ensure you are using a slight excess of the acylating agent to drive the reaction to completion.
-
Poor Mixing: In a biphasic system (e.g., dichloromethane and water), vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs.[2]
-
Incorrect pH: The presence of a base is critical to neutralize the acid byproduct (e.g., HCl from acetyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
Potential Cause 2: Side Reactions
-
Hydrolysis of the Acylating Agent: Acetyl chloride and acetic anhydride are highly reactive and can be hydrolyzed by water. If the reaction is too slow or the temperature is too high, this can consume your reagent.
-
Diacylation: Although less common with primary amines, using a large excess of the acylating agent could potentially lead to the formation of a diacyl-amine product.
Troubleshooting Protocol:
-
Reagent Stoichiometry: Use 1.1 to 1.2 equivalents of the acylating agent.
-
pH Control: Maintain a basic aqueous layer (pH 8-10) using a suitable base like sodium hydroxide or pyridine.[3]
-
Temperature Management: Perform the addition of the acylating agent at a low temperature (0-5 °C) to control the exothermic reaction and minimize hydrolysis.
-
Vigorous Stirring: Ensure efficient mixing of the organic and aqueous phases.
Route 2: Carbodiimide-Mediated Coupling of Phenylpropionic Acid and Ammonia/Amine Source
Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common.[4][5]
Potential Cause 1: Inactive Coupling Agent
-
Hydrolysis: Carbodiimides are sensitive to moisture. Ensure you are using a fresh, dry reagent and anhydrous solvents.
Potential Cause 2: Side Reactions
-
Anhydride Formation: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form an anhydride.[6]
Troubleshooting Protocol:
-
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions by forming a more stable active ester intermediate, which then reacts with the amine.[4][6]
-
Order of Addition: Add the carbodiimide to the carboxylic acid first to form the active intermediate before introducing the amine.
Q2: I'm observing an oily product instead of the expected solid this compound. What's wrong?
An oily product typically indicates the presence of impurities that disrupt the crystal lattice or the presence of residual solvent.[8]
Potential Causes and Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Residual Solvent | Even small amounts of solvent can prevent crystallization. Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating. If the oil persists, dissolve it in a volatile solvent like dichloromethane, dry the solution with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and re-evaporate the solvent.[8] |
| High Impurity Content | The presence of unreacted starting materials or side products can lower the melting point of the mixture. Solution: Purify the product using an appropriate technique. Acid-base extraction can remove unreacted amine or carboxylic acid.[8] For more complex mixtures, column chromatography on silica gel is effective.[8] |
| Product is Slow to Crystallize | Sometimes, even a pure product can be slow to form a solid. Solution: Try inducing crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface, or by adding a seed crystal of pure this compound.[8] Trituration with a non-solvent like hexanes can also promote solidification.[8] |
Q3: My final product has a yellow or brown discoloration. How can I decolorize it?
Color in the final product often arises from high molecular weight, conjugated byproducts formed during the reaction.
Decolorization Methods:
-
Activated Carbon (Charcoal): During recrystallization, after dissolving your crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture for a few minutes and then perform a hot filtration to remove the carbon. The desired compound should crystallize from the now colorless filtrate upon cooling.[8]
-
Recrystallization: In some cases, a simple recrystallization from a suitable solvent system can leave the colored impurities behind in the mother liquor.[8]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q4: What is the most common synthetic route for this compound?
The most direct and widely used method is the acylation of 3-phenylpropylamine with either acetyl chloride or acetic anhydride in the presence of a base.[1][2] This method is often preferred for its simplicity and relatively high yields.
Q5: How do I choose the right solvent for the reaction and purification?
For the reaction:
-
If using a Schotten-Baumann approach with an acyl chloride, a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and water is common.[1][2] The starting materials and product stay in the organic phase, while the base and neutralized acid byproduct remain in the aqueous phase.
-
For carbodiimide coupling reactions, aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used under anhydrous conditions.
For purification (recrystallization): The ideal recrystallization solvent is one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[8] For this compound, common solvent systems include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Isopropanol
-
Toluene
Q6: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q7: What are the key safety precautions to take during this synthesis?
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbodiimides: DCC is a potent allergen and sensitizer. Avoid inhalation and skin contact.
-
Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the desired reaction and a common side reaction pathway in carbodiimide-mediated synthesis.
Caption: Desired vs. side reaction in carbodiimide coupling.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-cyano-N-(3-phenylpropyl)acetamide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
- [Username]. (2022, November 5). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.
- Wikipedia. (n.d.). Carbodiimide.
- Mechanism of amide formation by carbodiimide for bioconjug
- [Username]. (2018, February 28).
- BenchChem. (n.d.). What is the mechanism of carbodiimide coupling reactions?.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010).
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. peptide.com [peptide.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Purification of N-Substituted Acetamides
Welcome to the Technical Support Center for N-substituted acetamide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-substituted acetamides?
A3: The most effective and widely used purification techniques for N-substituted acetamides are recrystallization and silica gel column chromatography.[1] Recrystallization is often the method of choice due to its simplicity and efficiency, especially for compounds that are solid at room temperature and have moderate to high purity in their crude form.[2] Column chromatography is invaluable for separating complex mixtures, closely related impurities, or when the product is an oil.[3]
Q2: My crude product is an oil and won't solidify. What should I do?
A2: This is a frequent issue that can be caused by several factors. Residual solvents from the reaction or workup can prevent crystallization.[3] Ensure your product is thoroughly dried under a high vacuum, potentially with gentle heating, to remove any volatile organics.[3] High impurity content can also lead to an oily product by depressing the melting point.[3] In such cases, attempting to purify the oil via silica gel column chromatography is the most effective approach before another crystallization attempt.[3] Another technique to try is trituration with a non-polar solvent like hexanes or diethyl ether, which can wash away soluble impurities and may induce crystallization.[3]
Q3: What are the typical impurities I should expect in my N-substituted acetamide synthesis?
A3: Common impurities often include unreacted starting materials such as the parent amine or the acylating agent (e.g., acetyl chloride, acetic anhydride).[1][4] Side products from the reaction, such as diacylated amines or products from competing reactions, can also be present. Furthermore, hydrolysis of the acetamide product back to the corresponding amine and acetic acid can occur, particularly if water is present during the reaction or workup.[1][5] During storage, degradation can also occur through hydrolysis, thermal decomposition, or oxidation.[5][6]
Q4: How can I effectively remove unreacted starting materials?
A4: The method for removing unreacted starting materials depends on their properties. An acidic wash (e.g., dilute HCl) during the aqueous workup can effectively remove unreacted amines by converting them into their water-soluble ammonium salts.[7] Conversely, a basic wash (e.g., saturated sodium bicarbonate) can remove unreacted acidic starting materials or byproducts. If both the starting material and product have similar polarities, column chromatography is typically necessary for effective separation.[4]
In-Depth Troubleshooting Guides
Problem: Low Purity After Initial Purification
Low purity after an initial purification attempt, such as recrystallization, is a common hurdle. A systematic approach is key to identifying the cause and finding a solution.
Sources
Technical Support Center: Resolving Emulsion Formation During N-(3-Phenylpropyl)acetamide Workup
This guide provides in-depth troubleshooting for emulsion formation during the aqueous workup of N-(3-Phenylpropyl)acetamide. Designed for researchers and drug development professionals, this document offers practical solutions and explains the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my this compound workup?
A1: An emulsion is a stable mixture of two immiscible liquids, like your organic solvent and the aqueous wash solution.[1] One liquid is dispersed within the other as microscopic droplets.[2] In the context of your this compound workup, emulsions can form for several reasons:
-
Presence of Surfactant-like Impurities: The reaction mixture may contain unreacted starting materials, byproducts, or reagents that act as surfactants, reducing the interfacial tension between the organic and aqueous layers and stabilizing the emulsion.[3][4]
-
Vigorous Agitation: Excessive shaking or stirring during the extraction process can create very fine droplets that are slow to coalesce.[4][5]
-
High Concentration of Product: At high concentrations, the this compound itself might contribute to the stability of the emulsion due to its amphiphilic nature, possessing both a nonpolar phenylpropyl group and a polar acetamide group.
Q2: I'm about to perform the workup. What are some preventative measures I can take to avoid emulsion formation?
A2: Proactive prevention is often more effective than trying to break a stable emulsion.[5] Consider these steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient extraction without excessive mechanical force.[3][6]
-
Pre-emptive "Salting Out": Before adding your organic solvent, add a saturated solution of sodium chloride (brine) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, making it more polar and forcing organic compounds, including your product and any organic impurities, into the organic layer, which can prevent emulsion formation.[5][7]
-
Solvent Choice: Ensure your chosen organic solvent has a significantly different density from the aqueous phase and good solubility for your product.
Q3: Can the pH of my aqueous wash contribute to emulsion formation?
A3: Yes, the pH can play a crucial role. If your reaction mixture contains acidic or basic impurities, they can become ionized at certain pH values. These charged species can act as surfactants and stabilize emulsions.[4] It's generally recommended to perform washes with solutions of different pH (e.g., dilute acid, dilute base, and finally water or brine) to remove these impurities. However, be mindful that extreme pH values can potentially hydrolyze your amide product, although this compound is relatively stable under typical workup conditions.
Troubleshooting Guide: Breaking a Stubborn Emulsion
If you've already formed an emulsion, do not despair. The following methods, presented in order of increasing intervention, can be used to break the emulsion and recover your product.
Initial Physical and Mild Chemical Interventions
These techniques are less invasive and should be attempted first.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes is enough for the layers to separate.[8][9] You can also try gently swirling the funnel or stirring the emulsion with a glass rod to encourage the droplets to coalesce.[10]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix.[5][9] This increases the polarity of the aqueous layer, which helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase.[7][8]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[3][5] For example, if you are using ethyl acetate, adding a small amount of a less polar solvent like hexanes or a more polar solvent like a few drops of methanol can be effective.
Advanced and More Aggressive Techniques
If the initial methods fail, you may need to employ more robust techniques.
-
Filtration through Celite® or Glass Wool: Emulsions are sometimes stabilized by fine particulate matter.[11] Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these solids and break the emulsion.[9][11]
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the two phases.[4][5][10] This is particularly effective for smaller scale reactions.[5]
-
Temperature Modification: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by reducing the viscosity of the liquids.[8] Conversely, cooling the mixture in an ice bath can also be effective in some cases.[4]
Workflow for Emulsion Resolution
The following diagram illustrates a logical workflow for addressing emulsion formation during the workup of this compound.
Caption: Decision tree for troubleshooting emulsion formation.
Experimental Protocols
Standard Workup Protocol for this compound
This protocol is designed to minimize the risk of emulsion formation.
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any basic impurities)
-
Saturated NaHCO₃ solution (to remove any acidic impurities)
-
Brine (to remove residual water and help prevent emulsions)
-
-
During each wash, gently invert the separatory funnel 5-10 times. Do not shake vigorously.
-
Allow the layers to fully separate after each wash.
-
Drain the aqueous layer, and then collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Data Summary: Effectiveness of Emulsion Breaking Techniques
| Technique | Relative Speed | Scale | Potential Issues |
| Standing/Gentle Agitation | Slow | Any | May not work for stable emulsions. |
| Salting Out | Fast | Any | Increases aqueous waste. |
| Solvent Addition | Moderate | Any | May complicate solvent removal. |
| Filtration | Moderate | Any | Potential for product loss on the filter medium. |
| Centrifugation | Fast | Small to Medium | Requires specialized equipment. |
| Temperature Change | Slow | Any | Risk of product degradation with heat. |
Visualizing the Workup Process
The following diagram illustrates the standard workup and extraction process for isolating this compound.
Caption: Standard liquid-liquid extraction workflow.
References
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]
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Tackling emulsions just got easier. Biotage. Available at: [Link]
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Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]
-
Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]
-
Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]
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Workup: How to Manage an Emulsion. University of Rochester Department of Chemistry. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Emulsion Problem Encountered in Extractions. BrainKart. Available at: [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of amides under flow chemistry conditions. ResearchGate. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? ResearchGate. Available at: [Link]
-
How emulsions form and break? Biolin Scientific. Available at: [Link]
-
N-methyl-N-(3-oxo-3-phenylpropyl)acetamide. Chemical Synthesis Database. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
This compound, CAS No : 34059-10-4. Pharmaffiliates. Available at: [Link]
-
solid-liquid extraction. Columbia University. Available at: [Link]
-
pH o,aq and pH f,aq of aqueous phase prior to any pH adjustment. ResearchGate. Available at: [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
-
Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-. PubChem. Available at: [Link]
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Technical Support Center: Optimizing TLC Conditions for Monitoring N-(3-Phenylpropyl)acetamide Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on optimizing Thin-Layer Chromatography (TLC) conditions to effectively monitor the progress of N-(3-Phenylpropyl)acetamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in monitoring the synthesis of this compound using TLC?
A1: The primary challenge lies in achieving clear separation between the starting material, 3-phenylpropan-1-amine, and the product, this compound. The product amide is generally less polar than the starting amine due to the conversion of the basic amino group into a neutral amide functional group. However, both compounds contain a nonpolar phenylpropyl chain, leading to similar chromatographic behavior in some solvent systems. The key is to select a mobile phase that effectively differentiates between the polarity of the amine and the amide.
Q2: What is a good starting solvent system for developing a TLC method for this reaction?
A2: A good starting point for many organic reactions, including amide synthesis, is a mixture of a nonpolar solvent like hexanes and a moderately polar solvent like ethyl acetate.[1] A 1:1 mixture of hexanes and ethyl acetate is a reasonable initial system to try. Based on the relative polarities, you would expect the more polar starting amine to have a lower Retention Factor (Rf) value than the less polar amide product.[2][3]
Q3: How do I interpret the TLC plate as the reaction progresses?
A3: To monitor the reaction, you will typically spot three lanes on your TLC plate: the starting material (3-phenylpropan-1-amine), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[4][5] As the reaction proceeds, you should observe the spot corresponding to the starting material in the reaction mixture lane diminish in intensity, while a new spot, corresponding to the this compound product, appears and intensifies.[6][7] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Q4: My starting amine and product amide spots are not separating well. What should I do?
A4: If you are not achieving good separation, you need to adjust the polarity of your mobile phase. If the spots are too close together, you can try gradually changing the ratio of your solvents. For instance, if you are using a hexanes:ethyl acetate system, slightly increasing or decreasing the proportion of ethyl acetate can fine-tune the separation. If this doesn't work, you may need to try a different solvent system altogether. For example, substituting dichloromethane for hexanes can alter the selectivity of the separation.[8]
Q5: What visualization techniques are suitable for 3-phenylpropan-1-amine and this compound?
A5: Since both the starting amine and the product amide contain a phenyl group, they should be UV-active and visible under a UV lamp (typically at 254 nm).[9] For further confirmation, especially if the spots are faint, chemical staining can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize most organic compounds as yellow-brown spots on a purple background.[10] A ninhydrin stain is specific for primary and secondary amines and will stain the 3-phenylpropan-1-amine starting material, but not the amide product.[11] This can be a very effective way to confirm the consumption of the starting material.
Troubleshooting Guide
This section addresses common problems encountered when using TLC to monitor this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" | - Sample is too concentrated: Overloading the plate can lead to streaking.[12] - Compound is acidic or basic: The starting amine is basic and can interact strongly with the acidic silica gel, causing tailing.[13][14] - Inappropriate solvent system: The solvent may not be effectively eluting the compound.[15] | - Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting.[8] - Add a modifier to the mobile phase: For the basic amine, adding a small amount (0.1-2.0%) of a base like triethylamine or a few drops of ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve spot shape.[8][13][14] - Experiment with different solvent systems: Try a more polar solvent system to improve the elution of the polar amine. |
| All spots remain at the baseline (low Rf) | - Mobile phase is not polar enough: The solvent system lacks the strength to move the compounds up the plate.[16] | - Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexanes:ethyl acetate system).[8][17] You could also switch to a more polar solvent system, such as dichloromethane/methanol.[18] |
| All spots run with the solvent front (high Rf) | - Mobile phase is too polar: The solvent system is too strong and carries all components to the top of the plate without separation.[2][16] | - Decrease the polarity of the mobile phase: Increase the proportion of the less polar solvent (e.g., increase the amount of hexanes in a hexanes:ethyl acetate system).[8] |
| No spots are visible | - Sample is too dilute: The concentration of the compounds is below the detection limit.[8] - Compounds are not UV-active: While unlikely for these compounds, it's a possibility. - Incorrect visualization method: The chosen stain may not react with the compounds. | - Concentrate your sample: Spot the same location multiple times, allowing the solvent to dry between applications.[8] - Use a chemical stain: Employ a general-purpose stain like potassium permanganate or a specific stain like ninhydrin for the amine.[10][11] |
| Unexpected spots appear | - Reaction byproducts or impurities: The reaction may be producing side products. - Contamination: The TLC plate or spotting capillary may be contaminated.[19] | - Analyze the reaction conditions: Consider potential side reactions that could be occurring. - Ensure cleanliness: Use clean glassware and handle the TLC plate carefully by the edges to avoid contamination.[19] |
Experimental Protocols
Protocol 1: Standard TLC Procedure for Reaction Monitoring
-
Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of your chosen mobile phase (e.g., 1:1 hexanes:ethyl acetate) into a developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of 3-phenylpropan-1-amine on the leftmost mark.
-
Lane 2 (Co-spot): Spot the starting material on the center mark, and then, after it dries, spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture): Spot the reaction mixture on the rightmost mark. Keep the spots small (1-2 mm in diameter) to ensure good separation.[20]
-
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[20] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.
-
Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1] Calculate the Rf for each spot.
Protocol 2: Preparation of a Potassium Permanganate Stain
-
Dissolve: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Store: Store the solution in a dark bottle, as it is light-sensitive.
-
Application: To use, dip the dried TLC plate into the stain solution or spray the plate with the solution. Gently heat the plate with a heat gun until colored spots appear.[20]
Visualizations
Caption: A troubleshooting flowchart for common TLC issues.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. [Link]
-
Elgrishi, N. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]
-
Stack Exchange. (2016, April 17). If the polarity of the solvent increases, will the Rf value increase or decrease?. [Link]
-
Reddit. (2023, October 16). TLC and Rf. [Link]
-
Millersville University. Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. [Link]
-
Michigan State University, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
ResearchGate. (2019, August 7). How to choose solvent C18 column for separating polar compounds?. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Organic Chemistry. TLC stains. [Link]
-
Scribd. TLC Visualization Reagents Guide. [Link]
-
Reddit. (2024, November 13). TLC for amide synthesis. [Link]
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Validation & Comparative
Introduction: The Imperative of Purity in N-(3-Phenylpropyl)acetamide
An In-Depth Comparative Guide to the Purity Assessment of Synthesized N-(3-Phenylpropyl)acetamide
This compound is a versatile chemical intermediate with applications in organic synthesis and medicinal chemistry. As with any compound intended for research or drug development, its purity is not merely a quality metric but a fundamental prerequisite for reliable, reproducible, and safe experimental outcomes. The presence of unreacted starting materials, byproducts, or residual solvents can significantly alter the compound's physicochemical properties and biological activity, leading to misleading results.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of key analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
Synthesis Context and the Landscape of Potential Impurities
To effectively assess purity, one must first understand the potential impurities that may arise during synthesis. A common and straightforward method for synthesizing this compound is the acylation of 3-phenylpropylamine with an acetylating agent such as acetic anhydride or acetyl chloride.[1]
The reaction is as follows:
C₆H₅(CH₂)₃NH₂ + (CH₃CO)₂O → C₆H₅(CH₂)₃NHCOCH₃ + CH₃COOH (3-Phenylpropylamine + Acetic Anhydride → this compound + Acetic Acid)
Based on this synthetic route, the primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
3-Phenylpropylamine
-
Acetic Anhydride (or its hydrolysis product, acetic acid)
-
-
Byproducts:
-
Diacetylated Amine: N,N-bis(3-phenylpropyl)acetamide, formed if the reaction conditions are not carefully controlled.
-
-
Residual Solvents: Solvents used during the reaction or purification (e.g., toluene, ethyl acetate, hexane) may be present in the final product.[2]
The following diagram illustrates the synthesis pathway and the origin of potential impurities.
Caption: Synthesis route of this compound and origin of impurities.
Comparative Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity profile. No single technique can provide all the necessary information. Below, we compare four critical methods: HPLC, GC-MS, NMR, and FT-IR.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical and chemical analysis. Its primary strength lies in its ability to separate and quantify non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity. The target compound is significantly more nonpolar than potential impurities like acetic acid, and sufficiently different from the starting amine to allow for excellent separation.
Experimental Protocol: RP-HPLC for Purity Quantification
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid improves peak shape.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
Run a gradient elution to separate components with a wide range of polarities. A typical gradient might be:
-
0-15 min: 30% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: Hold at 30% B (re-equilibration)
-
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Expected Result: A pure sample will show a single major peak. Impurities like 3-phenylpropylamine will elute earlier (being more polar), while more non-polar byproducts would elute later.
-
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly well-suited for detecting residual solvents and volatile starting materials like 3-phenylpropylamine. The mass spectrometer provides structural information, allowing for the confident identification of unknown peaks. This compound itself is sufficiently volatile for GC analysis.[3][4]
Experimental Protocol: GC-MS for Impurity Identification
-
System Preparation:
-
GC-MS System: A standard GC with a mass selective detector.
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial Temp: 70°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject 1 µL of the sample into the GC.
-
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show peaks for all separated compounds.
-
The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
-
Expected Result: The main peak will correspond to this compound (MW 177.24 g/mol ).[3] Look for earlier eluting peaks corresponding to residual solvents or the starting amine (3-phenylpropylamine, MW 135.21 g/mol ).
-
Caption: Workflow for GC-MS purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for structural elucidation. For purity assessment, ¹H NMR is particularly valuable as it provides a quantitative "fingerprint" of the molecule. The integral of each signal is directly proportional to the number of protons it represents. This allows for the detection of proton-containing impurities and, in some cases, their quantification relative to the main compound, provided a signal from the impurity does not overlap with a signal from the product. ¹³C NMR confirms the carbon skeleton. A purity of >95% can often be inferred from a clean ¹H-NMR spectrum.[5]
Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Interpretation:
-
¹H NMR:
-
Compare the observed chemical shifts, splitting patterns, and integrations to the expected spectrum of this compound.
-
Look for small, unassigned peaks. For example, the benzylic protons of the starting amine would appear at a different chemical shift than the corresponding protons in the amide product.
-
-
¹³C NMR:
-
Confirm the presence of the expected number of carbon signals. The carbonyl carbon (~170 ppm) is a key diagnostic peak.
-
-
Expected Signals for this compound (in CDCl₃):
-
~7.3-7.1 ppm (m, 5H, aromatic protons)
-
~5.5 ppm (br s, 1H, N-H)
-
~3.3 ppm (q, 2H, -CH₂-NH)
-
~2.6 ppm (t, 2H, Ar-CH₂-)
-
~1.9 ppm (s, 3H, -COCH₃)
-
~1.8 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups. While not a primary tool for quantification, it serves as an excellent identity check. In the context of this synthesis, FT-IR can quickly confirm the conversion of the primary amine (starting material) to the secondary amide (product) by observing the disappearance of the N-H stretches of the primary amine and the appearance of the characteristic amide bands.
Experimental Protocol: FT-IR for Functional Group Confirmation
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.
-
-
Analysis:
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Confirm the presence of key bands for this compound:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ (characteristic of a secondary amide).
-
C=O Stretch (Amide I): A strong, sharp peak around 1640 cm⁻¹.
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹.
-
Aromatic C-H Stretches: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretches: Peaks just below 3000 cm⁻¹.
-
-
Confirm the absence of the characteristic primary amine N-H stretches (two sharp peaks) from the starting material.
-
Integrated Data Analysis: A Holistic View of Purity
The true power of this multi-technique approach lies in the integration of the data. Each method provides a piece of the puzzle, and together they create a high-confidence purity assessment.
Comparative Data Summary (Hypothetical Sample)
| Analytical Technique | Parameter | Result for Pure Compound | Observation in Hypothetical Sample | Interpretation |
| HPLC | Retention Time | ~10.2 min[6] | Major peak at 10.18 min; minor peak at 4.5 min | Main component is the product. Early eluting peak suggests a more polar impurity. |
| Area % | >99.9% | 98.5% (main); 1.2% (at 4.5 min) | Purity by HPLC is 98.5%. The 1.2% is likely 3-phenylpropylamine. | |
| GC-MS | Retention Time | ~5.2 min[6] | Peak at 5.19 min; Peak at 2.1 min | Main peak confirmed. Early peak suggests a volatile impurity. |
| Mass Spectrum | m/z 177 (M+), 118, 104, 91 | Peak at 5.19: m/z 177, 118, 91. Peak at 2.1: m/z 135 (M+), 106, 91 | Main peak is this compound. Impurity is 3-phenylpropylamine. | |
| ¹H NMR | Chemical Shifts | Matches literature | All expected product peaks present. Small triplet at ~2.7 ppm. | Structure confirmed. Impurity signal consistent with benzylic CH₂ of the starting amine. |
| FT-IR | Key Bands (cm⁻¹) | ~3300 (N-H), ~1640 (C=O) | Strong bands at 3295 cm⁻¹ and 1642 cm⁻¹ | Confirms the presence of the secondary amide functional group. |
The following diagram illustrates how these techniques work in concert to build a complete purity profile.
Caption: Integrated workflow for comprehensive purity assessment.
Conclusion and Recommendations
The purity assessment of synthesized this compound is a critical step that demands a rigorous, multi-technique approach.
-
For routine, quantitative purity checks , HPLC is the most robust and reliable method.
-
To identify volatile impurities and residual solvents , GC-MS is indispensable.
-
For absolute structural confirmation and as a high-fidelity purity screen , ¹H NMR is the gold standard.
-
As a rapid identity and functional group confirmation tool, FT-IR is highly efficient.
By judiciously selecting and combining these analytical methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their this compound, leading to more reliable and reproducible scientific outcomes.
References
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Di Mola, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2215-2230. Retrieved from [Link]
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Rodayan, A. (2015). Ozonation of sulfamethoxazole in municipal wastewater. ResearchGate. Retrieved from [Link]
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Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
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SpectraBase. (n.d.). acetamide, N-(1-methyl-3-phenylpropyl)-2-[(1,2,3,9-tetrahydro-9-oxopyrrolo[2,1-b]quinazolin-7-yl)oxy]-. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2-Diphenyl-N-(3-phenylpropyl)acetamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Phenyl-N-(3-phenylpropyl)acetamide. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound, CAS No : 34059-10-4. Retrieved from [Link]
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Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). N-(3-Phenyl-propyl)-acetamide. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). N-(2-Oxo-3-phenylpropyl)acetamide. Retrieved from [Link]
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IJRAR.org. (2019). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews, 6(1). Retrieved from [Link]
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A Comparative Guide to N-(3-Phenylpropyl)acetamide and Other N-Substituted Acetamides in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-substituted acetamides represent a versatile class of compounds with a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and receptor antagonistic effects. The nature of the N-substituent plays a pivotal role in defining the pharmacological profile of these molecules. This guide provides a comparative analysis of N-(3-Phenylpropyl)acetamide against other N-substituted acetamides, focusing on their performance in various biological assays. We delve into the structure-activity relationships that govern their efficacy and selectivity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the N-Substituent
The acetamide moiety is a common feature in many biologically active compounds. Modification at the nitrogen atom provides a powerful tool for medicinal chemists to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications, in turn, influence a compound's pharmacokinetics and pharmacodynamics.
This compound, with its characteristic phenylpropyl group, serves as an interesting case study. The length of the alkyl chain separating the phenyl ring from the acetamide nitrogen distinguishes it from its close analogs, such as N-benzylacetamide and N-(2-phenylethyl)acetamide. This structural nuance can lead to significant differences in biological activity. For instance, lengthening the alkyl chain can alter the molecule's flexibility and its ability to adopt optimal conformations for receptor binding.
This guide will explore these differences through a comparative lens, examining data from various biological assays to provide a clear understanding of how the N-substituent dictates the biological function of acetamide derivatives.
Comparative Biological Activities: A Data-Driven Analysis
The biological activities of N-substituted acetamides are diverse and highly dependent on the nature of the substituent attached to the nitrogen atom. This section compares the performance of this compound with other analogs in key biological assays.
Anticonvulsant Activity
A study on α-substituted acetamido-N-benzylacetamide derivatives revealed a quantitative structure-activity relationship (QSAR) for their anticonvulsant activity in the maximal electroshock seizure (MES) test.[1] The model demonstrated that properties like partial charge at the C-terminal carbonyl carbon and the number of hydrogen bond donors and acceptors in the α substituent significantly influence the effective dose (ED50).[1] While direct comparative data for this compound in this specific assay is not available in the cited study, the principles of the QSAR model suggest that the electronic and steric properties of the N-phenylpropyl group would lead to a distinct anticonvulsant profile compared to N-benzylacetamides.
Enzyme Inhibition
N-substituted acetamides have been investigated as inhibitors of various enzymes. For example, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[2] The potency of inhibition, often expressed as the half-maximal inhibitory concentration (IC50), is highly sensitive to the structure of the N-substituent.
Table 1: Comparative Enzyme Inhibition Data for N-Substituted Acetamides
| Compound Class | Target Enzyme | Test Compound | IC50 (µM) | Reference |
| N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)amino]benzamides | Acetylcholinesterase (AChE) | Representative Compound | Varies | [2] |
| N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)amino]benzamides | Butyrylcholinesterase (BChE) | Representative Compound | Varies | [2] |
| Cyclic Sulfonamides with an N-Arylacetamide Group | α-Glucosidase | Compound with chloro, bromo, and methyl substituents | 25.88–46.25 | [3] |
| Acetamide-Sulfonamide Conjugates | Urease | Ibuprofen-sulfathiazole conjugate (6) | 9.95 ± 0.14 | [4] |
| Acetamide-Sulfonamide Conjugates | Urease | Flurbiprofen-sulfadiazine conjugate (15) | 16.74 ± 0.23 | [4] |
Note: Specific IC50 values for this compound in these assays are not provided in the search results. The table illustrates the range of activities observed for this class of compounds.
Receptor Antagonism
Recent research has identified N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor (P2Y14R), which is implicated in inflammatory diseases.[5] A study on these derivatives led to the discovery of a highly potent antagonist, compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), with an IC50 of 0.6 nM.[5] This compound demonstrated favorable pharmacokinetic profiles and in vivo efficacy in a model of acute gouty arthritis.[5] The study highlights how specific N-substitutions can confer high affinity and selectivity for a given receptor target.
The potential of N-substituted acetamides to modulate signaling pathways is a promising area of research. For instance, antagonism of the P2Y14R can impact the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway, thereby reducing inflammatory responses.[5]
Caption: Potential antagonistic effect of an N-substituted acetamide on the P2Y14R-NLRP3 signaling pathway.[5][6]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of N-substituted acetamides and their biological activity is a key area of investigation.
-
Alkyl Chain Length: The length of the alkyl chain connecting a phenyl group to the acetamide nitrogen, as seen in the comparison between N-benzylacetamide, N-(2-phenylethyl)acetamide, and this compound, can significantly impact activity. A longer chain increases conformational flexibility, which may be advantageous for fitting into certain binding pockets but detrimental for others. It also generally increases lipophilicity, which can affect membrane permeability and bioavailability.[7]
-
Substituents on the Phenyl Ring: The presence, position, and nature of substituents on the phenyl ring of the N-substituent can dramatically alter biological activity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its ability to engage in specific interactions with biological targets.
-
Alicyclic vs. Acyclic Substituents: Studies on pyrazolopyrimidine-based acetamides as ligands for the translocator protein (TSPO) have shown that acyclic N-alkyl substitutions are well-tolerated, with chain lengths up to five carbons exhibiting high affinity.[7] In contrast, alicyclic constrained derivatives showed poor binding affinity, highlighting the importance of conformational freedom in this particular scaffold.[7]
Impact on Bioavailability
A critical aspect of drug development is ensuring adequate bioavailability. The modification of parent compounds with N-substituted acetamide moieties has been shown to be a viable strategy for improving this parameter. This enhancement is often attributed to an increase in lipophilicity, which facilitates passage across biological membranes.[8]
A comparative study on flavonoid acetamide derivatives demonstrated a significant increase in in vitro bioavailability compared to their unmodified flavonoid counterparts.[9]
Table 2: Comparative In Vitro Bioavailability of Flavonoids and Their N-Acetamide Derivatives
| Parent Compound | Total In Vitro Bioavailability (%) of Parent Compound | N-Acetamide Derivative | Total In Vitro Bioavailability (%) of N-Acetamide Derivative | Fold Increase | Reference |
| Quercetin | 10.78 - 19.29 | Quercetin Penta-acetamide | 20.70 | ~1.1 - 1.9 | [8] |
| Apigenin | 16.59 | Apigenin Tri-acetamide | 22.20 | ~1.3 | [8] |
| Fisetin | 16.19 | Fisetin Tetra-acetamide | 34.81 | ~2.2 | [8] |
| Kaempferol | 15.40 | Kaempferol Tetra-acetamide | 21.34 | ~1.4 | [8] |
This data underscores the potential of N-acetylation as a prodrug strategy to enhance the therapeutic potential of compounds with poor bioavailability.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for key experiments.
General Synthesis of N-Substituted Acetamides
A common method for the synthesis of N-substituted acetamides involves the acylation of a primary amine with an acetylating agent.[6]
Caption: General workflow for the synthesis of N-substituted acetamides.[6]
Materials:
-
Appropriate N-substituted amine (e.g., 3-phenylpropylamine)[10]
-
Acetyl chloride or acetic anhydride
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography setup)
Procedure:
-
Dissolve the N-substituted amine and the base in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for a specified period (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted acetamide.
In Vitro Bioavailability Assay (Simulated Digestion Model)
This protocol provides a method for assessing the in vitro bioavailability of compounds, as demonstrated with flavonoid acetamide derivatives.[8]
Materials:
-
Test compound (e.g., N-substituted acetamide)
-
Simulated gastric fluid (SGF)
-
Simulated intestinal fluid (SIF)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Buffer solution (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
Procedure:
-
Gastric Digestion: Dissolve a known amount of the test compound in SGF and place it inside a dialysis bag. Submerge the bag in a buffer solution and incubate with gentle stirring to simulate gastric conditions.
-
Intestinal Digestion: After the gastric phase, transfer the dialysis bag to SIF and continue the incubation to simulate intestinal conditions.
-
Sampling: At regular intervals during both digestion phases, collect aliquots from the external buffer solution.
-
Quantification: Determine the concentration of the compound in the collected aliquots using a UV-Vis spectrophotometer at the compound's maximum absorbance wavelength.
-
Bioavailability Calculation: Calculate the percentage of bioavailability as the amount of the compound that has diffused through the dialysis membrane into the surrounding buffer relative to the initial amount of the compound.[8]
Conclusion
The N-substituent is a critical determinant of the biological activity of acetamide derivatives. This compound, with its unique structural features, exhibits a distinct pharmacological profile compared to its shorter-chain and substituted analogs. The length of the alkyl linker, the presence of aromatic rings, and the substitution pattern all contribute to the molecule's interaction with biological targets, influencing its potency, selectivity, and bioavailability.
This guide has provided a comparative overview supported by experimental data, highlighting the diverse biological roles of N-substituted acetamides, from anticonvulsants to enzyme inhibitors and receptor antagonists. The detailed protocols offer a framework for researchers to conduct their own comparative studies with scientific rigor. Further exploration of the vast chemical space of N-substituted acetamides holds significant promise for the discovery of novel therapeutic agents.
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Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Publishing. Available from: [Link]
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New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - MDPI. Available from: [Link]
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Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI. Available from: [Link]
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Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - ACS Publications. Available from: [Link]
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Design, synthesis and biological evaluation of N-(benzazol-2-yl)-2-phenylacetamide derivatives as potent antiproliferative agents against MCF7 breast cancer cell line | Request PDF - ResearchGate. Available from: [Link]
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A Comparative Guide to Reference Standards for N-(3-Phenylpropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of analytical accuracy and reproducibility, the selection of an appropriate reference standard is a critical decision. This guide provides a comprehensive comparison of N-(3-Phenylpropyl)acetamide as a reference standard against viable alternatives, offering experimental insights and data to inform your analytical method development and validation.
Introduction to this compound as a Reference Standard
This compound (CAS No. 34059-10-4) is a molecule of interest in various research and development sectors due to its structural relation to biologically active compounds.[1] As a reference standard, it serves as a crucial tool for the qualitative identification and quantitative determination of this compound and related substances in diverse matrices. Its chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 34059-10-4 | |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | General Knowledge |
Comparative Analysis of Reference Standards
The selection of a reference standard should be based on a thorough evaluation of its performance characteristics against other potential candidates. Here, we compare this compound with two structurally similar and commercially available alternatives: N-(2-Phenylethyl)acetamide and N-Phenylpropanamide.
Table 2: Comparison of this compound and Alternative Reference Standards
| Parameter | This compound | N-(2-Phenylethyl)acetamide | N-Phenylpropanamide |
| CAS Number | 34059-10-4 | 877-95-2 | 620-71-3 |
| Molecular Formula | C₁₁H₁₅NO | C₁₀H₁₃NO | C₉H₁₁NO |
| Molecular Weight | 177.24 g/mol | 163.22 g/mol | 149.19 g/mol |
| Structural Similarity | Baseline | High (different alkyl chain length) | High (different alkyl chain length and phenyl position) |
| Availability | Commercially available from various suppliers. | Readily available from major chemical suppliers.[2][3][4] | Readily available from major chemical suppliers.[5][6] |
| Purity (Typical) | ≥98% | ≥98% (GC) | min 98%[5] |
| Price Range | Moderate | Moderate | Moderate to High |
Justification for Selection of Alternatives:
-
N-(2-Phenylethyl)acetamide: This compound is a close structural analog, differing only by one methylene group in the propyl chain.[2][7] This subtle difference can be useful in chromatographic method development to assess the resolving power of the analytical system.
-
N-Phenylpropanamide: This isomer of this compound offers a different substitution pattern on the aromatic ring, which can provide valuable insights into the selectivity of the analytical method.[6]
Experimental Protocols for Analysis
To provide a practical framework for the use of these reference standards, we present detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are foundational and can be adapted and validated for specific applications.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase C18 column is often the first choice for the separation of aromatic compounds due to its broad applicability and robust performance.[8]
Experimental Workflow for HPLC-UV Analysis
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A Comparative Guide to the Synthetic Efficacy of N-(3-Phenylpropyl)acetamide Production Routes
Abstract
N-(3-Phenylpropyl)acetamide is a valuable amide scaffold found in various research contexts, from medicinal chemistry to materials science. The efficiency of its synthesis is paramount for downstream applications. This guide provides a comparative analysis of three primary synthetic routes to this compound: classical amide coupling via an acyl chloride (Schotten-Baumann conditions), reductive amination of 3-phenylpropanal, and the Ritter reaction from 3-phenyl-1-propanol. We will dissect the mechanistic rationale, provide detailed experimental protocols, and present a quantitative comparison of their performance metrics, including yield, reaction time, and operational complexity. This document serves as a practical resource for researchers, scientists, and drug development professionals to select the most appropriate synthetic strategy based on their specific laboratory capabilities and project goals.
Introduction: The Significance of this compound
This compound, with its simple yet versatile structure, serves as a key building block and a frequent endpoint in chemical synthesis.[1][2] Its structure comprises a phenylpropyl group attached to an acetamide moiety, providing a combination of lipophilicity and hydrogen bonding capability. The optimization of its synthesis is a common challenge, requiring a balance between yield, purity, cost, and environmental impact. This guide explores the practical efficacy of three distinct and fundamental organic transformations to achieve this target molecule.
Route 1: Amide Coupling via Schotten-Baumann Reaction
This classical approach is one of the most direct and widely used methods for amide bond formation.[3][4] It involves the acylation of an amine (3-phenylpropylamine) with a reactive carboxylic acid derivative, typically an acyl chloride (acetyl chloride). The reaction is generally fast and high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride.
Mechanistic Rationale & Experimental Causality
The reaction proceeds via a nucleophilic acyl substitution. 3-Phenylpropylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of acetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide bond. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both reactants.
Experimental Protocol
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-phenylpropylamine (5.0 g, 36.9 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (5.6 mL, 40.6 mmol, 1.1 eq) dropwise with stirring.
-
Acylation: In a separate flask, prepare a solution of acetyl chloride (2.9 g, 36.9 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white solid.
Workflow Diagram
Caption: Workflow for Schotten-Baumann Synthesis.
Route 2: Reductive Amination
Reductive amination is a powerful, one-pot method for forming C-N bonds that avoids the use of highly reactive acylating agents.[5][6] This route involves the initial formation of an imine or enamine intermediate from an aldehyde (3-phenylpropanal) and an amine source, which is then reduced in situ to the final product. For this synthesis, we consider the reaction of 3-phenylpropanal with acetamide in the presence of a suitable reducing agent.
Mechanistic Rationale & Experimental Causality
This process first involves the acid-catalyzed condensation of 3-phenylpropanal with acetamide to form an N-acyl imine intermediate. This intermediate is highly electrophilic and susceptible to reduction. A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is selective for the protonated iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.[5][7] The reaction is typically run in a protic solvent like methanol, which facilitates both imine formation and the reduction step.
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-phenylpropanal (5.0 g, 37.3 mmol, 1.0 eq), acetamide (2.4 g, 41.0 mmol, 1.1 eq), and methanol (50 mL).
-
pH Adjustment: Add a catalytic amount of acetic acid (approx. 0.2 mL) to maintain a slightly acidic pH (4-5), which is optimal for imine formation.[5]
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (9.5 g, 44.8 mmol, 1.2 eq) portion-wise over 20 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
Workflow Diagram
Caption: Workflow for Reductive Amination Synthesis.
Route 3: The Ritter Reaction
The Ritter reaction is an effective method for synthesizing N-alkyl amides by reacting a nitrile with a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol.[8][9][10][11] In this case, 3-phenyl-1-propanol can be used with acetonitrile under strongly acidic conditions.
Mechanistic Rationale & Experimental Causality
The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., concentrated sulfuric acid), followed by the loss of water to generate a carbocation.[11][12] While a primary carbocation is typically unstable, the proximity of the phenyl group may allow for rearrangement to a more stable secondary benzylic carbocation. The carbocation is then trapped by the nucleophilic nitrogen atom of acetonitrile to form a stable nitrilium ion.[8][11] Subsequent hydrolysis of the nitrilium ion during aqueous work-up yields the final this compound.[9][12] The use of a strong, non-nucleophilic acid is critical to promote carbocation formation without competing in the trapping step.
Experimental Protocol
-
Reaction Setup: In a 100 mL flask equipped with a dropping funnel, add acetonitrile (30 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Acid Addition: Add concentrated sulfuric acid (H₂SO₄) (10 mL) dropwise to the acetonitrile with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Substrate Addition: Add 3-phenyl-1-propanol (5.0 g, 36.7 mmol) dropwise to the cold acid-nitrile mixture.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with stirring.
-
Neutralization & Purification: Neutralize the cold aqueous solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is ~8. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol/water may be required for higher purity.
Workflow Diagram
Caption: Workflow for Ritter Reaction Synthesis.
Comparative Analysis
To provide an objective comparison, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes for these reaction classes under laboratory conditions.
| Parameter | Route 1: Schotten-Baumann | Route 2: Reductive Amination | Route 3: Ritter Reaction |
| Typical Yield | 85-95% | 65-80% | 60-75% |
| Reaction Time | 2-3 hours | 12-16 hours | 4-6 hours |
| Temperature | 0 °C to Room Temp. | Room Temp. | 0 °C to Room Temp. |
| Key Reagents | Acetyl Chloride, TEA | NaBH(OAc)₃, Acetic Acid | Conc. H₂SO₄ |
| Purification | Recrystallization/Wash | Column Chromatography | Filtration/Recrystallization |
| Operational Safety | Corrosive/lachrymatory acyl chloride | Moderately toxic reductant | Highly corrosive strong acid |
| Scalability | Good; exothermic | Moderate; reagent cost | Moderate; strong acid handling |
| Atom Economy | Moderate | Good | Excellent |
Conclusion and Recommendations
The choice of synthetic route to this compound is dictated by a trade-off between speed, yield, reagent availability, and safety considerations.
-
Route 1 (Schotten-Baumann): This method is recommended for rapid, high-yield synthesis on a lab scale when purity and speed are the primary concerns. Its main drawbacks are the handling of corrosive acetyl chloride and the generation of stoichiometric salt waste.
-
Route 2 (Reductive Amination): This one-pot procedure offers good atom economy and milder conditions. It is an excellent choice when avoiding harsh reagents is a priority and when the starting aldehyde is readily available. The longer reaction time and requirement for chromatographic purification are its primary limitations.
-
Route 3 (Ritter Reaction): This route is advantageous when starting from the corresponding alcohol, 3-phenyl-1-propanol, and offers excellent atom economy as acetonitrile serves as both reagent and solvent. However, the use of large quantities of concentrated sulfuric acid requires significant safety precautions and may not be suitable for substrates with acid-sensitive functional groups.[8]
Ultimately, for routine, high-purity lab-scale preparation, the Schotten-Baumann reaction often provides the most reliable and efficient outcome. For process development or green chemistry initiatives, Reductive Amination presents a more elegant, albeit slower, alternative. The Ritter reaction remains a viable, atom-economical option, particularly if the alcohol is a more accessible precursor than the corresponding amine or aldehyde.
References
- Benchchem. Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.
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- Benchchem.
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- Organic Chemistry Portal. Ritter Reaction.
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A Comparative Guide to In Vitro and In Vivo Evaluations of N-(3-Phenylpropyl)acetamide (N-PPA) Analogs
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating N-(3-Phenylpropyl)acetamide (N-PPA) analogs, a class of compounds showing significant promise in neurology and beyond. We will delve into the rationale behind experimental choices, present comparative data, and bridge the critical gap between cellular-level activity and systemic effects in a living organism.
Introduction: The N-PPA Scaffold and the Rationale for Dual-Environment Testing
The this compound (N-PPA) scaffold is a versatile chemical structure that has given rise to a multitude of analogs with diverse pharmacological activities. Primarily investigated for their anticonvulsant properties, these compounds are also being explored for neuroprotective, analgesic, and anti-inflammatory roles.[1][2] The journey from a synthesized molecule to a potential therapeutic agent is a rigorous one, hinging on a complementary understanding of its behavior both in controlled, isolated environments (in vitro) and within the complex biological system of a living organism (in vivo).
-
In Vitro Studies: These are the foundational step, designed to rapidly screen compounds, elucidate their mechanism of action at a molecular or cellular level, and establish a preliminary safety profile. They offer high throughput and precise control over experimental variables.
-
In Vivo Studies: These are indispensable for assessing the true therapeutic potential of a compound. They reveal how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics), providing insights into efficacy, systemic toxicity, and dose-response relationships that cannot be replicated in a petri dish.[3]
This guide will dissect these two critical evaluation pathways, using data from published studies on N-PPA analogs to illustrate the synergy and occasional disparity between the two, thereby providing a clear framework for researchers in drug development.
The In Vitro Gauntlet: Initial Screening and Mechanistic Insights
The primary objective of in vitro testing is to answer fundamental questions: Does the compound interact with the intended biological target? What is the mechanism of this interaction? Is it cytotoxic? The choice of assays is therefore dictated by the therapeutic goal. For N-PPA analogs, the focus has largely been on anticonvulsant and neuroprotective potential.
Experimental Workflow: A Typical In Vitro Screening Cascade
The following diagram illustrates a logical workflow for the initial in vitro characterization of novel N-PPA analogs.
Caption: Workflow for in vitro screening of N-PPA analogs.
Key In Vitro Protocols and Their Significance
A. Assessing Anticonvulsant Mechanisms: Ion Channel Modulation
A plausible mechanism for anticonvulsant activity involves the modulation of neuronal voltage-sensitive ion channels.[4] Patch-clamp electrophysiology on cultured neurons or cell lines expressing specific human ion channels (e.g., hTRPA1) is the gold standard for this assessment.[5]
-
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: A stable clonal cell line (e.g., HEK-293) expressing the human TRPA1 channel is cultured on glass coverslips.[5]
-
Induction: Expression of the ion channel is induced, often via tetracycline exposure.[5]
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior.
-
Stimulation: The channel is activated using a known agonist (e.g., cinnamaldehyde for TRPA1).
-
Compound Application: The N-PPA analog is perfused into the cell bath at varying concentrations.
-
Data Acquisition: The resulting ionic current flowing through the channel is measured. Inhibition of this current by the analog indicates a direct modulatory effect. The concentration that produces 50% inhibition is determined as the IC₅₀ value.
-
B. Evaluating Neuroprotective and Anti-inflammatory Potential
Neurodegenerative processes often involve oxidative stress and inflammation.[6] Therefore, assays measuring a compound's ability to mitigate these processes are crucial.
-
Protocol: Antioxidant Activity (ABTS Assay) [2]
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.[2]
-
Incubation: The N-PPA analog is mixed with the ABTS•+ solution.
-
Measurement: The reduction in absorbance, which corresponds to the scavenging of the radical, is measured spectrophotometrically. The activity is often compared to a standard antioxidant like Trolox.[2]
-
-
Protocol: Cellular Viability and Reactive Oxygen Species (ROS) Production [2][7]
-
Cell Model: A relevant cell line, such as J774.A1 macrophages, is used.[2][7]
-
Stimulation: Oxidative stress is induced using an agent like tert-Butyl hydroperoxide (tBOH).[2] Inflammation can be stimulated with lipopolysaccharide (LPS).
-
Treatment: Cells are co-incubated with the N-PPA analog.
-
Viability (MTT Assay): The MTT reagent is added, which is converted by viable cells into a purple formazan product, quantifiable by its absorbance. This assesses the compound's cytotoxicity.[8]
-
ROS Measurement: A fluorescent probe (e.g., DCFH₂) is added. In the presence of ROS, it is oxidized to the highly fluorescent DCF, which can be measured to quantify ROS levels.[2]
-
Comparative In Vitro Data for N-PPA Analogs
The table below summarizes representative in vitro data for different classes of acetamide analogs, highlighting their diverse biological targets.
| Compound Class/Analog | Assay Type | Target/Cell Line | Key Result (IC₅₀ / Activity) | Reference |
| N-(2-Alkyleneimino-3-phenylpropyl)acetamide | Electrophysiology | hTRPA1 Channel | Inhibition of TRPA1 channel | [5] |
| Phenoxyacetamide Derivative (Compound I) | MTT Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ = 1.43 µM | [8] |
| Acetamide Derivatives | Antioxidant (ABTS) | J774.A1 Macrophages | Scavenged ABTS radical, reduced ROS/NO | [2][7] |
| N-(3-(1H-tetrazol-5-yl) phenyl)acetamide (NM-03) | Enzyme Inhibition | PTP1B | IC₅₀ = 4.48 µM | [9] |
| (C1-R)-31 and (C1-R)-32 | Binding Studies | Voltage-gated Ca²⁺ channels | Plausible inhibition of Cav1.2 channels | [1][10] |
The In Vivo Arena: Assessing Systemic Efficacy and Safety
Success in vitro is promising but not predictive of clinical success. In vivo models are essential to understand how a compound behaves in a complex physiological system. For N-PPA analogs, rodent models of epilepsy and pain are the primary platforms for efficacy testing.
Key In Vivo Protocols and Their Significance
A. Anticonvulsant Efficacy Screening
A battery of tests is used to characterize the anticonvulsant profile of a compound, as different models represent different types of human epilepsy.[1][4]
-
Protocol: Maximal Electroshock (MES) Test [1][4][11]
-
Animal Model: Mice or rats.
-
Administration: The N-PPA analog is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
Induction: A brief electrical stimulus is applied via corneal or ear-clip electrodes, inducing a tonic hindlimb extension seizure in unprotected animals.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension is recorded. The median effective dose (ED₅₀) is calculated.
-
Significance: This model is predictive of efficacy against generalized tonic-clonic seizures.
-
-
Protocol: 6 Hz Psychomotor Seizure Test [1][10][12]
-
Animal Model: Mice.
-
Administration: Compound is administered as in the MES test.
-
Induction: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is applied via corneal electrodes to induce a psychomotor seizure characterized by stun, forelimb clonus, and twitching.
-
Endpoint: Protection is defined as the absence of this seizure behavior.
-
Significance: This is a model for therapy-resistant partial seizures, making it particularly valuable for identifying compounds with novel mechanisms of action.
-
B. Safety and Neurological Deficit Assessment
Efficacy must be balanced with safety. The rotarod test is a standard method for assessing acute neurological toxicity, such as motor impairment.
-
Protocol: Rotarod Test [4]
-
Animal Model: Mice or rats are trained to remain on a rotating rod.
-
Administration: The test compound is administered.
-
Testing: At various time points post-administration, the animals are placed back on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) indicates motor impairment. The median toxic dose (TD₅₀) is calculated.
-
C. Pharmacokinetic (PK) Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is vital.[3]
-
Protocol: Basic Pharmacokinetic Analysis [13]
-
Administration: A single dose of the N-PPA analog is administered to rodents (e.g., i.p. or i.v.).
-
Sampling: Blood samples are collected at multiple time points.
-
Analysis: Plasma is separated, and the concentration of the drug is quantified using methods like LC-MS.
-
Calculation: Pharmacokinetic parameters such as the area under the curve (AUC), clearance, and half-life are calculated using non-compartmental methods.[13]
-
Comparative In Vivo Data for N-PPA Analogs
This table presents efficacy and safety data from in vivo studies, highlighting the importance of the therapeutic index (ratio of TD₅₀ to ED₅₀).
| Compound/Analog | Animal Model | Test | Route | Key Result (ED₅₀ / TD₅₀) | Reference |
| Compound 30 (a phenylacetamide derivative) | Mouse | MES | i.p. | ED₅₀ = 45.6 mg/kg | [1] |
| Mouse | 6 Hz (32 mA) | i.p. | ED₅₀ = 39.5 mg/kg | [1] | |
| Mouse | Rotarod (Toxicity) | i.p. | TD₅₀ = 162.4 mg/kg | [1] | |
| Compound 14 (a dioxo-pyrrolidinyl derivative) | Mouse | MES | i.p. | ED₅₀ = 49.6 mg/kg | [10] |
| Mouse | 6 Hz (32 mA) | i.p. | ED₅₀ = 31.3 mg/kg | [10] | |
| Mouse | scPTZ | i.p. | ED₅₀ = 67.4 mg/kg | [10] | |
| (R)-PID (chiral acetamide) | Rat | MES | oral | ED₅₀ = 16 mg/kg | [14] |
| (S)-PID (chiral acetamide) | Rat | MES | oral | ED₅₀ = 25 mg/kg | [14] |
Bridging the Gap: Correlating In Vitro Results with In Vivo Outcomes
The ultimate goal is to establish a clear link between the molecular mechanism (in vitro) and the therapeutic effect (in vivo). For N-PPA analogs, the data suggests a strong correlation.
-
Mechanism to Efficacy: The anticonvulsant activity of compound 30 was hypothesized to involve the inhibition of L-type calcium channels (Cav1.2), an in vitro mechanistic insight that provides a plausible explanation for its potent efficacy in the in vivo MES and 6 Hz seizure models.[1]
-
Pharmacokinetics Dictates Efficacy: Studies on the chiral analog PID revealed that the (R)-enantiomer had better anticonvulsant activity in vivo (lower ED₅₀).[14] This correlated directly with its more favorable pharmacokinetic profile, as it showed lower clearance and a longer half-life compared to the (S)-enantiomer in dog studies.[13][14] This is a classic example of how ADME properties, which can only be assessed in vivo, are critical determinants of a drug's ultimate performance.
Potential Mechanism of Action Pathway
The combined data suggests that many N-PPA analogs may exert their anticonvulsant effects by modulating neuronal excitability.
Caption: Postulated mechanism linking in vitro channel blocking to in vivo anticonvulsant activity.
When In Vitro and In Vivo Results Diverge
It is not uncommon for a compound potent in a cellular assay to fail in an animal model. The reasons often lie in poor pharmacokinetic properties:
-
Poor Bioavailability: The compound is not absorbed effectively after oral administration.
-
Rapid Metabolism: The liver rapidly breaks down the compound into inactive metabolites.
-
Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs like anticonvulsants, the inability to cross the BBB is a primary cause of failure.
-
Off-Target Toxicity: The compound may interact with other biological targets, causing toxicity at doses required for efficacy.
Conclusion
The evaluation of this compound analogs serves as an excellent case study in modern drug discovery. The strategic integration of in vitro and in vivo testing is paramount. In vitro assays provide rapid, high-resolution data on mechanism and cellular effects, allowing for the efficient screening of large libraries of compounds. However, it is the subsequent in vivo evaluation that contextualizes this data, revealing the compound's true therapeutic index and pharmacokinetic profile. The strong correlation observed between ion channel modulation (in vitro) and anticonvulsant activity (in vivo) for several N-PPA analogs validates this scaffold as a promising starting point for the development of novel therapeutics for epilepsy and potentially other neurological disorders. The path forward lies in the iterative refinement of these structures, guided by this dual-testing paradigm to optimize both potency and drug-like properties.
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Szafarz, M., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules. Available at: [Link]
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Szafarz, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules. Available at: [Link]
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Iannuzzi, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]
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Iannuzzi, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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Moorthy, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry. Available at: [Link]
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Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry. Available at: [Link]
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Shaukat, A., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules. Available at: [Link]
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El-Sayed, N., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals. Available at: [Link]
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Shaukat, A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. Available at: [Link]
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Hung, M., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Obaid, A., et al. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals. Available at: [Link]
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Singh, P., et al. (2021). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Archiv der Pharmazie. Available at: [Link]
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A Researcher's Guide to Elucidating the Mechanism of Action of Novel N-(3-Phenylpropyl)acetamide Derivatives
For researchers and drug development professionals embarking on the characterization of novel N-(3-Phenylpropyl)acetamide (N3PPA) derivatives, this guide provides a strategic framework for elucidating their mechanism of action. Drawing from established methodologies and recent findings on structurally related acetamide compounds, we present a comparative analysis of experimental approaches to systematically progress from initial phenotypic observations to precise molecular target identification and pathway analysis.
Introduction: The Therapeutic Potential of Acetamide Scaffolds
The this compound scaffold represents a versatile backbone for developing novel therapeutics. Various derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, analgesic, and anticonvulsant properties[1][2][3][4]. For instance, certain acetamide derivatives have been shown to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in mitigating inflammatory responses[1][5]. Others have been identified as inhibitors of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in pain and pruritus signaling[2].
This guide will focus on a hypothetical series of N3PPA derivatives exhibiting promising anti-inflammatory and analgesic effects in initial screenings. We will outline a logical, multi-tiered experimental workflow to dissect their mechanism of action, providing comparative insights into various techniques and the rationale behind their application.
Part 1: Initial Phenotypic Screening and Target Class Identification
The first step is to quantify the observed anti-inflammatory and analgesic effects of the lead N3PPA derivatives and to generate initial hypotheses about their molecular targets.
Workflow for Initial Characterization
Caption: High-level workflow from phenotypic screening to target identification.
Comparative Analysis of Primary Assays
A crucial initial step is to select the appropriate assays to confirm and quantify the bioactivity of the N3PPA derivatives.
| Assay Type | Specific Assay | Principle | Pros | Cons |
| Anti-inflammatory (In Vitro) | Griess Assay for Nitric Oxide (NO) | Measures nitrite, a stable product of NO, in cell culture supernatants. LPS-stimulated macrophages (e.g., J774.A1) are a common model.[1] | High-throughput, cost-effective, and directly measures a key inflammatory mediator. | Indirectly measures NO synthase activity; can be confounded by compounds that scavenge NO directly. |
| ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Quantifies the concentration of specific cytokines released by immune cells in response to a stimulus. | Highly specific and sensitive; provides a more detailed profile of the inflammatory response. | More expensive and lower throughput than the Griess assay. | |
| Analgesic (In Vivo) | Hot Plate Test | Measures the latency of a pain response (e.g., paw licking, jumping) when an animal is placed on a heated surface. | A classic and reliable model for centrally mediated analgesia. | Can be influenced by motor impairment; potential for thermal injury if not carefully controlled. |
| Acetic Acid-Induced Writhing Test | Involves injecting a dilute solution of acetic acid into the peritoneal cavity of a rodent and counting the number of abdominal constrictions (writhes). | Sensitive to peripherally acting analgesics. | Non-specific inflammatory stimulus; can be subjective in scoring. |
Experimental Protocol: Griess Assay for Nitric Oxide Production
-
Cell Culture: Seed J774.A1 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of N3PPA derivatives (e.g., 0.1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: Transfer 50 µL of cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Part 2: Target Identification and Validation
Once the bioactivity is confirmed, the next phase is to identify the specific molecular target(s) of the N3PPA derivatives. Based on the activities of similar acetamide compounds, plausible targets include cyclooxygenase (COX) enzymes, the TRPA1 ion channel, or components of the NF-κB signaling pathway.
Comparative Guide to Target Identification Methods
| Method | Principle | Application for N3PPA | Pros | Cons |
| Affinity-Based Methods | Affinity Chromatography | An N3PPA derivative is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are eluted and identified by mass spectrometry. | Unbiased approach to identify direct binding partners. | Can be technically challenging to synthesize the affinity probe without losing biological activity; may identify non-specific binders. |
| Activity-Based Methods | In Vitro Enzyme/Receptor Binding Assays | The effect of N3PPA derivatives on the activity of specific recombinant enzymes (e.g., COX-1, COX-2) or their binding to specific receptors is measured. | Directly tests a specific hypothesis; provides quantitative data on potency (IC50/Ki). | Requires a pre-existing hypothesis about the target; may miss unexpected targets. |
| Biophysical Methods | Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. | Can be performed in a cellular context, confirming target engagement in a more physiological environment. | Lower throughput; requires specific antibodies for each potential target. |
| Electrophysiology | Patch-Clamp | Measures the flow of ions through an ion channel in response to a compound.[2] | The gold standard for studying ion channel modulators; provides detailed information on the mechanism of action (e.g., channel block, modulation of gating). | Technically demanding and low throughput. |
Signaling Pathway Analysis: A Hypothetical Case Study
Let's assume that the initial screening revealed that your lead N3PPA derivative, N3PPA-A , significantly reduces NO and TNF-α production in LPS-stimulated macrophages. This points towards a potential inhibition of the NF-κB signaling pathway.
Caption: Hypothetical NF-κB signaling pathway and a potential point of inhibition by N3PPA-A.
To test this hypothesis, a series of Western blots can be performed to assess the phosphorylation status of key pathway components.
Experimental Protocol: Western Blot for Phospho-IκBα
-
Cell Treatment: Treat macrophages with N3PPA-A as described in the Griess assay protocol, but for shorter time points (e.g., 0, 5, 15, 30, 60 minutes) after LPS stimulation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα. As a loading control, a parallel blot or stripping and re-probing of the same membrane can be done with an antibody for total IκBα or a housekeeping protein like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
A reduction in the level of phosphorylated IκBα in the presence of N3PPA-A would provide strong evidence for the inhibition of the NF-κB pathway upstream of IκBα phosphorylation.
Part 3: Comparative Data and Structure-Activity Relationship (SAR)
Systematically testing a series of N3PPA derivatives allows for the establishment of a structure-activity relationship (SAR), which is crucial for lead optimization.
Table: Comparative Activity of Hypothetical N3PPA Derivatives
| Compound ID | R1 Group | R2 Group | NO Inhibition IC50 (µM)[1] | TRPA1 Inhibition IC50 (µM)[2] | In Vivo Analgesia (Hot Plate, % MPE at 10 mg/kg) |
| N3PPA-A | H | H | 12.5 | >100 | 45.2 |
| N3PPA-B | 4-Cl | H | 5.2 | 85.6 | 68.9 |
| N3PPA-C | H | 2-F | 15.8 | 9.7 | 52.1 |
| N3PPA-D | 4-Cl | 2-F | 2.1 | 4.3 | 85.4 |
| Control (Ibuprofen) | N/A | N/A | 8.7 | N/A | 75.0 |
% MPE = Percent Maximum Possible Effect
This quantitative data allows for direct comparison of the derivatives' potency and selectivity, guiding further chemical modifications to enhance the desired activity. For example, the data above suggests that a chloro-substitution at the R1 position enhances anti-inflammatory activity, while a fluorine at R2 improves TRPA1 inhibition. The combination in N3PPA-D shows a synergistic effect on both activities.
Conclusion
The elucidation of the mechanism of action for a novel series of this compound derivatives requires a systematic and multi-faceted approach. By combining phenotypic screening with targeted biochemical, biophysical, and cellular assays, researchers can build a comprehensive understanding of their compounds' biological effects. The comparative analysis of different experimental strategies, as outlined in this guide, enables the selection of the most appropriate methods to generate robust and reliable data, ultimately accelerating the drug discovery and development process.
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The Evolving Landscape of N-(3-Phenylpropyl)acetamide Analogs: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of medicinal chemistry, the N-(3-Phenylpropyl)acetamide scaffold has emerged as a privileged structure, serving as a foundational template for the development of a diverse array of biologically active compounds. These analogs have demonstrated significant potential across multiple therapeutic areas, including anticonvulsant, anticancer, and anti-inflammatory applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering researchers and drug development professionals a comprehensive overview of the key structural modifications that govern their pharmacological profiles. We will delve into the nuanced effects of substituent changes on the phenyl ring and alterations to the acetamide moiety, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Core Scaffold: this compound
The fundamental structure of this compound consists of a phenylpropyl group linked to an acetamide moiety. This deceptively simple framework allows for extensive chemical modifications at several key positions, each influencing the compound's interaction with biological targets. Our exploration of the SAR will focus on three primary regions of modification:
-
Region A: The Phenyl Ring: Substitutions on this aromatic ring can significantly impact lipophilicity, electronic properties, and steric hindrance, thereby influencing target binding and pharmacokinetic properties.
-
Region B: The Propyl Linker: While less frequently modified, alterations to the length and rigidity of this linker can affect the spatial orientation of the phenyl and acetamide groups, which is often critical for optimal target engagement.
-
Region C: The Acetamide Group: Modifications here, including the introduction of various substituents on the acetyl group or replacement of the amide bond, can modulate hydrogen bonding capabilities and overall chemical reactivity.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in the diverse range of biological activities exhibited by its analogs. Here, we compare the SAR for anticonvulsant, anticancer, and anti-inflammatory activities.
Anticonvulsant Activity: Targeting Neuronal Excitability
N-phenylacetamide derivatives have been extensively investigated for their anticonvulsant properties, with many analogs showing promising activity in preclinical models such as the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures.[1][2]
Key SAR Insights:
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring of the anilide moiety are critical for anticonvulsant activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group displayed significantly higher protection in the MES test compared to their 3-chloroanilide counterparts.[3] This suggests that electron-withdrawing groups at the meta position can enhance activity.
-
Acetamide Moiety Modification: Replacing the heterocyclic imide ring of known anticonvulsants with a chain amide bound has been a successful strategy.[3] Further studies on (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides revealed that the introduction of a 3-CF3 or 3-OCF3 substituent on a benzylamide derivative resulted in potent, broad-spectrum anticonvulsant activity.[4]
-
Hybrid Structures: Combining the this compound scaffold with other pharmacophores has yielded compounds with robust anticonvulsant profiles. For example, a hybrid compound incorporating a 2,5-dioxopyrrolidine moiety demonstrated a median effective dose (ED50) of 45.6 mg/kg in the MES test.[5]
Quantitative Comparison of Anticonvulsant Analogs
| Compound ID | Modification | Assay | ED50 (mg/kg) | Reference |
| Compound 14 | 3-CF3 substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | MES | 49.6 | [4] |
| Compound 30 | (2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide analog | MES | 45.6 | [5] |
| Compound 19 | N-(3-(trifluoromethyl)phenyl)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide | MES | 100 | [3] |
| Compound 12 | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | MES | 30 | [6] |
Anticancer Activity: Inducing Cytotoxicity in Cancer Cells
Recent studies have highlighted the potential of phenylacetamide derivatives as cytotoxic agents against various cancer cell lines.[7] The mechanism often involves the induction of apoptosis.
Key SAR Insights:
-
Phenyl Ring Substitution: The cytotoxic effects of phenylacetamide derivatives are highly dependent on the substituents on the phenyl ring. A study on eleven phenylacetamide derivatives against MDA-MB468, PC12, and MCF7 cancer cell lines revealed that a para-nitro group resulted in a potent cytotoxic effect against MDA-MB468 cells (IC50 = 0.76 µM).[7] In contrast, other substitutions like fluorine, chlorine, bromine, and methoxy groups at various positions led to a range of activities.
-
Dose-Dependent Inhibition: The antiproliferative effects of these compounds are typically dose-dependent.[7]
Quantitative Comparison of Anticancer Analogs
| Compound ID | R Group (Position) | Cell Line | IC50 (µM) | Reference |
| 3j | 4-NO2 | MDA-MB468 | 0.76 ± 0.09 | [7] |
| 3d | 2-Cl | MDA-MB-468 | 0.6 ± 0.08 | [7] |
| 3c | 4-F | MCF-7 | 0.7 ± 0.08 | [7] |
| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 | [7] |
Anti-inflammatory and Antioxidant Activity
Certain this compound analogs have also been evaluated for their anti-inflammatory and antioxidant properties.[8][9]
Key SAR Insights:
-
Antioxidant Activity: The antioxidant potential of these compounds has been assessed through their ability to scavenge radicals.[8]
-
Anti-inflammatory Effects: Some derivatives have shown the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential anti-inflammatory effects.[10]
-
Structure-Property Relationship: The introduction of hydroxyl or amino groups on the phenyl ring can modulate the antioxidant and anti-inflammatory activities.[8]
Experimental Methodologies: A Guide to Reproducible Science
To ensure the trustworthiness and validity of the presented data, this section provides detailed protocols for the synthesis of a representative this compound analog and for key biological assays.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of this compound analogs involves the coupling of a carboxylic acid with 3-phenylpropylamine.[8]
Protocol: Synthesis of 2-Phenyl-N-(3-phenylpropyl)acetamide
-
Reactant Preparation: Dissolve 2-phenylacetic acid (1 equivalent) in dry dichloromethane (DCM).
-
Activation: Add N,N'-carbonyldiimidazole (CDI) (2 equivalents) and 4-dimethylaminopyridine (DMAP) (2 equivalents) to the solution.
-
Stirring: Stir the mixture for 20 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Amine Addition: Add 3-phenylpropylamine (2 equivalents) to the reaction mixture.
-
Reaction Completion: Continue stirring for 5 hours at room temperature.
-
Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, typically involving washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[8]
Experimental Workflow: Synthesis of this compound Analogs
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [11][12] Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [11]2. Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). [11]3. MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. [12]6. Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
MTT Assay Workflow
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to profound changes in biological activity, enabling the fine-tuning of compounds for specific therapeutic targets. The anticonvulsant activity appears to be particularly sensitive to electronic effects on the phenyl ring, while anticancer activity is influenced by a range of substituents.
Future research in this area should focus on a more systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of larger, more diverse libraries of analogs, coupled with computational modeling and target identification studies, will be crucial for unlocking the full therapeutic potential of this remarkable class of compounds. The detailed protocols provided herein serve as a foundation for such future investigations, ensuring that the data generated is both reliable and reproducible.
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A Comparative Analysis of N-(3-Phenylpropyl)acetamide and Established Anticonvulsants in Preclinical Models
For Immediate Release
SALT LAKE CITY, UT – In the ongoing search for more effective and better-tolerated treatments for epilepsy, a novel compound, N-(3-Phenylpropyl)acetamide, is showing promise in preclinical evaluations. This guide provides a detailed comparison of its anticonvulsant profile against widely-used antiepileptic drugs (AEDs) such as phenytoin, carbamazepine, and valproic acid. The data presented herein is derived from standardized rodent models of seizure, offering a foundational benchmark for researchers, scientists, and professionals in drug development.
The development of new antiepileptic drugs is crucial, as a significant portion of patients with epilepsy do not achieve adequate seizure control with existing therapies or experience debilitating side effects.[1][2] this compound belongs to a class of compounds that has demonstrated anticonvulsant properties, warranting a rigorous assessment of its potential.
Understanding the Landscape: Mechanisms of Anticonvulsant Action
The pharmacological treatment of epilepsy hinges on correcting the imbalance between neuronal excitation and inhibition.[3][4] Established anticonvulsants achieve this through several primary mechanisms:
-
Modulation of Voltage-Gated Ion Channels: Many AEDs, including phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[5][6][7] This action stabilizes neuronal membranes and prevents the high-frequency repetitive firing of neurons that is characteristic of seizures.[2][5][6] Others, like ethosuximide, target T-type calcium channels, which are implicated in absence seizures.[2][3]
-
Enhancement of GABA-Mediated Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[2][3] Drugs like phenobarbital and benzodiazepines enhance GABAergic inhibition by acting on GABA-A receptors.[2] Valproic acid is also known to increase GABA levels.
-
Attenuation of Glutamate-Mediated Excitation: Glutamate is the principal excitatory neurotransmitter.[3][7] Some newer AEDs, such as perampanel, act by blocking glutamate receptors, thereby reducing excitatory neurotransmission.[3]
The following diagram illustrates these key anticonvulsant mechanisms.
Caption: Major Mechanisms of Anticonvulsant Drugs.
Standardized Preclinical Evaluation of Anticonvulsant Activity
The initial screening of potential anticonvulsant compounds relies on robust and validated animal models.[8][9] The two most widely employed tests are the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests.[8][10][11]
-
Maximal Electroshock (MES) Test: This model is predictive of a drug's ability to prevent the spread of seizures, which is a hallmark of generalized tonic-clonic seizures in humans.[12][13] In this test, an electrical stimulus is delivered to induce a maximal seizure, and the abolition of the tonic hindlimb extension is considered the endpoint of protection.[13]
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is used to identify compounds that can raise the seizure threshold.[14] It is considered a model for generalized myoclonic and absence seizures.[8] A convulsant dose of pentylenetetrazol is administered, and the absence of a clonic seizure indicates that the compound is effective.[14][15]
The following diagram outlines the general workflow for preclinical anticonvulsant screening.
Caption: Experimental Workflow for Anticonvulsant Screening.
Experimental Protocols
-
Animal Selection and Acclimation: Male albino mice (20-25 g) are used. Animals are acclimated to the laboratory environment for at least 3 days with free access to food and water.
-
Drug Administration: Test compounds, including this compound and reference drugs, are dissolved in a suitable vehicle and administered intraperitoneally (i.p.). A control group receives the vehicle alone.
-
Time of Peak Effect: The test is conducted at the previously determined time of peak effect of the drug.
-
Seizure Induction: A drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes using an electroconvulsive shock apparatus.[13]
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.[13] Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using a log-probit analysis.[16]
-
Animal Selection and Acclimation: Similar to the MES test, male albino mice are used and acclimated.
-
Drug Administration: Test compounds and reference drugs are administered i.p. at various doses.
-
Convulsant Administration: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.[14]
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the presence of a clonic seizure lasting at least 5 seconds.[14]
-
Endpoint: The absence of a clonic seizure is considered protection.
-
Data Analysis: The ED50 is calculated to determine the dose that protects 50% of the animals from seizures.
Comparative Performance Data
The following table summarizes the anticonvulsant and neurotoxic profiles of this compound in comparison to established antiepileptic drugs in mice. Efficacy is represented by the median effective dose (ED50) in the MES and scPTZ tests, while neurotoxicity is indicated by the median toxic dose (TD50) from the rotarod test, which assesses motor impairment.
| Compound | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (TD50/ED50) MES | Protective Index (TD50/ED50) scPTZ |
| This compound | 45.6[17] | 67.4[18] | 162.4[17] | 3.56 | 2.41 |
| Phenytoin | 9.5 | > 100 | 68.4 | 7.2 | - |
| Carbamazepine | 8.8[19] | 25[20] | 74.3 | 8.44 | 2.97 |
| Valproic Acid | 273 | 149[21][22] | 426 | 1.56 | 2.86 |
Note: Data for reference drugs are compiled from various publicly available preclinical studies and may vary based on experimental conditions. The data for this compound and its close analogs are from recent research publications.[17][18]
Discussion and Interpretation
The preclinical data indicates that this compound possesses a broad-spectrum anticonvulsant activity, demonstrating efficacy in both the MES and scPTZ seizure models.[17][18] Its effectiveness in the MES test suggests a potential utility against generalized tonic-clonic seizures, similar to phenytoin and carbamazepine.[17] The activity in the scPTZ test points towards a possible role in managing myoclonic and absence seizures, a characteristic shared with valproic acid.[18]
The protective index (PI), a ratio of the toxic dose to the effective dose, provides an initial assessment of the compound's safety margin. A higher PI is generally desirable. This compound shows a moderate PI in both models. While its potency (ED50) in the MES test appears lower than that of phenytoin and carbamazepine, its broader spectrum of activity is a noteworthy feature. Further investigation into its specific mechanism of action is warranted to fully understand its pharmacological profile. The acetamide structure is common in several CNS-active compounds, and further structure-activity relationship studies could lead to the development of even more potent and safer derivatives.
Conclusion
This compound emerges as a promising lead compound in the quest for novel anticonvulsant therapies. Its efficacy across different seizure models suggests a potentially broad clinical application. The presented data provides a strong rationale for its continued investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and evaluation in chronic epilepsy models. This foundational research is a critical step towards developing a new generation of treatments that can improve the lives of individuals with epilepsy.
References
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White, H. S., Johnson, M., Wolf, H. H., & Kupferberg, H. J. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 16(1-2), 73–77. [Link]
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Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]
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Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789-801. [Link]
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ResearchGate. (n.d.). Animal Models Used in the Screening of Antiepileptic Drugs. [Link]
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PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]
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Bhatnagar, M., & Sharma, D. (2009). Timed pentylenetetrazol infusion test: a comparative analysis with scPTZ and MES models of anticonvulsant screening in mice. Seizure, 18(7), 498-503. [Link]
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PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
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Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 76, 2-13. [Link]
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Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
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ResearchGate. (n.d.). Schematic illustration of drug screening by the Anticonvulsant Screening Project (ASP). [Link]
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University of British Columbia. (n.d.). Quantitative structure-anticonvulsant activity studies of valproic acid analogues. [Link]
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SciSpace. (n.d.). Subcutaneous pentylenetetrazole: Significance and symbolism. [Link]
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ResearchGate. (n.d.). Median effective (ED50) and motor impairing (TD50) doses of prototype antiseizure drugs (ASDs). [Link]
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Dailey, J. W., Yan, Q. S., Mishra, P. K., Burger, R. L., & Jobe, P. C. (1997). Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships. Neuroscience letters, 227(1), 13-16. [Link]
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ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route.... [Link]
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Dailey, J. W., Reith, M. E., Steidley, K. R., Milbrandt, J. C., & Jobe, P. C. (1995). Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats. Epilepsy research, 20(2), 147-155. [Link]
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ResearchGate. (n.d.). Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives. [Link]
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Kaste, A., van der Laan, J. W., & de Waard, M. (2020). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of pharmacological and toxicological methods, 101, 106644. [Link]
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Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5468. [Link]
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Löscher, W., & Schmidt, D. (1988). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy research, 2(3), 171-182. [Link]
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Löscher, W., Hönack, D., & Nolting, B. (1991). Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid. European journal of pharmacology, 204(2), 171-178. [Link]
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Leppik, I. E., & Sherwin, A. L. (1979). Anticonvulsant activity of phenobarbital and phenytoin in combination. The Journal of pharmacology and experimental therapeutics, 209(3), 405-409. [Link]
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Julien, R. M., & Laxer, K. D. (1982). Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog. Epilepsia, 23(2), 123-131. [Link]
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Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological reports, 68(4), 838-845. [Link]
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McLean, M. J., & Macdonald, R. L. (1983). Phenytoin: mechanisms of its anticonvulsant action. Epilepsia, 24(2), 123-131. [Link]
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LITFL. (2020). Pharm 101: Carbamazepine. [Link]
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Yasir, A., & Shailesh, K. (2023). Phenytoin. In StatPearls. StatPearls Publishing. [Link]
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Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3291. [Link]
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Medscape. (2025). Carbamazepine Level. [Link]
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Deranged Physiology. (2023). Phenytoin. [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. [Link]
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MDPI. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carbamazepine. [Link]
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MDPI. (2023). Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment. [Link]
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A Guide to the Cross-Validation of Analytical Results for N-(3-Phenylpropyl)acetamide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous world of scientific research and pharmaceutical development, the unambiguous identification, purity assessment, and structural confirmation of chemical compounds are foundational. The integrity of research data and the safety of potential therapeutics depend on the certainty that the substance being studied is precisely what it is believed to be. This guide offers a detailed, experience-driven methodology for the cross-validation of analytical results for the model compound, N-(3-Phenylpropyl)acetamide.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a framework for critical analytical thinking. We will delve into how orthogonal analytical techniques can be synergistically applied to construct a comprehensive and self-validating profile of this compound. This guide is built on the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), aiming to provide not just methods, but the scientific rationale that underpins them.
The Molecule of Interest: this compound
This compound serves as an exemplary case study for demonstrating the principles of analytical cross-validation. Its molecular structure contains key features that are readily analyzed by a suite of common analytical techniques: a phenyl group, a propyl chain, and an acetamide functional group.
Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.24 g/mol CAS Number: 34059-10-4
Figure 1. Chemical structure of this compound.
Pillar 1: A Multi-Pronged Approach with Orthogonal Analytical Techniques
A robust analytical characterization is founded on the principle of orthogonality, wherein different techniques are used to probe distinct physicochemical properties of a molecule. This multifaceted strategy minimizes the risk of overlooking impurities or misinterpreting analytical data. For this compound, we will employ four primary, orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
In the pharmaceutical industry, HPLC is the cornerstone of purity assessment and quantification. Its primary strength lies in its capacity to separate a target compound from potential impurities, thereby providing a precise measure of purity.
Experimental Protocol: HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is ideal. The C18 stationary phase provides effective retention for the nonpolar phenylpropyl moiety of the molecule.
-
Mobile Phase: A gradient of acetonitrile and water is a common and effective choice for compounds of intermediate polarity. A good starting point for this compound is a gradient from 30% acetonitrile to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm is appropriate, as the phenyl group exhibits strong absorbance at this wavelength.
-
Sample Preparation: A 1 mg/mL solution prepared in the initial mobile phase composition.
Anticipated Results and Interpretation
For a high-purity sample of this compound, the expectation is a single, sharp, major peak. The retention time of this peak is a characteristic property of the compound under the specified chromatographic conditions.
| Parameter | Expected Result |
| Retention Time | Approximately 10.2 minutes. (Note: This is a literature-reported value and may vary depending on the specific HPLC system and conditions). |
| Purity (by area %) | >99.5% |
The absence of significant secondary peaks in the chromatogram provides a high degree of confidence in the sample's purity. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating such an HPLC method to ensure it is fit for its intended purpose, covering parameters like specificity, linearity, accuracy, and precision.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identity and Volatile Impurity Detection
GC-MS is a highly specific technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing strong evidence for compound identity.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a suitable choice.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Begin at 100 °C and hold for 2 minutes, then increase the temperature to 280 °C at a rate of 15 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass-to-charge ratio (m/z) range of 40 to 400.
Anticipated Results and Interpretation
The GC separation should yield a distinct peak for this compound. The resulting mass spectrum serves as a molecular fingerprint.
| Parameter | Expected Result |
| Retention Time | This will be a characteristic value dependent on the specific GC conditions. |
| Molecular Ion (M⁺) | m/z 177, which corresponds to the molecular weight of this compound (C₁₁H₁₅NO). |
| Key Fragments | m/z 118 (resulting from the loss of the acetamide group), m/z 91 (the tropylium ion from the phenylpropyl moiety), and m/z 43 (the acetyl group). These fragments are diagnostic for the structure of the molecule. |
The observation of the correct molecular ion and a consistent fragmentation pattern provides robust confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed insights into the chemical environment of each atom within the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for compounds of this polarity.
-
Sample Preparation: Approximately 10 mg of the sample dissolved in ~0.7 mL of the deuterated solvent.
-
Acquisition: Standard ¹H and ¹³C{¹H} pulse programs.
Anticipated Results and Interpretation
The NMR spectra should be in complete agreement with the known structure of this compound.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.1 | Multiplet | 5H | Phenyl protons |
| ~5.5 | Broad Singlet | 1H | N-H |
| ~3.2 | Triplet | 2H | -CH₂-NH- |
| ~2.6 | Triplet | 2H | -CH₂-Ph |
| ~1.9 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.8 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~170 | -C=O |
| ~142 | Quaternary Ph-C |
| ~128.5 | Ph-CH |
| ~128.3 | Ph-CH |
| ~126 | Ph-CH |
| ~40 | -CH₂-NH- |
| ~33 | -CH₂-Ph |
| ~31 | -CH₂-CH₂-CH₂- |
| ~23 | -C(=O)-CH₃ |
The combination of chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, provides an unambiguous confirmation of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A thin film on a salt plate (if the sample is an oil) or a potassium bromide (KBr) pellet (if the sample is a solid).
-
Acquisition: A typical scan range is from 4000 to 400 cm⁻¹.
Anticipated Results and Interpretation
The FTIR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch (aromatic) | Phenyl group |
| ~2950 | C-H stretch (aliphatic) | Propyl and acetyl groups |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~750 and ~700 | C-H out-of-plane bend | Monosubstituted phenyl |
The presence of these characteristic absorption peaks confirms the presence of the amide and monosubstituted phenyl functional groups, which is consistent with the proposed structure.
Pillar 2: The Synergy of Cross-Validation
The true analytical power of this multi-technique approach is realized in the cross-validation of the results. Each technique provides a unique piece of the analytical puzzle, and their collective agreement builds a highly trustworthy and reliable profile of the compound.
Caption: A schematic representation of the cross-validation workflow for analytical results.
-
Confirmation of Identity: The molecular weight of 177 determined by GC-MS is in perfect agreement with the molecular formula C₁₁H₁₅NO, which is independently confirmed by the detailed structural information obtained from ¹H and ¹³C NMR.
-
Corroboration of Purity: The high purity (>99.5%) indicated by the single major peak in the HPLC chromatogram is strongly supported by the clean baseline and the absence of significant impurity peaks in the GC chromatogram. Furthermore, the NMR spectra show a single set of resonances with the correct integrations and no extraneous signals, which is also indicative of a high-purity sample.
-
Consistency of Structure: The functional groups identified by FTIR (amide, monosubstituted phenyl) are all accounted for in the structure elucidated by NMR. The aliphatic and aromatic regions observed in the FTIR spectrum are also consistent with the propyl and phenyl moieties identified by NMR.
Pillar 3: A Comparative Analysis with N-Phenylacetamide
To further underscore the specificity of these analytical techniques, it is instructive to compare the analytical results for this compound with those of a closely related molecule, N-phenylacetamide (also known as acetanilide).
Comparative Analytical Data
| Analytical Technique | This compound | N-Phenylacetamide |
| HPLC | Retention Time: ~10.2 min (more retained due to the nonpolar propyl chain). | Retention Time: Shorter than this compound (less retained). |
| GC-MS | Molecular Ion (M⁺): m/z 177. Key Fragments: m/z 118, 91, 43. | Molecular Ion (M⁺): m/z 135. Key Fragments: m/z 93 (aniline), m/z 43 (acetyl). |
| ¹H NMR | Presence of signals for the propyl chain protons (~3.2, ~2.6, ~1.8 ppm). | Absence of propyl chain signals. The chemical environment of the aromatic protons is also different. |
| ¹³C NMR | Aliphatic carbon signals at ~40, ~33, and ~31 ppm. | Absence of aliphatic carbon signals other than the methyl group. |
| FTIR | Strong aliphatic C-H stretching bands (~2950 cm⁻¹). | Weaker or absent aliphatic C-H stretching bands in the same region. |
This comparative analysis clearly demonstrates that while the two molecules share some structural similarities, the orthogonal analytical techniques employed can readily and unambiguously differentiate between them, highlighting the high degree of specificity of the methods.
Conclusion: A Self-Validating System for Unwavering Analytical Confidence
The cross-validation of analytical results from a suite of orthogonal techniques provides a robust and self-validating system for the comprehensive characterization of chemical compounds. By harnessing the individual strengths of HPLC, GC-MS, NMR, and FTIR, a complete and trustworthy analytical profile of this compound can be confidently established. This approach, firmly rooted in the principles of E-E-A-T, ensures the integrity of the analytical data, providing a solid and reliable foundation for all subsequent research and development activities. Adherence to internationally recognized guidelines, such as those from the ICH, further fortifies the validity and defensibility of the analytical data.
References
A Researcher's Guide to the Spectral Data of N-(3-Phenylpropyl)acetamide: A Comparative Analysis
In the landscape of chemical research and drug development, the unambiguous identification and characterization of compounds are paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are the cornerstones of this process, providing a molecular fingerprint that is unique to each compound. This guide offers an in-depth comparison of the spectral data for N-(3-Phenylpropyl)acetamide (CAS No: 34059-10-4, Molecular Formula: C11H15NO) obtained from various reputable sources.[1][2] By examining and contrasting these datasets, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and objective resource for the verification and interpretation of their own experimental findings.
The integrity of any experimental work hinges on the ability to reproduce and verify results. This principle is particularly critical when dealing with the synthesis and characterization of novel compounds or when scaling up production for pharmaceutical applications. Minor variations in spectral data can indicate the presence of impurities, residual solvents, or even structural isomers, all of which can have significant implications for the compound's reactivity, efficacy, and safety. Therefore, a meticulous comparison of experimentally obtained spectra with established reference data is not merely a procedural step but a fundamental aspect of scientific rigor.
This guide will delve into the nuances of the mass, ¹H NMR, ¹³C NMR, and IR spectra of this compound, drawing from well-established databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem. We will explore the expected fragmentation patterns, chemical shifts, and vibrational modes, and discuss the potential reasons for any observed discrepancies between sources. Furthermore, we will provide standardized experimental protocols for acquiring high-quality spectral data, ensuring that your own results are both reliable and comparable to the established literature.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure.
Comparative Analysis of Mass Spectra
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several key fragment ions. Data from various sources, including PubChem and SpectraBase, show a consistent molecular ion peak at m/z 177, corresponding to the molecular weight of the compound (177.24 g/mol ).[1][2]
A prominent fragment is often observed at m/z 133.[3] The fragmentation patterns from different sources are generally in good agreement, with minor variations in relative intensities, which can be attributed to differences in instrumentation and experimental conditions.
Table 1: Comparison of Key Mass Spectral Data for this compound
| Source/Database | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| PubChem[1] | 177 | 118 |
| SpectraBase[2][4] | 177 | Data requires a free account to view in full. |
| ResearchGate[3] | Not explicitly stated for the parent compound, but a fragment at 133 m/z is discussed. | 133 |
Experimental Protocol for Acquiring a Mass Spectrum
To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to ensure the capture of both the molecular ion and all significant fragment ions.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Caption: Workflow for GC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons, the methylene groups of the propyl chain, and the methyl group of the acetamide moiety. Data from the Spectral Database for Organic Compounds (SDBS) provides a reliable reference spectrum. While other sources like PubChem also indicate the availability of 1H NMR data, direct spectral images or detailed peak lists may require accessing the linked databases.[1]
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Protons | Expected Chemical Shift Range (ppm) | SDBS Data (CDCl₃) |
| Aromatic (5H) | 7.1 - 7.4 | ~7.2 |
| -NH- (1H) | 5.5 - 6.0 (broad) | ~5.6 |
| -CH₂-N- (2H) | 3.2 - 3.4 | ~3.2 |
| -CH₂-Ph (2H) | 2.6 - 2.8 | ~2.6 |
| -CH₂-CH₂-CH₂- (2H) | 1.8 - 2.0 | ~1.8 |
| -C(=O)CH₃ (3H) | 1.9 - 2.1 | ~1.9 |
Note: Chemical shifts can vary slightly depending on the solvent and the concentration.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing distinct signals for each unique carbon atom in the molecule. The SDBS and PubChem are primary sources for reference ¹³C NMR data.[1]
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Expected Chemical Shift Range (ppm) | SDBS Data (CDCl₃) |
| -C=O | 169 - 171 | ~170 |
| Aromatic C (quaternary) | 140 - 142 | ~141 |
| Aromatic CH | 125 - 129 | ~128, ~126 |
| -CH₂-N- | 39 - 41 | ~40 |
| -CH₂-Ph | 33 - 35 | ~33 |
| -CH₂-CH₂-CH₂- | 31 - 33 | ~31 |
| -C(=O)CH₃ | 22 - 24 | ~23 |
Experimental Protocol for Acquiring NMR Spectra
For obtaining high-resolution ¹H and ¹³C NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Data Acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data Comparison
The IR spectrum of this compound displays characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the aromatic C-H bonds. The data available from the SDBS and PubChem are in good agreement.[1]
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹) for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | SDBS Data (KBr Pellet) |
| N-H Stretch | 3250 - 3400 | ~3290 |
| Aromatic C-H Stretch | 3000 - 3100 | ~3060, 3020 |
| Aliphatic C-H Stretch | 2850 - 3000 | ~2930, 2860 |
| C=O Stretch (Amide I) | 1630 - 1680 | ~1640 |
| N-H Bend (Amide II) | 1510 - 1570 | ~1550 |
| Aromatic C=C Bending | 1450 - 1600 | ~1490, 1450 |
Experimental Protocol for Acquiring an IR Spectrum
To obtain a clear and informative IR spectrum, the following protocol is suggested:
-
Sample Preparation:
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Thin Film (for liquids or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for FTIR Spectroscopy.
Conclusion
This guide has provided a comprehensive comparison of the spectral data for this compound from various sources, highlighting the consistency of the data across reputable databases. The provided experimental protocols offer a standardized approach to acquiring high-quality spectra, enabling researchers to confidently verify the identity and purity of their own samples. By adhering to these best practices and utilizing the comparative data presented, scientists and drug development professionals can ensure the integrity and reproducibility of their work, ultimately contributing to the advancement of chemical and pharmaceutical research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Chemical Structure of N-(3-phenylpropyl)-acetamide (C11H15NO). [Link]
-
SpectraBase. This compound. John Wiley & Sons, Inc. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Phenylpropyl)acetamide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a foundational element of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(3-Phenylpropyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from the safety profiles of structurally analogous acetamide derivatives and established best practices for chemical waste management. It is imperative that these guidelines are implemented in concert with a comprehensive, site-specific risk assessment conducted by qualified Environmental Health and Safety (EHS) personnel.
I. Hazard Assessment and Characterization: An Evidence-Based Approach
Key Inferred Hazard Information:
Based on data from analogous compounds, this compound should be handled with caution. The primary concerns are potential skin and eye irritation. Furthermore, some acetamide compounds are suspected carcinogens, necessitating stringent handling and disposal protocols.
| Parameter | Inferred Information | Source/Analogy |
| CAS Number | 34059-10-4 | Pharmaffiliates[1], PubChem[2] |
| Molecular Formula | C₁₁H₁₅NO | Pharmaffiliates[1], PubChem[2] |
| Appearance | Solid (presumed) | General for similar compounds |
| Primary Hazards | Causes skin and eye irritation.[3] Suspected carcinogen (by analogy to Acetamide). | Safety Data Sheets for Acetamide and N1-(3-Hydroxy-4-propylphenyl)acetamide[3] |
| Handling Precautions | Avoid breathing dust. Avoid contact with skin and eyes.[3][4] | General laboratory safety protocols |
| Incompatible Materials | Strong oxidizing agents. | Safety Data Sheet for N1-(3-Hydroxy-4-propylphenyl)acetamide[3] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This workflow is designed to be a self-validating system, with clear decision points and required actions.
Diagram of the Disposal Workflow for this compound:
Caption: Decision workflow for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal:
-
Personal Protective Equipment (PPE) and Engineering Controls:
-
Before handling this compound waste, it is mandatory to wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a fully buttoned lab coat.
-
All handling of the solid waste or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
-
-
Waste Segregation:
-
It is critical to prevent the commingling of this compound waste with other waste streams, especially strong oxidizing agents, to avoid potentially hazardous reactions.[3]
-
Collect all solid waste, including contaminated weighing paper, gloves, and other disposable materials, in a designated hazardous waste container.
-
-
Containerization and Labeling:
-
The designated waste container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be recorded.
-
-
Temporary On-Site Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
This storage area must be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
The ultimate disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Provide the disposal contractor with all available information regarding the waste, including its identity and any potential hazards.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4]
-
III. Regulatory Framework and Compliance
The disposal of chemical waste is governed by stringent federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.
EPA Waste Classification:
While this compound is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (e.g., toxicity, reactivity, ignitability, corrosivity). Given the potential hazards inferred from analogous compounds, it is prudent to manage it as a hazardous waste. Your institution's EHS department will be responsible for making the final hazardous waste determination.[5][6]
IV. Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel, the integrity of its research, and its responsibility to the environment. By adhering to these evidence-based guidelines, researchers and drug development professionals can ensure that their work is conducted in a safe and compliant manner.
References
-
Pentachemicals. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
